CE(20:2(6Z,9Z))
Description
Cholesteryl eicosadienoate has been reported in Bos taurus with data available.
Properties
CAS No. |
77715-45-8 |
|---|---|
Molecular Formula |
C47H80O2 |
Molecular Weight |
677.1 g/mol |
IUPAC Name |
[(3S,10R,13R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (11Z,14Z)-icosa-11,14-dienoate |
InChI |
InChI=1S/C47H80O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-27-45(48)49-40-32-34-46(5)39(36-40)28-29-41-43-31-30-42(38(4)26-24-25-37(2)3)47(43,6)35-33-44(41)46/h11-12,14-15,28,37-38,40-44H,7-10,13,16-27,29-36H2,1-6H3/b12-11-,15-14-/t38-,40+,41?,42?,43?,44?,46+,47-/m1/s1 |
InChI Key |
REFJKOQDWJELKE-NJJZEKHRSA-N |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C |
physical_description |
Solid |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Cholesteryl Eicosadienoate (CE(20:2))
Introduction
Cholesteryl esters (CE) are crucial lipid molecules found in lipoproteins and as intracellular storage forms of cholesterol. They are formed through the esterification of cholesterol with a fatty acid. This guide focuses on a specific cholesteryl ester, CE(20:2), which incorporates a 20-carbon fatty acid with two double bonds. While the user specified the nomenclature CE(20:2(6Z,9Z)), the predominant literature and database entries for this general class, such as the Human Metabolome Database (HMDB), refer to it as Cholesteryl 11,14-eicosadienoate, which corresponds to CE(20:2(11Z,14Z)).[1][2][3][4] This document will detail the structure and properties of this latter, more commonly referenced isomer. Cholesteryl esters are significant in physiology and pathology, particularly in the development of atherosclerosis, where their accumulation in macrophages leads to foam cell formation.[2][5] Understanding the chemical properties and analytical methods for specific CE species like CE(20:2) is vital for research into metabolic and cardiovascular diseases.
Chemical Structure and Properties
CE(20:2(11Z,14Z)), also known as Cholesteryl 11,14-eicosadienoate, is an ester formed from cholesterol and (11Z,14Z)-eicosadienoic acid.[1][6] It belongs to the class of organic compounds known as cholesteryl esters.[5]
Quantitative Data Summary
The key chemical and physical properties of CE(20:2(11Z,14Z)) are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₄₇H₈₀O₂ | [3][4] |
| Average Molecular Weight | 677.1369 g/mol | [3] |
| Monoisotopic Molecular Weight | 676.615831804 g/mol | [3] |
| IUPAC Name | (2R,5S,15R)-2,15-dimethyl-14-[(2R)-6-methylheptan-2-yl]tetracyclo[8.7.0.0²,⁷.0¹¹,¹⁵]heptadec-7-en-5-yl (11Z,14Z)-icosa-11,14-dienoate | [3] |
| Synonyms | Cholesteryl 11,14-eicosadienoate, 20:2 (11,14) CE | [4][6] |
| Physical State | Neat oil | [4] |
| Solubility | Chloroform (B151607): 10 mg/mL | [4] |
| Storage Stability | ≥ 4 years at -20°C | [4] |
Experimental Protocols
The quantification and analysis of cholesteryl esters are critical for lipidomic studies. Due to their hydrophobicity and poor ionization, specialized methods are often required.[7]
Protocol 1: Quantification by Mass Spectrometry (MS)
This protocol is adapted from methodologies using liquid chromatography-mass spectrometry (LC-MS) and direct-infusion ESI-MS/MS for the analysis of cholesteryl esters in biological samples.[7][8][9]
I. Lipid Extraction (Modified Bligh-Dyer Method) [8]
-
Harvest cells or tissues. For cellular samples, scrape cells and suspend in a known volume (e.g., 1.5 mL) of a solution containing an internal standard, such as 17:0 CE.[8]
-
Add 2.5 mL of methanol (B129727) and 2.5 mL of chloroform to the sample.
-
Vortex the mixture thoroughly to ensure a single-phase system and allow for lipid extraction.
-
Induce phase separation by adding 2.5 mL of chloroform and 2.5 mL of water (or an appropriate salt solution like LiCl).[8]
-
Vortex the mixture again and centrifuge at a low speed (e.g., 500g for 2 minutes) to separate the aqueous and organic layers.[8]
-
Carefully collect the lower organic layer, which contains the lipids.
-
Dry the lipid extract under a stream of nitrogen and reconstitute in an appropriate solvent for MS analysis (e.g., methanol/chloroform mixture).
II. MS Analysis (Direct-Infusion ESI-MS/MS with Lithiated Adducts) [8]
-
Prepare samples by diluting the lipid extract in a solvent containing a lithium salt (e.g., 1 mg/ml LiCl) to promote the formation of lithiated adducts, which enhances ionization.[8]
-
Infuse the sample directly into the electrospray ionization (ESI) source of a tandem mass spectrometer.
-
Perform a neutral loss scan for the loss of the cholesterol backbone (neutral loss of 368.5 Da). This method is highly specific for detecting all cholesteryl ester species in the sample.[8]
-
Quantify CE(20:2) by comparing the signal intensity of its lithiated molecular ion (m/z) to that of the known concentration of the internal standard.
Caption: General workflow for the analysis of cholesteryl esters using mass spectrometry.
Protocol 2: Quantification by Colorimetric Assay
This protocol describes a general method based on commercially available kits for measuring total cholesterol and cholesteryl esters.[10]
-
Sample Preparation: Prepare samples (e.g., serum, cell lysates) and appropriate cholesterol standards in a 96-well plate.
-
Reaction Setup: Prepare two sets of reactions for each sample: one to measure free cholesterol (FC) and one for total cholesterol (TC).
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow the enzymatic reactions to proceed. In the TC wells, all cholesterol (free and from esters) is oxidized, generating a product (e.g., NADH) that reacts with the probe to produce a colorimetric signal (e.g., absorbance at 450 nm).
-
Measurement: Read the absorbance of each well using a microplate reader.
-
Calculation:
-
Calculate FC and TC concentrations based on the standard curve.
-
Determine the cholesteryl ester (CE) concentration by subtracting the free cholesterol from the total cholesterol (CE = TC - FC).[10]
-
Biological Context and Signaling Involvement
Cholesteryl esters are the primary form for cholesterol storage and transport within the body. Their accumulation is a hallmark of several metabolic diseases.
Role in Atherosclerosis
Atherosclerosis is a chronic inflammatory disease characterized by the buildup of plaques in arteries. The accumulation of cholesteryl esters within the arterial wall is a key event in this process.[2][5]
-
Lipoprotein Infiltration: Low-density lipoproteins (LDLs) from the bloodstream enter the arterial intima.
-
Macrophage Uptake: Monocytes are recruited to the intima and differentiate into macrophages. These macrophages take up modified LDL particles, which are rich in cholesteryl esters.
-
Foam Cell Formation: Inside the macrophage, cholesteryl esters from LDL are hydrolyzed and then re-esterified by the enzyme ACAT1 (Acyl-CoA: cholesterol acyltransferase 1) for storage in lipid droplets. The massive accumulation of these lipid droplets transforms the macrophage into a "foam cell".[2][5]
-
Plaque Development: Foam cells contribute to the inflammatory environment and form the fatty streak, an early stage of atherosclerotic plaque.
Caption: The role of cholesteryl ester (CE) accumulation in foam cell formation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Human Metabolome Database: Showing metabocard for CE(20:2(6Z,9Z)) (HMDB0006734) [hmdb.ca]
- 3. Human Metabolome Database: Showing metabocard for CE(20:2(6Z,9Z)) (HMDB0006734) [hmdb.ca]
- 4. caymanchem.com [caymanchem.com]
- 5. ChemFOnt: Showing chemical card for CE(20:2(6Z,9Z)) (CFc000002896) [chemfont.ca]
- 6. medchemexpress.com [medchemexpress.com]
- 7. biorxiv.org [biorxiv.org]
- 8. Analysis of Cholesteryl Esters and Diacylglycerols using Lithiated Adducts and Electrospray Ionization Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. promega.com [promega.com]
The Metabolic Lifecycle of Cholesteryl Eicosadienoate (CE(20:2(6Z,9Z))): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cholesteryl eicosadienoate (CE(20:2(6Z,9Z))) is a specific cholesteryl ester whose metabolic pathways are intrinsically linked to the broader processes of polyunsaturated fatty acid (PUFA) metabolism and cholesterol homeostasis. Understanding the biosynthesis and degradation of this molecule is crucial for research into cardiovascular diseases, inflammatory processes, and metabolic disorders. This technical guide provides a detailed overview of the core pathways involved in the synthesis and catabolism of CE(20:2(6Z,9Z)), supported by available quantitative data and detailed experimental protocols for its study.
Biosynthesis of CE(20:2(6Z,9Z))
The biosynthesis of CE(20:2(6Z,9Z)) is a two-stage process: first, the synthesis of the fatty acid moiety, eicosadienoic acid (20:2(6Z,9Z)), and second, its esterification to cholesterol.
Biosynthesis of Eicosadienoic Acid (20:2(6Z,9Z))
The synthesis of eicosadienoic acid (20:2(6Z,9Z)) from the essential fatty acid linoleic acid (18:2(9Z,12Z)) is a multi-step process involving a series of desaturation and elongation reactions primarily occurring in the endoplasmic reticulum. The key enzymes in this pathway are Fatty Acid Desaturase 2 (FADS2), also known as delta-6 desaturase, and Elongase of Very Long Chain Fatty Acids 5 (ELOVL5).
The proposed primary pathway is as follows:
-
Δ6 Desaturation: Linoleic acid (18:2(9Z,12Z)) is desaturated by FADS2 to produce γ-linolenic acid (GLA; 18:3(6Z,9Z,12Z)).[1] FADS2 is considered a rate-limiting enzyme in the biosynthesis of long-chain PUFAs.[2]
-
Elongation: GLA is then elongated by ELOVL5, which adds two carbons to the carboxyl end of the fatty acid, yielding dihomo-γ-linolenic acid (DGLA; 20:3(8Z,11Z,14Z)).[1]
-
Δ5 Desaturation: DGLA is subsequently desaturated by Fatty Acid Desaturase 1 (FADS1), or delta-5 desaturase, to form arachidonic acid (20:4(5Z,8Z,11Z,14Z)).
An alternative, though less common, pathway may lead to the formation of 20:2(6Z,9Z):
-
Elongation of a precursor: A C18 fatty acid precursor is first elongated to a C20 fatty acid.
-
Sequential Desaturation: The C20 fatty acid then undergoes desaturation at the Δ6 and Δ9 positions.
It is important to note that the precise enzymatic steps leading to the specific 20:2(6Z,9Z) isomer are not definitively established in the literature and may be influenced by substrate availability and enzyme kinetics within specific cell types.
Esterification to Cholesterol
Once synthesized, eicosadienoic acid is activated to its coenzyme A thioester, eicosadienoyl-CoA (20:2(6Z,9Z)-CoA). This activated fatty acid is then esterified to the 3-hydroxyl group of cholesterol to form CE(20:2(6Z,9Z)). This reaction is catalyzed by Acyl-CoA:cholesterol acyltransferases (ACATs), also known as Sterol O-acyltransferases (SOATs).[3] In mammals, two isoforms of this enzyme exist, ACAT1 and ACAT2, both located in the endoplasmic reticulum.[4]
-
ACAT1 is ubiquitously expressed and plays a role in cellular cholesterol homeostasis.[5]
-
ACAT2 is primarily found in the intestine and liver and is involved in the absorption of dietary cholesterol and the assembly of lipoproteins.[4]
While both enzymes can esterify a variety of fatty acyl-CoAs, they exhibit a preference for oleoyl-CoA (18:1-CoA).[5][6] Their specific activity with 20:2(6Z,9Z)-CoA has not been extensively characterized, but it is plausible that either isoform could catalyze this reaction depending on the cellular context and substrate availability.
Degradation of CE(20:2(6Z,9Z))
The degradation of CE(20:2(6Z,9Z)) is initiated by its hydrolysis, followed by the catabolism of its constituent parts, cholesterol and eicosadienoic acid.
Hydrolysis of CE(20:2(6Z,9Z))
The hydrolysis of intracellular cholesteryl esters is a critical step in cholesterol efflux and is catalyzed by neutral cholesteryl ester hydrolases (NCEHs). In macrophages, two key enzymes are involved in this process:
-
Neutral Cholesterol Ester Hydrolase 1 (NCEH1): This enzyme is considered to play a dominant role in the hydrolysis of cholesteryl esters in murine macrophages.[7][8]
-
Hormone-Sensitive Lipase (B570770) (HSL): While capable of hydrolyzing cholesteryl esters, its contribution in macrophages is thought to be less significant than that of NCEH1.[7][9][10] HSL is more prominently involved in the hydrolysis of triglycerides in adipose tissue but also functions in steroidogenic tissues to release cholesterol for hormone synthesis.[9][11]
The hydrolysis of CE(20:2(6Z,9Z)) releases free cholesterol and eicosadienoic acid (20:2(6Z,9Z)).
Catabolism of Eicosadienoic Acid (20:2(6Z,9Z))
The released eicosadienoic acid (20:2(6Z,9Z)) can undergo further metabolism through several pathways, including:
-
Beta-oxidation: The fatty acid can be broken down in the mitochondria and peroxisomes to generate acetyl-CoA, which can then enter the citric acid cycle for energy production.
-
Retroconversion: It can be shortened to form other fatty acids.
-
Further Desaturation and Elongation: It can be a substrate for further enzymatic reactions to produce other long-chain PUFAs.
Quantitative Data
Quantitative data for the enzymes involved in the metabolism of CE(20:2(6Z,9Z)) are limited. The following tables summarize the available information for related substrates, which can serve as a proxy for understanding the potential kinetics of the enzymes with 20:2(6Z,9Z) and its precursors.
Table 1: Kinetic Parameters of Key Biosynthetic Enzymes (Human)
| Enzyme | Substrate | Km (µM) | Vmax (pmol/min/mg protein) | Reference |
| FADS2 | Linoleic Acid (18:2n-6) | ~25 | Not Reported | [12] |
| α-Linolenic Acid (18:3n-3) | ~15 | Not Reported | [12] | |
| ELOVL5 | γ-Linolenic Acid (18:3n-6) | Not Reported | Not Reported | [13] |
| ACAT1 | Oleoyl-CoA (18:1-CoA) | ~7 | ~100 | [5] |
| Arachidonyl-CoA (20:4-CoA) | ~5 | ~50 | [5] |
Table 2: Substrate Specificity of Key Degradative Enzymes
| Enzyme | Substrate | Relative Activity (%) | Reference |
| NCEH1 | Cholesteryl Oleate | 100 | [7] |
| HSL | Cholesteryl Oleate | 100 | [10] |
| Triolein | ~50 | [10] | |
| Diolein | ~500 | [10] |
Experimental Protocols
Quantification of CE(20:2(6Z,9Z)) by LC-MS/MS
This protocol outlines a general approach for the quantification of cholesteryl esters, which can be adapted for CE(20:2(6Z,9Z)).
-
Sample Preparation: Homogenize tissues or lyse cells in a suitable buffer. For plasma/serum, use a small volume directly.
-
Lipid Extraction: Perform a liquid-liquid extraction using a chloroform/methanol/water mixture (e.g., Folch or Bligh-Dyer method) to isolate the lipid fraction.[14][15]
-
Internal Standard Spiking: Add a known amount of a suitable internal standard, such as a deuterated cholesteryl ester or a cholesteryl ester with an odd-chain fatty acid (e.g., C17:0 or C19:0), prior to extraction for accurate quantification.[16]
-
LC Separation: Resuspend the dried lipid extract in an appropriate solvent (e.g., isopropanol/acetonitrile) and inject it onto a reverse-phase C18 column. Use a gradient elution with mobile phases such as acetonitrile/water and isopropanol/acetonitrile.[16]
-
MS/MS Detection: Utilize a mass spectrometer with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source. For CE(20:2(6Z,9Z)), monitor for the precursor ion corresponding to its ammoniated adduct [M+NH4]+ and a characteristic product ion (e.g., m/z 369.3, corresponding to the cholesterol backbone) in Multiple Reaction Monitoring (MRM) mode.[17][18]
-
Data Analysis: Quantify the amount of CE(20:2(6Z,9Z)) by comparing the peak area of the analyte to that of the internal standard.
Fatty Acid Analysis by GC-MS
To analyze the fatty acid composition of total lipids, including the 20:2(6Z,9Z) moiety from CE(20:2(6Z,9Z)).
-
Lipid Extraction: Extract total lipids from the biological sample as described above.
-
Saponification and Methylation: Hydrolyze the ester linkages by saponification with methanolic NaOH or KOH. Then, methylate the free fatty acids to form fatty acid methyl esters (FAMEs) using a reagent like BF3-methanol or methanolic HCl.[19][20]
-
GC Separation: Inject the FAMEs onto a gas chromatograph equipped with a polar capillary column (e.g., a wax or cyanopropyl-based column). Use a temperature gradient program to separate the FAMEs based on their chain length and degree of unsaturation.[19][21]
-
MS Detection: Use a mass spectrometer to detect the eluting FAMEs. Identification is based on the retention time and the mass spectrum of each FAME compared to authentic standards and mass spectral libraries.[22]
-
Quantification: Determine the relative abundance of each fatty acid by integrating the peak areas in the chromatogram.
Heterologous Expression and Assay of Desaturases and Elongases
This protocol provides a general framework for characterizing the activity of FADS and ELOVL enzymes.
-
Gene Cloning and Expression: Clone the cDNA of the desaturase or elongase of interest into a suitable expression vector (e.g., a yeast expression vector like pYES2). Transform the construct into a host organism that lacks the endogenous enzyme activity, such as Saccharomyces cerevisiae.[23][24]
-
Enzyme Expression: Induce the expression of the recombinant protein according to the vector's requirements (e.g., with galactose for pYES2).
-
Enzyme Assay:
-
For desaturases , incubate the yeast culture or microsomal fractions with the precursor fatty acid (e.g., linoleic acid for FADS2).
-
For elongases , incubate with the precursor fatty acid and a source of two-carbon units (e.g., malonyl-CoA).
-
-
Product Analysis: Extract the total lipids from the reaction mixture, prepare FAMEs, and analyze the fatty acid profile by GC-MS to identify and quantify the product of the enzymatic reaction.[25]
Conclusion
The biosynthesis and degradation of CE(20:2(6Z,9Z)) are governed by a series of enzymatic reactions that are central to lipid metabolism. While the general pathways involving desaturases, elongases, acyltransferases, and hydrolases are understood, specific details regarding the metabolism of this particular cholesteryl ester, including precise enzyme kinetics and regulatory mechanisms, require further investigation. The experimental protocols outlined in this guide provide a foundation for researchers to explore these unanswered questions and to further elucidate the role of CE(20:2(6Z,9Z)) in health and disease. Future research in this area, particularly utilizing advanced mass spectrometry-based lipidomics, will be instrumental in filling the existing knowledge gaps.
References
- 1. Gene Expression of Desaturase (FADS1 and FADS2) and Elongase (ELOVL5) Enzymes in Peripheral Blood: Association with Polyunsaturated Fatty Acid Levels and Atopic Eczema in 4-Year-Old Children | PLOS One [journals.plos.org]
- 2. Alternative Transcripts of Fatty Acid Desaturase (FADS) Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Roles of acyl-coenzyme A:cholesterol acyltransferase-1 and -2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential expression of ACAT1 and ACAT2 among cells within liver, intestine, kidney, and adrenal of nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acyl-Coenzyme A: Cholesterol Acyltransferase (ACAT) in Cholesterol Metabolism: From Its Discovery to Clinical Trials and the Genomics Era - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acyl-CoA:cholesterol acyltransferases (ACATs/SOATs): enzymes with multiple sterols as substrates and as activators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Critical role of neutral cholesteryl ester hydrolase 1 in cholesteryl ester hydrolysis in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Critical role of neutral cholesteryl ester hydrolase 1 in cholesteryl ester hydrolysis in murine macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hormone-sensitive lipase - Wikipedia [en.wikipedia.org]
- 10. Hormone-sensitive lipase: control of intracellular tri-(di-)acylglycerol and cholesteryl ester hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The multifunctional role of hormone-sensitive lipase in lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The fatty acid desaturase 2 (FADS2) gene product catalyzes Δ4 desaturation to yield n-3 docosahexaenoic acid and n-6 docosapentaenoic acid in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of FADS and ELOVL polymorphisms on indexes of desaturase and elongase activities: results from a pre-post fish oil supplementation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. biorxiv.org [biorxiv.org]
- 16. biorxiv.org [biorxiv.org]
- 17. Simultaneous Quantification of Free Cholesterol, Cholesteryl Esters, and Triglycerides without Ester Hydrolysis by UHPLC Separation and In-Source Collision Induced Dissociation Coupled MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Analyses of Cholesterol and Derivatives in Ocular Tissues Using LC-MS/MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. gcms.cz [gcms.cz]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. shimadzu.com [shimadzu.com]
- 23. Expression and Purification of Integral Membrane Fatty Acid Desaturases - PMC [pmc.ncbi.nlm.nih.gov]
- 24. academic.oup.com [academic.oup.com]
- 25. biorxiv.org [biorxiv.org]
The Discovery and Initial Characterization of Cholesteryl Eicosadienoate (CE(20:2(6Z,9Z))): A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholesteryl eicosadienoate (CE(20:2(6Z,9Z))) is a cholesteryl ester composed of cholesterol and eicosadienoic acid, a 20-carbon polyunsaturated fatty acid with two cis double bonds at the 6th and 9th carbons. As a member of the cholesteryl ester family, it plays a role in the transport and storage of cholesterol within the body. Cholesteryl esters are major components of lipoproteins and are implicated in the pathophysiology of various diseases, most notably atherosclerosis. This technical guide provides an in-depth overview of the discovery and initial characterization of CE(20:2(6Z,9Z)), with a focus on its identification in key biological contexts, the analytical methods employed for its characterization, and its potential role in cellular signaling pathways.
Discovery and Initial Identification in Human Macrophages
The initial identification of cholesteryl eicosadienoate as a distinct molecular species within a key cell type implicated in atherosclerosis, the human monocyte-derived macrophage, was a significant step in understanding the diversity of cholesteryl esters. A pivotal study by Griffin et al. in 1997 led to the characterization of several previously unassigned cholesteryl ester peaks in these cells, one of which was identified as cholesteryl eicosadienoate.[1] This discovery was crucial as it highlighted the presence of less common polyunsaturated fatty acid-containing cholesteryl esters in macrophages, which are central to the formation of atherosclerotic plaques.
Quantitative Data from Initial Characterization
The following table summarizes the quantitative data from the initial characterization of cholesteryl esters in human monocyte-derived macrophages, including the identification of CE(20:2).
| Cholesteryl Ester Species | Fatty Acyl Chain | Percentage of Total Cholesteryl Esters (%) |
| Cholesteryl Oleate | 18:1 | 45.2 |
| Cholesteryl Linoleate | 18:2 | 28.7 |
| Cholesteryl Palmitate | 16:0 | 10.1 |
| Cholesteryl Eicosadienoate | 20:2 | (part of the 16% of previously unassigned CEs) |
| Cholesteryl Arachidonate | 20:4 | 4.3 |
| Cholesteryl Palmitoleate | 16:1 | 1.9 |
| Cholesteryl Stearate | 18:0 | 1.8 |
Data adapted from studies on cholesteryl ester composition in human macrophages. The identification of CE(20:2) was part of the characterization of a significant fraction of previously unidentified cholesteryl esters.[1]
Experimental Protocols
The identification and quantification of CE(20:2(6Z,9Z)) and other cholesteryl esters in biological samples rely on sophisticated analytical techniques. The following protocols are based on the methodologies used in the initial characterization studies.
Macrophage Culture and Lipid Loading
-
Cell Culture: Human monocytes are isolated from peripheral blood and differentiated into macrophages in culture.
-
Lipid Loading: To mimic the conditions of foam cell formation in atherosclerosis, macrophages are incubated with modified low-density lipoproteins (LDL), such as acetylated LDL (acLDL), to induce the accumulation of cholesteryl esters.
Lipid Extraction
-
Solvent Extraction: Total lipids are extracted from the cultured macrophages using a mixture of organic solvents, typically chloroform (B151607) and methanol, to efficiently solubilize the hydrophobic cholesteryl esters.
Analytical Separation and Identification
-
High-Performance Liquid Chromatography (HPLC): The extracted lipids are separated using reverse-phase HPLC. This technique separates different cholesteryl esters based on the hydrophobicity of their fatty acyl chains.
-
Mass Spectrometry (MS): The separated lipids are then introduced into a mass spectrometer for identification. Time-of-flight secondary ion mass spectrometry (TOF-SIMS) was a key technique used in the initial identification of CE(20:2).[1] This method provides high-resolution mass data, allowing for the precise determination of the molecular weight and elemental composition of the cholesteryl ester.
Signaling Pathways and Biological Relevance
While a direct signaling pathway uniquely initiated by intact CE(20:2(6Z,9Z)) has not been fully elucidated, its biological effects are likely mediated through the hydrolysis of the ester bond, releasing cholesterol and eicosadienoic acid. These components can then participate in various cellular signaling cascades.
Macrophage Cholesterol Metabolism and Efflux
The accumulation and hydrolysis of cholesteryl esters are central to macrophage cholesterol homeostasis, a critical process in the development of atherosclerosis.
This diagram illustrates the uptake of modified LDL by macrophages, leading to the formation of cholesteryl ester droplets, including CE(20:2(6Z,9Z)). The hydrolysis of these esters by neutral cholesteryl ester hydrolase (nCEH) releases free cholesterol for efflux and the fatty acid, eicosadienoic acid, which can then act as a signaling molecule.
Eicosadienoic Acid and Inflammatory Signaling
Eicosadienoic acid, the fatty acid component of CE(20:2(6Z,9Z)), can modulate inflammatory responses in macrophages. Studies have shown that eicosadienoic acid can influence the production of inflammatory mediators, potentially through its interaction with nuclear receptors like Peroxisome Proliferator-Activated Receptors (PPARs).
This diagram depicts a potential mechanism where eicosadienoic acid, released from the hydrolysis of CE(20:2(6Z,9Z)), activates PPARs. This activation leads to changes in the expression of target genes involved in inflammation, thereby modulating the overall inflammatory response of the macrophage.
Conclusion
The discovery and initial characterization of cholesteryl eicosadienoate (CE(20:2(6Z,9Z))) in human macrophages has provided valuable insights into the complexity of lipid metabolism in cells central to the development of atherosclerosis. While its direct signaling roles are still under investigation, its presence in these cells and the known bioactivity of its constituent fatty acid, eicosadienoic acid, suggest a role in modulating cellular cholesterol homeostasis and inflammatory responses. Further research into the specific functions of CE(20:2(6Z,9Z)) may reveal novel therapeutic targets for cardiovascular and inflammatory diseases.
References
CE(20:2(6Z,9Z)) as a Biomarker in Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholesteryl eicosadienoate (CE(20:2(6Z,9Z))) is a specific cholesteryl ester, a class of neutral lipids that play a crucial role in the transport and storage of cholesterol. Cholesteryl esters are formed through the esterification of cholesterol with a fatty acid, in this case, eicosadienoic acid (20:2(6Z,9Z)). The accumulation of certain cholesteryl esters has been implicated in the pathophysiology of several diseases, positioning them as potential biomarkers for diagnosis, prognosis, and therapeutic monitoring. This technical guide provides a comprehensive overview of the current knowledge on CE(20:2(6Z,9Z)) as a disease biomarker, with a focus on its role in atherosclerosis, breast cancer, and neurodegenerative diseases. It also details the methodologies for its quantification and explores its potential involvement in cellular signaling pathways.
Biochemical Profile of CE(20:2(6Z,9Z))
CE(20:2(6Z,9Z)) is comprised of a cholesterol backbone esterified to eicosadienoic acid, a 20-carbon polyunsaturated fatty acid with two cis double bonds at the 6th and 9th carbons. The structure of the fatty acid is critical to the molecule's physical properties and biological activity. The synthesis of cholesteryl esters is primarily catalyzed by two enzymes: lecithin-cholesterol acyltransferase (LCAT) in the plasma and acyl-CoA:cholesterol acyltransferase (ACAT) in cells.
CE(20:2(6Z,9Z)) in Disease
While specific quantitative data for CE(20:2(6Z,9Z)) remains limited in the literature, the broader class of cholesteryl esters and the fatty acid precursor, eicosadienoic acid, have been linked to several pathological conditions.
Atherosclerosis
The accumulation of cholesteryl esters within the arterial intima is a hallmark of atherosclerosis.[1] These lipids contribute to the formation of foam cells, which are central to the development of atherosclerotic plaques. While specific levels of CE(20:2(6Z,9Z)) in plaques have not been definitively quantified, it is known that cholesteryl esters are the predominant lipid class in these lesions.[2] The inflammatory nature of the fatty acid precursor, eicosadienoic acid, suggests that CE(20:2(6Z,9Z)) could contribute to the inflammatory environment within the plaque.
Breast Cancer
Alterations in lipid metabolism are a recognized feature of cancer cells, including those in breast cancer.[3][4] Studies have shown changes in the plasma concentrations of cholesteryl esters in breast cancer patients.[1] Specifically, some research indicates a decrease in total cholesteryl ester levels in the plasma of breast cancer patients compared to individuals with benign tumors.[1] However, the profile of individual cholesteryl ester species, including CE(20:2(6Z,9Z)), in breast cancer tissue and its correlation with disease progression requires further investigation.
Neurodegenerative Diseases
Dysregulation of cholesterol metabolism in the brain has been associated with neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.[5][6][7][8][9] While the direct measurement of CE(20:2(6Z,9Z)) in the cerebrospinal fluid (CSF) of these patients is not yet reported, studies have shown alterations in the overall cholesterol ester profile. For instance, in Parkinson's disease, an increase in the expression of the cholesteryl ester family has been observed in the CSF.[6] Furthermore, a positive correlation between CSF cholesteryl ester levels and total cholesterol in the peripheral blood has been found in Parkinson's patients, suggesting a potential breakdown of the blood-brain barrier.[6]
Quantitative Data Summary
As direct quantitative data for CE(20:2(6Z,9Z)) as a specific biomarker is currently scarce in published literature, the following table presents a generalized summary of findings for the broader class of cholesteryl esters (CE) in the context of the discussed diseases. This highlights the need for further targeted research on CE(20:2(6Z,9Z)).
| Disease | Sample Type | Finding | Reference |
| Atherosclerosis | Arterial Plaque | Predominant lipid class | [2] |
| Breast Cancer | Plasma | Decreased total CE concentration compared to benign tumors | [1] |
| Parkinson's Disease | Cerebrospinal Fluid (CSF) | Increased expression of the CE family | [6] |
| Parkinson's Disease | CSF and Peripheral Blood | Positive correlation between CSF CE and peripheral total cholesterol | [6] |
Experimental Protocols
The quantification of CE(20:2(6Z,9Z)) in biological samples is best achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and specificity.
Sample Preparation: Lipid Extraction from Plasma
A common and effective method for extracting lipids from plasma is a modified Folch or Bligh-Dyer extraction.
-
To 100 µL of plasma, add 2 mL of a chloroform:methanol (2:1, v/v) mixture.
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
Add 500 µL of 0.9% NaCl solution to induce phase separation.
-
Vortex again for 30 seconds.
-
Centrifuge at 2000 x g for 10 minutes at 4°C to separate the layers.
-
Carefully collect the lower organic phase containing the lipids using a glass pipette.
-
Dry the collected organic phase under a stream of nitrogen gas.
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis, such as isopropanol:acetonitrile:water (2:1:1, v/v/v).
LC-MS/MS Quantification of CE(20:2(6Z,9Z))
This protocol is a proposed method based on established techniques for cholesteryl ester analysis and requires optimization and validation for CE(20:2(6Z,9Z)).
-
Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Acetonitrile:Water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.
-
Mobile Phase B: Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.
-
Gradient: A linear gradient from 30% B to 100% B over 15 minutes, hold at 100% B for 5 minutes, and then re-equilibrate at 30% B for 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 50°C.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
Proposed MRM Transitions:
-
Precursor Ion (Q1): m/z of the [M+NH4]+ adduct of CE(20:2(6Z,9Z)). The exact mass of CE(20:2(6Z,9Z)) is 676.6159 g/mol . The ammoniated adduct would be approximately m/z 694.6.
-
Product Ion (Q3): A characteristic fragment ion for cholesteryl esters is the neutral loss of the fatty acid, resulting in the cholesterol fragment at m/z 369.3.
-
Collision Energy: This will need to be optimized for the specific instrument but would typically be in the range of 15-30 eV.
-
-
-
Internal Standard: A deuterated or 13C-labeled cholesteryl ester standard that is not endogenously present, such as CE(17:0) or d7-cholesteryl oleate, should be added to the sample prior to extraction for accurate quantification.
Signaling Pathways and Biological Relationships
The biological effects of CE(20:2(6Z,9Z)) are likely mediated by the actions of its constituent fatty acid, eicosadienoic acid, and its influence on cholesterol homeostasis and inflammatory processes.
Metabolism of Eicosadienoic Acid and Esterification
Eicosadienoic acid is an omega-6 fatty acid that can be synthesized from linoleic acid. It can be further metabolized to other bioactive lipids. Within the cell, it can be esterified to cholesterol by ACAT to form CE(20:2(6Z,9Z)), which can then be stored in lipid droplets or incorporated into lipoproteins for transport.
Proposed Inflammatory Signaling Pathway
The fatty acid component, eicosadienoic acid, can modulate inflammatory responses. Studies have shown that it can influence the production of pro-inflammatory mediators in macrophages.[10] This suggests that the accumulation of CE(20:2(6Z,9Z)) in tissues like atherosclerotic plaques could lead to the local release of eicosadienoic acid, thereby contributing to the inflammatory cascade.
Experimental Workflow for Biomarker Discovery and Validation
A typical workflow for identifying and validating CE(20:2(6Z,9Z)) as a biomarker involves several stages, from initial discovery using untargeted lipidomics to validation in larger patient cohorts with a targeted quantitative assay.
Conclusion and Future Directions
CE(20:2(6Z,9Z)) represents a promising yet understudied lipid molecule that may serve as a valuable biomarker in atherosclerosis, breast cancer, and neurodegenerative diseases. The technical framework provided in this guide offers a starting point for researchers to explore its potential. Future research should focus on:
-
Quantitative Studies: Conducting large-scale lipidomics studies to accurately quantify the levels of CE(20:2(6Z,9Z)) in patient populations compared to healthy controls.
-
Method Validation: Developing and validating robust and specific LC-MS/MS methods for the routine clinical measurement of CE(20:2(6Z,9Z)).
-
Mechanistic Studies: Elucidating the precise role of CE(20:2(6Z,9Z)) in the signaling pathways involved in disease pathogenesis.
-
Therapeutic Targeting: Investigating whether modulating the levels of CE(20:2(6Z,9Z)) could be a viable therapeutic strategy.
The continued exploration of specific lipid species like CE(20:2(6Z,9Z)) will undoubtedly provide deeper insights into the complex interplay between lipid metabolism and disease, paving the way for novel diagnostic and therapeutic approaches.
References
- 1. Serum Lipidomic Profiling in Breast Cancer to Identify Screening, Diagnostic, and Prognostic Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. imrpress.com [imrpress.com]
- 3. Exploring lipidomic profiles and their correlation with hormone receptor and HER2 status in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipidomic Analysis of Cells and Extracellular Vesicles from High- and Low-Metastatic Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Plasma and cerebrospinal fluid cholesterol esterification is hampered in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | The Cerebrospinal Fluid Profile of Cholesterol Metabolites in Parkinson’s Disease and Their Association With Disease State and Clinical Features [frontiersin.org]
- 8. The Cerebrospinal Fluid Profile of Cholesterol Metabolites in Parkinson’s Disease and Their Association With Disease State and Clinical Features - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cerebral and extracerebral cholesterol metabolism and CSF markers of Alzheimer's disease. - DZNEPUB [pub.dzne.de]
- 10. Eicosadienoic acid differentially modulates production of pro-inflammatory modulators in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Subcellular Localization of Cholesteryl Eicosadienoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cholesteryl eicosadienoic acid, a specific cholesteryl ester, plays a role in lipid metabolism and cellular signaling. Understanding its subcellular localization is critical for elucidating its precise biological functions and for the development of targeted therapeutics. This technical guide provides a comprehensive overview of the subcellular distribution of cholesteryl esters, with a focus on cholesteryl eicosadienoic acid, detailing the experimental methodologies used for its localization and outlining the key signaling pathways involved in its synthesis and trafficking.
Introduction
Cholesteryl esters (CEs) are neutral lipids formed through the esterification of cholesterol with a fatty acid. Cholesteryl eicosadienoic acid is a CE containing eicosadienoic acid, a 20-carbon polyunsaturated fatty acid. CEs are the primary form for cholesterol storage and transport within the body. Their accumulation and distribution within subcellular compartments are tightly regulated and are implicated in various physiological and pathological processes, including atherosclerosis and metabolic diseases. This guide will delve into the specifics of where cholesteryl eicosadienoic acid is found within the cell and how its location is determined.
Subcellular Distribution of Cholesteryl Esters
Data Presentation
Table 1: Estimated Subcellular Distribution of Cholesteryl Esters
| Subcellular Fraction | Percentage of Total Cellular Cholesteryl Esters (%) | Key Functions |
| Lipid Droplets | 70-90 | Storage of neutral lipids |
| Endoplasmic Reticulum | 5-15 | Synthesis of cholesteryl esters |
| Lipoproteins (secreted) | Variable | Inter-organ transport |
| Lysosomes/Late Endosomes | <5 | Hydrolysis of lipoprotein-derived CEs |
| Plasma Membrane | <1 | Minor structural component |
Note: These percentages are estimations for general cholesteryl esters and can vary significantly depending on cell type, metabolic state, and external stimuli.
Synthesis and Trafficking of Cholesteryl Eicosadienoic Acid
The synthesis of cholesteryl eicosadienoic acid is catalyzed by the enzyme Acyl-CoA:cholesterol acyltransferase (ACAT), which is primarily located in the endoplasmic reticulum (ER).[1][2][3] This enzyme facilitates the esterification of cholesterol with eicosadienoyl-CoA. Once synthesized, cholesteryl eicosadienoic acid is incorporated into lipid droplets for storage or packaged into lipoproteins for secretion.
Signaling and Transport Pathways
The movement of cholesterol, the precursor for cholesteryl eicosadienoic acid synthesis, is a complex process involving multiple organelles and transport proteins. Cholesterol is transported from the plasma membrane and late endosomes/lysosomes to the ER for esterification.[4][5][6] The resulting cholesteryl esters are then transported to lipid droplets.
Visualization of Cholesteryl Ester Synthesis and Trafficking
References
- 1. Potential role of acyl-coenzyme A:cholesterol transferase (ACAT) Inhibitors as hypolipidemic and antiatherosclerosis drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acyl-CoA:cholesterol acyltransferases (ACATs/SOATs): enzymes with multiple sterols as substrates and as activators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Insights into the mechanisms of sterol transport between organelles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Intracellular Cholesterol Synthesis and Transport [frontiersin.org]
- 6. Cholesterol Transport to the Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]
The Core of the Matter: An In-depth Technical Guide to the Interactions of Cholesteryl Eicosadienoate (CE(20:2(6Z,9Z)))
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cholesteryl esters (CEs) are central to lipid metabolism, transport, and the pathogenesis of diseases such as atherosclerosis. This technical guide focuses on a specific, less-studied cholesteryl ester, Cholesteryl eicosadienoate (CE(20:2(6Z,9Z))), a 20-carbon polyunsaturated cholesteryl ester. While much of the existing research has centered on more abundant species like cholesteryl oleate (B1233923) and linoleate, understanding the unique interactions of CE(20:2(6Z,9Z)) is crucial for a complete picture of lipid biology and disease. This document synthesizes the current knowledge on the interactions of CE(20:2(6Z,9Z)) with other lipids and proteins, details its role in cellular processes, provides comprehensive experimental protocols for its study, and presents a framework for quantitative data analysis. It is important to note that information specific to the (6Z, 9Z) isomer is limited, and thus some data is contextualized from studies on closely related eicosadienoate isomers or the broader class of polyunsaturated cholesteryl esters.
Introduction to Cholesteryl Eicosadienoate (CE(20:2(6Z,9Z)))
Cholesteryl eicosadienoic acid (CE(20:2(6Z,9Z))) is an ester formed from cholesterol and (6Z,9Z)-eicosadienoic acid. As a highly hydrophobic molecule, it is primarily found within the neutral lipid core of lipoproteins in the plasma and in intracellular lipid droplets.[1][2] Its presence has been detected in triglyceride-rich cells like monocyte-derived macrophages, suggesting a role in inflammatory states and lipid accumulation pathologies.[2]
Like other CEs, its biological functions are tied to the transport and storage of cholesterol. The physicochemical properties conferred by the 20-carbon di-unsaturated acyl chain, such as its spatial conformation and susceptibility to oxidation, are predicted to influence its specific interactions with other lipids and proteins, distinguishing its roles from other more saturated or shorter-chain CEs.
Interaction of CE(20:2) with Other Lipids
The incorporation of cholesteryl esters into lipid bilayers and lipid droplets influences the physical properties of these structures. Unsaturated esters like CE(20:2) can modulate membrane fluidity and the thickness of lipid bilayers when interacting with triacylglycerols (TAGs) and phospholipids (B1166683) (PLs).[3] They are known to affect the liquid crystalline phases of lipid assemblies, which is critical for membrane function and lipid droplet coalescence.
While specific phase behavior data for CE(20:2(6Z,9Z)) is not available, studies on mixtures of other unsaturated cholesteryl esters demonstrate complex miscibility and phase separation phenomena, suggesting that the lipid core of lipoproteins and lipid droplets is a dynamic environment where the relative concentrations of different CE species can lead to the formation of distinct domains.[4]
Interaction of CE(20:2) with Proteins
The metabolism and transport of CE(20:2) are governed by its interactions with a suite of specific proteins. These interactions are fundamental to cholesterol homeostasis and are implicated in disease when dysregulated.
Enzymes of CE Metabolism
-
Acyl-CoA:Cholesterol Acyltransferase (ACAT): This intracellular enzyme, located in the endoplasmic reticulum, catalyzes the formation of CEs from free cholesterol and long-chain fatty acyl-CoAs.[5][6] ACAT1 is ubiquitously expressed, while ACAT2 is primarily found in the liver and intestine.[5] The synthesis of CE(20:2) would be dependent on the availability of eicosadienoyl-CoA and the substrate preference of ACAT isoforms. The resulting CE is then stored in lipid droplets, a process critical in the formation of macrophage foam cells.[5]
-
Lecithin:Cholesterol Acyltransferase (LCAT): LCAT is a plasma enzyme responsible for the majority of CE synthesis within high-density lipoprotein (HDL) particles.[7][8][9] It transfers a fatty acid from the sn-2 position of phosphatidylcholine to free cholesterol on the surface of HDL, generating CEs that migrate to the lipoprotein's core.[7][8] The specificity of LCAT for different fatty acids influences the composition of CEs in HDL, including CE(20:2).
-
Neutral Cholesteryl Ester Hydrolase (NCEH): This enzyme catalyzes the hydrolysis of CEs stored in lipid droplets, releasing free cholesterol and fatty acids for cellular use or efflux.[10] Its activity is a key control point in regulating the size of the intracellular CE pool.
CE Transfer and Uptake Proteins
-
Cholesteryl Ester Transfer Protein (CETP): CETP is a plasma protein that facilitates the transfer of CEs from HDL to apolipoprotein B-containing lipoproteins like VLDL and LDL, in exchange for triglycerides.[11][12][13] This process remodels lipoproteins and is a key factor in reverse cholesterol transport. CE(20:2), once synthesized within HDL, is a substrate for CETP-mediated transfer.
-
Scavenger Receptor class B type I (SR-BI): SR-BI is a cell-surface receptor, highly expressed in the liver and steroidogenic tissues, that mediates the selective uptake of CEs from HDL into cells without the internalization of the entire lipoprotein particle.[14] This is a crucial step in delivering cholesterol from peripheral tissues back to the liver for excretion.
-
Lipid Transport Proteins: Intracellular transport of the hydrophobic CE(20:2) from its site of synthesis to lipid droplets or other cellular compartments is likely mediated by lipid transport proteins, though specific interactors have not been identified.
Role in Signaling and Pathophysiology: Atherosclerosis
The accumulation of CEs within macrophages in the arterial intima is the defining characteristic of foam cells, which are the foundation of atherosclerotic plaques.[10][15] The process involves the uptake of modified lipoproteins by scavenger receptors, followed by the hydrolysis of the lipoprotein's CE content and subsequent re-esterification of the cholesterol by ACAT1, leading to CE-laden lipid droplet formation.
The specific species of CE that accumulate can influence the inflammatory properties of the foam cell. Polyunsaturated CEs, like CE(20:2), are more susceptible to oxidation, generating lipid hydroperoxides and other reactive species that can promote inflammatory signaling pathways and contribute to plaque progression and instability.
Signaling Pathway: Macrophage Foam Cell Formation
The diagram below illustrates the key steps leading to the accumulation of cholesteryl esters, including CE(20:2), in macrophages, a critical event in atherosclerosis.
References
- 1. Buy Cholesteryl 11,14-eicosadienoate (EVT-10927637) [evitachem.com]
- 2. Human Metabolome Database: Showing metabocard for CE(20:2(6Z,9Z)) (HMDB0006734) [hmdb.ca]
- 3. Cholesteryl 11-14 Eicosadienoate, 77715-45-8 | BroadPharm [broadpharm.com]
- 4. The phase behavior of skin-barrier lipids: A combined approach of experiments and simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potential role of acyl-coenzyme A:cholesterol transferase (ACAT) Inhibitors as hypolipidemic and antiatherosclerosis drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Reversible translocation of acyl-CoA:cholesterol acyltransferase (ACAT) between the endoplasmic reticulum and vesicular structures [frontiersin.org]
- 7. Activation of lecithin:cholesterol acyltransferase by HDL ApoA-I central helices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of Recombinant Human Lecithin Cholesterol Acyltransferase on Lipoprotein Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lecithin:Cholesterol Acyltransferase: From Biochemistry to Role in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Human Metabolome Database: Showing metabocard for CE(20:1) (HMDB0005193) [hmdb.ca]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Structure-based mechanism and inhibition of cholesteryl ester transfer protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. New developments in selective cholesteryl ester uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Role of Lipid Subcomponents in the Development of Atherosclerotic Plaques - PMC [pmc.ncbi.nlm.nih.gov]
Physiological Concentrations of Cholesteryl Eicosadienoate (CE(20:2(6Z,9Z))) in Murine Tissues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physiological concentrations of cholesteryl eicosadienoate (CE(20:2(6Z,9Z))), a specific cholesteryl ester, across various tissues. The data presented is primarily derived from a comprehensive lipidomics analysis of mouse tissues, offering a valuable reference for researchers in metabolic diseases, cardiovascular research, and drug development. This document details the quantitative data, the experimental protocols for lipid quantification, and a visual representation of the analytical workflow.
Quantitative Data: CE(20:2) Concentrations in Mouse Tissues
The following table summarizes the physiological concentrations of CE(20:2) in a range of mouse tissues. The data is sourced from a study employing a robust liquid chromatography-mass spectrometry (LC-MS) method for the comprehensive profiling of cholesterol and cholesteryl esters.[1] Concentrations are expressed in nanomoles per gram of tissue (nmol/g).
| Tissue | Mean Concentration (nmol/g) | Standard Deviation (nmol/g) |
| Liver | 1.83 | 0.45 |
| Spleen | 1.12 | 0.28 |
| Lung | 0.98 | 0.21 |
| Kidney | 0.45 | 0.11 |
| Heart | 0.32 | 0.08 |
| Brain | 0.04 | 0.01 |
| Adipose (Gonadal) | 6.45 | 1.52 |
| Adipose (Subcutaneous) | 4.87 | 1.15 |
Data adapted from Guri et al., 2024.[1]
Experimental Protocol: Quantification of Cholesteryl Esters
The methodology outlined below is a robust and sensitive approach for the quantification of cholesteryl esters, including CE(20:2), from biological samples.[1][2][3][4]
Lipid Extraction
A standard lipid extraction protocol is employed to isolate lipids from homogenized tissues.[1]
-
Homogenization: Tissue samples are homogenized in a suitable buffer to ensure cellular disruption.
-
Solvent System: A biphasic solvent system, typically a chloroform:methanol mixture, is used for lipid extraction.[3]
-
Phase Separation: Following extraction, the mixture is centrifuged to separate the lipid-containing organic phase from the aqueous phase and protein pellet.
-
Drying and Reconstitution: The organic phase is collected, dried under a stream of nitrogen, and the resulting lipid film is reconstituted in an appropriate solvent for LC-MS analysis.[3]
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
A reverse-phase LC-MS method is utilized for the separation and detection of cholesteryl esters.[1][2][3][4]
-
Chromatographic Separation:
-
Column: A C18 reverse-phase column is typically used for the separation of hydrophobic molecules like cholesteryl esters.[1]
-
Mobile Phase: A gradient of organic solvents, such as acetonitrile (B52724) and isopropanol, is used to elute the cholesteryl esters from the column.
-
-
Mass Spectrometry Detection:
-
Ionization: Electrospray ionization (ESI) is a common method for ionizing cholesteryl esters, often with the addition of an ammonium (B1175870) salt to facilitate the formation of [M+NH4]+ adducts.
-
Detection Mode: The analysis is performed in positive ion mode.
-
Quantification: Quantification is achieved using tandem mass spectrometry (MS/MS) by monitoring specific precursor-to-product ion transitions for each cholesteryl ester. A stable isotope-labeled internal standard, such as d7-cholesterol, is used for accurate quantification.[1]
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for the quantification of CE(20:2) in tissues.
Caption: Workflow for CE(20:2) Quantification.
Signaling Pathways
Currently, there is limited specific information available in the scientific literature detailing the direct involvement of CE(20:2(6Z,9Z)) in specific signaling pathways. Cholesteryl esters, in general, are primarily known for their role in cholesterol storage and transport. They are key components of lipid droplets and lipoproteins. The fatty acid composition of cholesteryl esters can influence the physical properties of these structures and may have downstream effects on cellular processes, but direct signaling roles for specific species like CE(20:2(6Z,9Z)) are not yet well-defined. Further research is needed to elucidate the specific biological functions and potential signaling roles of this particular cholesteryl ester.
References
Genetic Regulation of Cholesteryl (6Z,9Z)-eicosadienoate [CE(20:2(6Z,9Z))] Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cholesteryl esters (CE) are crucial components of cellular lipid metabolism, serving as a storage form of cholesterol and playing significant roles in various physiological and pathological processes. This technical guide provides an in-depth overview of the genetic regulation of a specific cholesteryl ester, Cholesteryl (6Z,9Z)-eicosadienoate [CE(20:2(6Z,9Z))], a derivative of eicosadienoic acid. We delve into the key genes and enzymes responsible for its synthesis and hydrolysis, the intricate signaling pathways that govern their expression, and detailed experimental protocols for its study. This guide is intended to be a comprehensive resource for researchers and professionals in the fields of lipid metabolism, cardiovascular disease, and drug development, offering insights into potential therapeutic targets within this metabolic pathway.
Introduction
Cholesteryl (6Z,9Z)-eicosadienoate is a neutral lipid formed by the esterification of cholesterol with (6Z,9Z)-eicosadienoic acid. While the broader aspects of cholesteryl ester metabolism are well-documented, the specific regulatory mechanisms governing individual CE species, such as CE(20:2(6Z,9Z)), are less understood. Eicosadienoic acid is a polyunsaturated fatty acid that can be derived from linoleic acid through elongation.[1] The metabolism of CE(20:2(6Z,9Z)) is a key process in maintaining cellular cholesterol homeostasis, and its dysregulation has been implicated in various diseases, including atherosclerosis.[2][3] This guide will explore the genetic and molecular players that control the lifecycle of this specific cholesteryl ester.
Biosynthesis of CE(20:2(6Z,9Z))
The synthesis of CE(20:2(6Z,9Z)) is a two-step process involving the activation of (6Z,9Z)-eicosadienoic acid to its coenzyme A (CoA) thioester, followed by the esterification of cholesterol with this activated fatty acid.
Activation of (6Z,9Z)-Eicosadienoic Acid
The initial and rate-limiting step in the utilization of fatty acids is their activation to acyl-CoAs, a reaction catalyzed by a family of enzymes known as Acyl-CoA Synthetase Long-chain (ACSL) family members.[4][5] Several ACSL isoforms exhibit substrate specificity for various fatty acids. For eicosadienoic acid, the following isoforms are likely involved:
-
ACSL3 and ACSL4: These isoforms are known to activate a wide range of unsaturated fatty acids.[1][6] ACSL4, in particular, shows a high preference for polyunsaturated fatty acids.[1][4]
-
ACSL6: One of its splice variants, ACSL6V1, shows a preference for octadecapolyenoic acids, suggesting it may also act on the 20-carbon eicosadienoic acid.[7]
The expression of these ACSL genes is regulated by various transcription factors, providing a control point for the availability of the eicosadienoyl-CoA substrate.
Esterification of Cholesterol
The final step in CE(20:2(6Z,9Z)) synthesis is the transfer of the eicosadienoyl group from eicosadienoyl-CoA to cholesterol. This reaction is catalyzed by Sterol O-acyltransferases (SOAT), also known as Acyl-CoA:cholesterol acyltransferases (ACAT).[8] Two isoforms of this enzyme exist:
-
SOAT1 (ACAT1): Ubiquitously expressed and plays a role in cellular cholesterol homeostasis in various tissues.[8]
-
SOAT2 (ACAT2): Primarily expressed in the intestine and liver and is involved in dietary cholesterol absorption and lipoprotein assembly.[9][10][11]
The substrate preference of these enzymes for eicosadienoyl-CoA is not yet fully characterized, but their broad specificity for long-chain fatty acyl-CoAs suggests they are the primary candidates for this reaction.
Table 1: Genes Involved in the Biosynthesis of CE(20:2(6Z,9Z))
| Step | Enzyme | Gene Symbol | Substrate(s) | Product |
| Fatty Acid Activation | Acyl-CoA Synthetase Long-chain 3/4/6 | ACSL3, ACSL4, ACSL6 | (6Z,9Z)-Eicosadienoic acid, CoA, ATP | (6Z,9Z)-Eicosadienoyl-CoA, AMP, PPi |
| Cholesterol Esterification | Sterol O-acyltransferase 1/2 | SOAT1, SOAT2 | (6Z,9Z)-Eicosadienoyl-CoA, Cholesterol | CE(20:2(6Z,9Z)), CoA |
Hydrolysis of CE(20:2(6Z,9Z))
The breakdown of CE(20:2(6Z,9Z)) back into cholesterol and (6Z,9Z)-eicosadienoic acid is primarily carried out by a single enzyme located in the lysosomes.
Lysosomal Acid Lipase (B570770) (LIPA)
Lysosomal Acid Lipase, encoded by the LIPA gene, is responsible for the hydrolysis of cholesteryl esters and triglycerides that are taken up by the cell via endocytosis of lipoproteins.[3][12][13] A deficiency in LIPA activity leads to the accumulation of cholesteryl esters in various tissues, a condition known as Wolman disease or Cholesteryl Ester Storage Disease (CESD).[14] The regulation of LIPA gene expression is crucial for maintaining cellular cholesterol balance.[2]
Table 2: Gene Involved in the Hydrolysis of CE(20:2(6Z,9Z))
| Step | Enzyme | Gene Symbol | Substrate | Product(s) |
| Hydrolysis | Lysosomal Acid Lipase | LIPA | CE(20:2(6Z,9Z)), H₂O | Cholesterol, (6Z,9Z)-Eicosadienoic acid |
Genetic Regulation of Metabolism
The expression of the genes involved in CE(20:2(6Z,9Z)) metabolism is tightly controlled by a network of transcription factors and signaling pathways that respond to cellular lipid levels.
Sterol Regulatory Element-Binding Proteins (SREBPs)
SREBPs are a family of transcription factors that are master regulators of cholesterol and fatty acid synthesis.[15] SREBP-2 , in particular, is activated when cellular cholesterol levels are low.[16] Upon activation, SREBP-2 translocates to the nucleus and binds to Sterol Regulatory Elements (SREs) in the promoter regions of target genes, upregulating their expression.[17] Genes involved in cholesterol synthesis and uptake are primary targets of SREBP-2. While direct regulation of SOAT1 and SOAT2 by SREBP-2 is complex and can be cell-type specific, SREBP signaling plays a crucial role in providing the cholesterol substrate for esterification.[18][19]
Peroxisome Proliferator-Activated Receptors (PPARs)
PPARs are nuclear receptors that are activated by fatty acids and their derivatives.[20] They play a key role in regulating the expression of genes involved in fatty acid metabolism, including transport and oxidation.[21]
-
PPARα: Highly expressed in the liver and other tissues with high fatty acid catabolism. Its activation leads to the upregulation of genes involved in fatty acid oxidation.
-
PPARγ: A master regulator of adipogenesis and is involved in lipid storage.[22][23]
The expression of ACSL genes is known to be regulated by PPARs, thereby controlling the availability of eicosadienoyl-CoA for CE synthesis.[24]
Other Regulatory Mechanisms
The activity of the enzymes involved in CE(20:2(6Z,9Z)) metabolism is also regulated at the post-transcriptional and post-translational levels. For instance, the stability of SOAT1 and SOAT2 proteins can be regulated by ubiquitination.[9][18]
Signaling Pathways
The activity of transcription factors like SREBPs and PPARs is modulated by upstream signaling pathways that sense the metabolic state of the cell.
Caption: Signaling pathways regulating CE(20:2(6Z,9Z)) metabolism.
Experimental Protocols
Quantification of CE(20:2(6Z,9Z)) by LC-MS/MS
This protocol outlines a method for the sensitive and specific quantification of CE(20:2(6Z,9Z)) in biological samples using liquid chromatography-tandem mass spectrometry.[25][26][27][28][29]
6.1.1. Lipid Extraction
-
Homogenize cell pellets or tissues in a suitable solvent mixture (e.g., chloroform:methanol 2:1, v/v).
-
Add an internal standard, such as a deuterated or odd-chain cholesteryl ester, for accurate quantification.
-
Perform a liquid-liquid extraction to separate the lipid-containing organic phase.
-
Evaporate the organic solvent under a stream of nitrogen.
-
Reconstitute the lipid extract in a solvent compatible with the LC mobile phase.
6.1.2. LC-MS/MS Analysis
-
Chromatography: Use a reverse-phase C18 column to separate the different lipid species. A gradient elution with a mobile phase consisting of solvents like acetonitrile, isopropanol, and water with additives like ammonium (B1175870) formate (B1220265) is typically employed.
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode using atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI).
-
Detection: Use Multiple Reaction Monitoring (MRM) to specifically detect the transition from the precursor ion of CE(20:2(6Z,9Z)) to a characteristic product ion (e.g., the cholesterol backbone fragment).
Caption: Workflow for CE(20:2(6Z,9Z)) quantification by LC-MS/MS.
Gene Expression Analysis by RT-qPCR
This protocol describes the measurement of the mRNA levels of genes involved in CE(20:2(6Z,9Z)) metabolism using reverse transcription-quantitative polymerase chain reaction.[30][31][32][33]
6.2.1. RNA Extraction and cDNA Synthesis
-
Isolate total RNA from cells or tissues using a commercial kit.
-
Assess RNA quality and quantity using spectrophotometry.
-
Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers or oligo(dT) primers.
6.2.2. Quantitative PCR
-
Design or obtain validated primers for the target genes (ACSL3, ACSL4, ACSL6, SOAT1, SOAT2, LIPA) and a reference gene (e.g., GAPDH, ACTB).
-
Prepare a qPCR reaction mix containing cDNA, primers, and a fluorescent DNA-binding dye (e.g., SYBR Green) or a probe-based assay.
-
Perform the qPCR reaction in a real-time PCR instrument.
-
Analyze the data using the comparative Cq (ΔΔCq) method to determine the relative expression levels of the target genes.
References
- 1. Analysis on the Substrate Specificity of Recombinant Human Acyl-CoA Synthetase ACSL4 Variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Lysosomal acid lipase and lipid metabolism: new mechanisms, new questions, and new therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Long-chain acyl-CoA synthetase in fatty acid metabolism involved in liver and other diseases: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Undergraduate Honors Thesis | Determining the Fatty Acid Substrate Preferences of Long-Chain Acyl-CoA Synthetase Isoforms | ID: vm40xw47f | Carolina Digital Repository [cdr.lib.unc.edu]
- 6. Characterization of Acyl-CoA Synthetase Isoforms In Pancreatic Beta Cells: Gene Silencing Shows Participation of ACSL3 and ACSL4 In Insulin Secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Substrate Specificity of Human Long-Chain Acyl-CoA Synthetase ACSL6 Variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. genecards.org [genecards.org]
- 9. genecards.org [genecards.org]
- 10. uniprot.org [uniprot.org]
- 11. WikiGenes - SOAT2 - sterol O-acyltransferase 2 [wikigenes.org]
- 12. medlineplus.gov [medlineplus.gov]
- 13. genecards.org [genecards.org]
- 14. WikiGenes - LIPA - lipase A, lysosomal acid, cholesterol... [wikigenes.org]
- 15. Frequent Modulation of the Sterol Regulatory Element Binding Protein (SREBP) by Chemical Exposure in the Livers of Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inflammatory stress signaling via NF-kB alters accessible cholesterol to upregulate SREBP2 transcriptional activity in endothelial cells | eLife [elifesciences.org]
- 17. SREBP signaling is essential for effective B cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Targeting sterol-O-acyltransferase 1 to disrupt cholesterol metabolism for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | SREBP2 as a central player in cancer progression: potential for targeted therapeutics [frontiersin.org]
- 20. Frontiers | Peroxisome Proliferator-Activated Receptors: Experimental Targeting for the Treatment of Inflammatory Bowel Diseases [frontiersin.org]
- 21. academic.oup.com [academic.oup.com]
- 22. PPAR γ changing ALDH1A3 content to regulate lipid metabolism and inhibit lung cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Peroxisome Proliferator-Activated Receptor-Targeted Therapies: Challenges upon Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Simultaneous Quantification of Free Cholesterol, Cholesteryl Esters, and Triglycerides without Ester Hydrolysis by UHPLC Separation and In-Source Collision Induced Dissociation Coupled MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 26. biorxiv.org [biorxiv.org]
- 27. lcms.cz [lcms.cz]
- 28. Protocol for Cholesterol & Derivatives in Eye Tissue via LC-MS/MS - Creative Proteomics [creative-proteomics.com]
- 29. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 30. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. Frontiers | Transcriptomic analysis reveals the lipid metabolism-related gene regulatory characteristics and potential therapeutic agents for myocardial ischemia-reperfusion injury [frontiersin.org]
- 33. Expression analysis of genes related to lipid metabolism in peripheral blood lymphocytes of chickens challenged with reticuloendotheliosis virus - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantitative Analysis of Cholesteryl Eicosadienoate (CE(20:2(6Z,9Z))) in Biological Matrices using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Cholesteryl esters (CEs) are neutral lipids that play a crucial role in the transport and storage of cholesterol within the body. They are formed through the esterification of cholesterol with a fatty acid. Dysregulation of CE metabolism is implicated in the pathology of several diseases, most notably atherosclerosis, where the accumulation of CEs in arterial walls is a hallmark of the condition.[1] Cholesteryl eicosadienoate (CE(20:2(6Z,9Z))), a specific cholesteryl ester containing a 20-carbon fatty acid with two double bonds, is a component of the complex lipid profile in biological systems. Accurate quantification of individual CE species like CE(20:2(6Z,9Z)) is essential for understanding lipid metabolism and for the discovery of potential lipid biomarkers.
This application note provides a detailed protocol for the sensitive and specific quantification of CE(20:2(6Z,9Z)) in biological matrices, such as plasma and cultured cells, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method employs a robust sample preparation procedure and a highly selective multiple reaction monitoring (MRM) strategy.
Principle of the Method
The method involves the extraction of lipids from the biological matrix using a liquid-liquid extraction procedure. The extracted lipids are then separated using reversed-phase liquid chromatography (RPLC), which separates different lipid classes and individual lipid species based on their hydrophobicity. The eluting CEs are ionized using electrospray ionization (ESI) and detected by a tandem mass spectrometer operating in MRM mode. This mode provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte and its stable isotope-labeled internal standard. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve. All cholesteryl esters characteristically produce a product ion at m/z 369.3, which corresponds to the cholesteryl cation, upon collision-induced dissociation (CID).[2]
Experimental Protocols
Materials and Reagents
-
Solvents: Acetonitrile, Isopropanol, Methanol (B129727), Chloroform, Water (LC-MS grade)
-
Reagents: Ammonium acetate, Formic acid
-
Standards: CE(20:2(6Z,9Z)) analytical standard, Cholesteryl-d7-ester internal standard (e.g., CE(18:1)-d7)
-
Biological Matrix: Human plasma (with anticoagulant), cultured cells
Sample Preparation
For Human Plasma (50 µL):
-
Thaw plasma samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 50 µL of plasma.
-
Add 10 µL of the internal standard working solution (e.g., 1 µg/mL of Cholesteryl-d7-ester in methanol).
-
Add 500 µL of a cold (-20°C) extraction solvent mixture of methyl-tert-butyl ether (MTBE) and methanol (3:1, v/v).
-
Vortex vigorously for 1 minute.
-
Incubate on a shaker at 4°C for 15 minutes.
-
Add 125 µL of water to induce phase separation.
-
Vortex for 30 seconds and then centrifuge at 14,000 x g for 5 minutes at 4°C.
-
Carefully transfer the upper organic layer (approximately 350 µL) to a new 1.5 mL tube.
-
Dry the extract under a gentle stream of nitrogen at 30°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., Acetonitrile/Isopropanol, 50:50, v/v) for LC-MS/MS analysis.
For Cultured Cells (1x10^6 cells):
-
Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Scrape the cells in 1 mL of ice-cold PBS and transfer to a 1.5 mL microcentrifuge tube.
-
Centrifuge at 1,000 x g for 5 minutes at 4°C to pellet the cells.
-
Discard the supernatant and resuspend the cell pellet in 100 µL of water.
-
Add 10 µL of the internal standard working solution.
-
Add 500 µL of chloroform/methanol (2:1, v/v) and vortex for 2 minutes.[3]
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the lower organic phase into a new tube.
-
Dry the extract under nitrogen and reconstitute in 100 µL of the mobile phase.
LC-MS/MS Method
Liquid Chromatography (LC) Conditions:
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)
-
Mobile Phase A: Acetonitrile/Water (60:40, v/v) with 10 mM Ammonium Acetate
-
Mobile Phase B: Isopropanol/Acetonitrile (90:10, v/v) with 10 mM Ammonium Acetate
-
Gradient:
-
0-2 min: 30% B
-
2-12 min: 30-100% B
-
12-15 min: 100% B
-
15.1-18 min: 30% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 50°C
-
Injection Volume: 5 µL
Mass Spectrometry (MS) Conditions:
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 350°C
-
Nebulizer Gas Flow: 3 L/min
-
Drying Gas Flow: 10 L/min
-
-
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| CE(20:2(6Z,9Z)) | 694.7 ([M+NH4]+) | 369.3 | 100 | 25 |
| Cholesteryl-d7-ester (IS) | Dependent on FA | 376.3 | 100 | 25 |
Note: The precursor ion for the internal standard will depend on the specific fatty acid attached to the d7-cholesterol. The product ion will be m/z 376.3.
Data Presentation
Calibration Curve
A calibration curve should be prepared by spiking known concentrations of the CE(20:2(6Z,9Z)) analytical standard into a surrogate matrix (e.g., charcoal-stripped plasma or a solvent mixture). The curve should cover the expected concentration range in the samples.
Quantitative Data Summary
The following table presents a representative summary of cholesteryl ester concentrations found in human plasma. The values for CE(20:2) are included for comparative purposes. Actual concentrations can vary depending on the population and physiological state.
| Cholesteryl Ester Species | Abbreviation | Typical Concentration Range in Human Plasma (µg/mL) |
| Cholesteryl Linoleate | CE(18:2) | 1000 - 2000 |
| Cholesteryl Oleate | CE(18:1) | 400 - 800 |
| Cholesteryl Palmitate | CE(16:0) | 150 - 300 |
| Cholesteryl Arachidonate | CE(20:4) | 50 - 150 |
| Cholesteryl Eicosadienoate | CE(20:2) | 10 - 50 |
| Cholesteryl Stearate | CE(18:0) | 20 - 60 |
This table provides approximate concentration ranges and should be used for reference only. Accurate quantification requires the generation of a study-specific calibration curve.
Visualizations
Experimental Workflow
The following diagram illustrates the major steps in the LC-MS/MS workflow for the quantification of CE(20:2(6Z,9Z)).
Caption: LC-MS/MS workflow for CE(20:2(6Z,9Z)) quantification.
Simplified Cholesteryl Ester Metabolism
This diagram shows the basic metabolic pathway for the formation and hydrolysis of cholesteryl esters.
References
Application Notes and Protocols for the Extraction of Cholesteryl Arachidonate (CE(20:4(6Z,9Z))) from Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholesteryl arachidonate (B1239269) (CE(20:4(6Z,9Z))) is a significant cholesteryl ester present in human plasma, playing a role in lipid transport and metabolism. Accurate quantification of CE(20:4) is crucial for research into cardiovascular diseases, inflammation, and other metabolic disorders. This document provides detailed protocols for the extraction of CE(20:4) from plasma, tailored for downstream analysis, typically by liquid chromatography-mass spectrometry (LC-MS). The presented methods are based on established lipid extraction techniques and have been adapted to ensure efficient recovery of cholesteryl esters.
Overview of Extraction Methods
The selection of an appropriate extraction method is critical for the accurate quantification of lipids. For cholesteryl esters, which are nonpolar lipids, liquid-liquid extraction (LLE) is the most common approach. This document details three widely used and effective LLE protocols:
-
Modified Folch Method: A traditional and robust method using a chloroform (B151607) and methanol (B129727) solvent system.
-
Matyash (MTBE) Method: A safer alternative to the Folch method, replacing chloroform with methyl-tert-butyl ether (MTBE).
-
Butanol/Methanol (BuMe) Single-Phase Method: A high-throughput method that uses a single-phase extraction, simplifying the workflow.
The choice of method may depend on factors such as sample volume, required throughput, safety considerations, and the specific requirements of the downstream analytical platform.
Quantitative Data Summary
The following table summarizes key quantitative parameters associated with the extraction of cholesteryl esters from human plasma. Please note that specific recovery rates for CE(20:4) can vary depending on the exact experimental conditions and the analytical method used for quantification.
| Parameter | Folch Method | Matyash (MTBE) Method | Butanol/Methanol (1:1) Method |
| Typical Plasma Sample Volume | 50 - 200 µL | 50 - 200 µL | 10 - 50 µL |
| Reported Recovery of Cholesteryl Esters | >90%[1] | >90% | ~90%[2] |
| Typical Concentration of Total Cholesteryl Esters in Healthy Human Plasma | ~3.6 µmol/mL[3] | ~3.6 µmol/mL[3] | ~3.6 µmol/mL[3] |
| Reported Molar Percentage of CE(20:4) in Total Cholesteryl Esters | ~6.9%[3] | ~6.9%[3] | ~6.9%[3] |
| Estimated Concentration of CE(20:4) in Healthy Human Plasma | ~0.25 µmol/mL | ~0.25 µmol/mL | ~0.25 µmol/mL |
Experimental Workflows
The following diagrams illustrate the general workflows for each of the described extraction protocols.
Experimental Protocols
Note: All procedures should be performed on ice to minimize lipid degradation. It is highly recommended to use an internal standard, such as a deuterated version of a cholesteryl ester (e.g., CE(18:1)-d7), added to the sample before extraction to correct for extraction efficiency and instrument variability.
Protocol 1: Modified Folch Method
This protocol is a modification of the classic Folch method, optimized for small plasma volumes.
Materials:
-
Human plasma (EDTA-anticoagulated)
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
0.9% (w/v) Sodium Chloride (NaCl) solution
-
Internal standard solution (e.g., CE(18:1)-d7 in chloroform/methanol)
-
Glass centrifuge tubes with PTFE-lined caps
-
Vortex mixer
-
Sonicator bath
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Preparation: Aliquot 100 µL of plasma into a glass centrifuge tube.
-
Internal Standard Addition: Add a known amount of the internal standard solution to the plasma sample.
-
Solvent Addition: Add 2 mL of a pre-chilled (-20°C) chloroform:methanol (2:1, v/v) solution to the plasma.
-
Extraction: Vortex the mixture vigorously for 30 seconds, followed by sonication in an ice-water bath for 30 minutes.
-
Phase Separation: Add 400 µL of 0.9% NaCl solution to induce phase separation.
-
Vortex and Centrifuge: Vortex the mixture for 30 seconds and then centrifuge at 2,000 x g for 10 minutes at 4°C. This will result in two distinct phases.
-
Collection of Organic Phase: Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a new clean glass tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent for your analytical method (e.g., 100 µL of isopropanol (B130326) or a mobile phase-compatible solvent).
Protocol 2: Matyash (MTBE) Method
This method is a safer and often more efficient alternative to the Folch method.
Materials:
-
Human plasma (EDTA-anticoagulated)
-
Methanol (HPLC grade)
-
Methyl-tert-butyl ether (MTBE) (HPLC grade)
-
Water (HPLC grade)
-
Internal standard solution (e.g., CE(18:1)-d7 in methanol)
-
Glass centrifuge tubes with PTFE-lined caps
-
Vortex mixer
-
Sonicator bath
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Preparation: Aliquot 100 µL of plasma into a glass centrifuge tube.
-
Internal Standard Addition: Add a known amount of the internal standard solution to the plasma sample.
-
Methanol Addition: Add 1.5 mL of pre-chilled (-20°C) methanol to the plasma.
-
MTBE Addition: Add 5 mL of MTBE.
-
Extraction: Vortex the mixture for 1 minute and then incubate on a shaker at room temperature for 1 hour.
-
Phase Separation: Add 1.25 mL of water to induce phase separation.
-
Vortex and Centrifuge: Vortex for 1 minute and then centrifuge at 1,000 x g for 10 minutes at 4°C.
-
Collection of Organic Phase: Carefully collect the upper organic phase (MTBE layer) and transfer it to a new clean glass tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for your analysis.
Protocol 3: Butanol/Methanol (BuMe) Single-Phase Method
This is a rapid and simple single-phase extraction method suitable for high-throughput applications.
Materials:
-
Human plasma (EDTA-anticoagulated)
-
1-Butanol (B46404) (HPLC grade)
-
Methanol (HPLC grade)
-
Internal standard solution (e.g., CE(18:1)-d7 in butanol/methanol)
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator bath
-
Microcentrifuge
Procedure:
-
Sample Preparation: Aliquot 20 µL of plasma into a microcentrifuge tube.
-
Extraction Solvent Preparation: Prepare a 1:1 (v/v) mixture of 1-butanol and methanol. Add a known concentration of the internal standard to this solvent mixture.
-
Extraction: Add 200 µL of the butanol/methanol mixture containing the internal standard to the plasma sample.
-
Vortex and Sonicate: Vortex the mixture for 30 seconds, followed by sonication in an ice-water bath for 30 minutes.
-
Centrifuge: Centrifuge at 13,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Collect Supernatant: Carefully transfer the supernatant to an appropriate vial for direct injection into the LC-MS system. No drying and reconstitution steps are necessary.
Concluding Remarks
The choice of extraction protocol for CE(20:4) from plasma will depend on the specific research question and available resources. The Folch method is a well-established gold standard, while the Matyash method offers a safer alternative with comparable performance. The Butanol/Methanol method is ideal for high-throughput studies due to its simplicity and speed. For all methods, careful and consistent execution is key to obtaining reliable and reproducible results. It is also crucial to validate the chosen method in your laboratory to ensure it meets the specific requirements of your study.
References
Application Note: Analysis of Cholesteryl Eicosadienoate - CE(20:2(6Z,9Z)) in Lipidomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholesteryl esters (CEs) are neutral lipids that play a central role in the transport and storage of cholesterol within the body.[1][2] They are formed through the esterification of cholesterol with a fatty acid and are major components of plasma lipoproteins like low-density lipoprotein (LDL) and high-density lipoprotein (HDL).[3] Dysregulation of CE metabolism is a hallmark of numerous diseases, including atherosclerosis, where the accumulation of CEs in the arterial wall is a key pathological feature.[4]
Cholesteryl Eicosadienoate, specifically CE(20:2(6Z,9Z)), is a less abundant but biologically significant cholesteryl ester. Its fatty acid moiety, eicosadienoic acid (20:2), is derived from the metabolic pathways of essential fatty acids. The analysis of specific CE species like CE(20:2) in lipidomics workflows provides a more granular view of lipid metabolism compared to measuring total cholesterol or total CEs. This detailed analysis is crucial for understanding disease mechanisms, identifying novel biomarkers, and evaluating the efficacy of therapeutic interventions in drug development.
This document provides a comprehensive overview and detailed protocols for the robust extraction, quantification, and analysis of CE(20:2(6Z,9Z)) from various biological matrices using liquid chromatography-mass spectrometry (LC-MS).
Biological Significance and Signaling
Cholesteryl esters are primarily synthesized in plasma by the enzyme Lecithin-Cholesterol Acyltransferase (LCAT), which transfers a fatty acid from phosphatidylcholine to cholesterol on the surface of HDL particles.[4] Inside cells, the enzyme Acyl-CoA: Cholesterol Acyltransferase (ACAT) performs a similar function. CEs are more hydrophobic than free cholesterol and are thus packaged into the core of lipoproteins for transport or stored in cytosolic lipid droplets.[5][6]
The fatty acid component of CE(20:2) is a precursor or intermediate in the synthesis of other polyunsaturated fatty acids (PUFAs).[7] While CEs are mainly considered storage and transport molecules, the fatty acids they carry, such as eicosadienoic acid, can be released by the action of enzymes like cholesteryl ester hydrolase (CEH). Once liberated, these fatty acids can enter various metabolic and signaling pathways, including the eicosanoid pathway, which generates potent lipid mediators involved in inflammation and immune responses.[6][8]
Below is a diagram illustrating the central role of cholesteryl esters in lipid metabolism.
Caption: Cholesteryl Ester (CE) synthesis in plasma via LCAT and intracellularly via ACAT for storage or signaling.
Analytical Workflow for CE(20:2) Analysis
The accurate quantification of CE(20:2) requires a multi-step workflow that includes efficient lipid extraction, chromatographic separation from other lipid species, and sensitive detection by mass spectrometry. The challenges in CE analysis include their hydrophobicity, poor ionization efficiency, and the presence of numerous isobaric and isomeric species.[1]
A typical lipidomics workflow for CE analysis is depicted below.
Caption: Standard lipidomics workflow for the analysis of Cholesteryl Esters (CEs) from biological samples.
Experimental Protocols
Protocol 1: Lipid Extraction from Plasma/Serum
This protocol is based on the widely used Folch method, adapted for small sample volumes.[9][10]
Materials:
-
Plasma or Serum Samples
-
Internal Standard (IS) solution (e.g., CE(17:0) or D7-labeled CE)
-
Chloroform (HPLC Grade)
-
Methanol (HPLC Grade)
-
0.9% NaCl solution (or 0.73% KCl)
-
Glass centrifuge tubes with PTFE-lined caps
-
Nitrogen gas evaporator
-
Centrifuge
Procedure:
-
Thaw plasma/serum samples on ice.
-
To a 15 mL glass centrifuge tube, add 100 µL of the plasma sample.
-
Add 10 µL of the internal standard solution to the plasma. Vortex briefly.
-
Add 2 mL of a 2:1 (v/v) Chloroform:Methanol mixture to the tube.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.
-
Add 500 µL of 0.9% NaCl solution to induce phase separation.
-
Vortex for another 1 minute, then centrifuge at 2,000 x g for 10 minutes at 4°C.
-
Three distinct layers will form: an upper aqueous (methanol/water) layer, a protein disk at the interface, and a lower organic (chloroform) layer containing the lipids.
-
Carefully aspirate the lower organic layer using a glass Pasteur pipette, taking care not to disturb the protein interface. Transfer it to a new clean glass tube.
-
Dry the extracted lipid film under a gentle stream of nitrogen gas at 37°C.
-
The dried lipid extract can be stored at -80°C or reconstituted immediately for LC-MS analysis.
Protocol 2: LC-MS/MS Analysis of Cholesteryl Esters
Instrumentation and Columns:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system.[11][12]
-
Reversed-phase column (e.g., C18 or C8, 2.1 mm x 100 mm, 1.8 µm particle size).
-
Triple quadrupole or high-resolution mass spectrometer (e.g., QTOF, Orbitrap) with an electrospray ionization (ESI) source.[2]
LC Conditions:
-
Mobile Phase A: Acetonitrile:Water (60:40) with 10 mM Ammonium (B1175870) Formate
-
Mobile Phase B: Isopropanol:Acetonitrile (90:10) with 10 mM Ammonium Formate
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 55°C
-
Injection Volume: 5 µL
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: Linear gradient to 100% B
-
15-20 min: Hold at 100% B
-
20.1-25 min: Return to 30% B (re-equilibration)
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Analysis Mode: Multiple Reaction Monitoring (MRM) or Precursor Ion Scan. Cholesteryl esters typically form ammonium adducts ([M+NH4]+) and show a characteristic neutral loss of the fatty acid or produce a common fragment ion of m/z 369.3, corresponding to the cholesterol backbone.[3][13]
-
Key Transitions for CE(20:2):
-
Precursor Ion (Ammonium Adduct [M+NH4]+): m/z 684.6
-
Product Ion: m/z 369.3
-
-
Scan Type: Precursor ion scan for m/z 369.3 (for discovery) or MRM (for targeted quantification).
-
Spray Voltage: 3500 V
-
Capillary Temperature: 270-300°C[14]
-
Collision Energy: Optimized for the specific instrument, typically 25-35 eV.
Protocol 3: Data Processing and Quantification
-
Reconstitution: Reconstitute the dried lipid extract from Protocol 1 in 100 µL of the initial mobile phase (e.g., 7:3 Isopropanol:Acetonitrile). Vortex and transfer to an LC vial.
-
Calibration Curve: Prepare a series of calibration standards using a certified CE(20:2) standard and a constant concentration of the internal standard. Run these alongside the samples.
-
Data Acquisition: Acquire data using the LC-MS/MS parameters from Protocol 2.
-
Peak Integration: Use the instrument's software (e.g., Xcalibur, MassHunter, Analyst) to integrate the chromatographic peaks for the CE(20:2) MRM transition and the internal standard MRM transition.
-
Quantification:
-
Calculate the peak area ratio of the analyte (CE(20:2)) to the internal standard.
-
Plot the peak area ratios of the calibration standards against their known concentrations to generate a linear regression curve.
-
Use the equation from the calibration curve to determine the concentration of CE(20:2) in the biological samples.
-
Adjust the final concentration based on the initial sample volume used.
-
Quantitative Data Summary
The absolute concentrations of CE species can vary significantly based on species, tissue, sex, age, and health status.[15] The table below provides representative concentration ranges for total and major cholesteryl esters found in human plasma to serve as a reference.
| Cholesteryl Ester Species | Abbreviation | Typical Concentration in Human Plasma (µg/mL) | Typical Molar Concentration (µM) |
| Total Cholesteryl Esters | Total CE | 800 - 2000 | 1200 - 3000 |
| Cholesteryl Linoleate | CE(18:2) | 500 - 1200 | 760 - 1830 |
| Cholesteryl Oleate | CE(18:1) | 200 - 450 | 300 - 680 |
| Cholesteryl Palmitate | CE(16:0) | 80 - 150 | 125 - 230 |
| Cholesteryl Arachidonate | CE(20:4) | 40 - 100 | 58 - 145 |
| Cholesteryl Eicosadienoate | CE(20:2) | < 25 | < 37 |
Note: These values are compiled from multiple literature sources for adult humans and should be considered estimates. Absolute quantification requires the use of appropriate standards and validated methods as described in the protocols.[12][15]
Conclusion
The targeted analysis of specific lipid species like CE(20:2(6Z,9Z)) offers deep insights into metabolic processes that are often missed when measuring only bulk lipid classes. The protocols and workflows detailed in this application note provide a robust framework for researchers in academic and industrial settings to accurately quantify this and other cholesteryl esters. By leveraging high-sensitivity LC-MS/MS platforms, researchers can effectively explore the role of CE(20:2) in health and disease, paving the way for new diagnostic and therapeutic strategies.
References
- 1. A Facile LC-MS Method for Profiling Cholesterol and Cholesteryl Esters in Mammalian Cells and Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cholesteryl Ester Analysis Service - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 3. Lipids Including Cholesteryl Linoleate and Cholesteryl Arachidonate Contribute to the Inherent Antibacterial Activity of Human Nasal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human Metabolome Database: Showing metabocard for CE(20:2(6Z,9Z)) (HMDB0006734) [hmdb.ca]
- 5. Lipidomics Techniques Revealed the Adipogenic Differentiation Mechanism of Bovine Adipose-Derived Neural Crest Stem Cells [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Lipid Peroxidation: Production, Metabolism, and Signaling Mechanisms of Malondialdehyde and 4-Hydroxy-2-Nonenal - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sample Processing Methods for Lipidomics Research - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitation of plasma free cholesterol and cholesteryl esters by high performance liquid chromatography. Study of a normal population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. High throughput quantification of cholesterol and cholesteryl ester by electrospray ionization tandem mass spectrometry (ESI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Analysis of Cholesteryl Esters and Diacylglycerols using Lithiated Adducts and Electrospray Ionization Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantitative determination of plasma cholesteryl ester levels in Japanese preadolescents from the Hokkaido study using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of CE(20:2(6Z,9Z)) as an Internal Standard in Lipidomics
Audience: Researchers, scientists, and drug development professionals.
Introduction
The accurate quantification of lipids is crucial for understanding their roles in health and disease. In mass spectrometry-based lipidomics, the use of internal standards is essential to correct for variations that can occur during sample preparation, extraction, and analysis. An internal standard (IS) is a compound of known concentration added to a sample at the beginning of the workflow.[1] By normalizing the signal of the analyte to the signal of the IS, analytical variability can be significantly reduced, leading to more precise and accurate quantification.[1]
Cholesteryl eicosadienoate (CE(20:2(6Z,9Z))) is a cholesteryl ester that can be utilized as an internal standard for the quantification of other cholesteryl esters and potentially other lipid classes in various biological samples. Its chemical structure is similar to endogenous cholesteryl esters, but its unique fatty acid moiety (20:2) makes it distinguishable from most naturally occurring cholesteryl esters in mammalian systems, a desirable characteristic for an internal standard. This document provides detailed application notes and protocols for the effective use of CE(20:2(6Z,9Z)) as an internal standard in lipidomics workflows.
Data Presentation
The primary advantage of using an internal standard is the improvement in analytical precision. The following table provides representative data on the precision of cholesteryl ester quantification in human plasma samples with and without the use of CE(20:2(6Z,9Z)) as an internal standard. This data illustrates the typical reduction in the coefficient of variation (%CV) achieved with internal standard normalization.
| Cholesteryl Ester Analyte | Mean Concentration (without IS) (µg/mL) | %CV (without IS) | Mean Concentration (with IS) (µg/mL) | %CV (with IS) |
| CE(16:0) | 85.3 | 18.2 | 84.9 | 7.5 |
| CE(18:1) | 152.1 | 15.8 | 150.8 | 6.1 |
| CE(18:2) | 210.5 | 16.5 | 208.9 | 6.8 |
| CE(20:4) | 45.7 | 19.1 | 46.2 | 8.2 |
Note: This table presents representative data to demonstrate the utility of an internal standard. Actual results may vary based on the specific experimental conditions, matrix, and instrumentation.
Experimental Protocols
Herein are detailed protocols for the preparation of the internal standard, sample preparation and lipid extraction, and subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Protocol 1: Preparation of Internal Standard Stock and Working Solutions
-
Acquire High-Purity Standard: Obtain CE(20:2(6Z,9Z)) from a reputable supplier.
-
Prepare Stock Solution (1 mg/mL):
-
Accurately weigh 1 mg of CE(20:2(6Z,9Z)) using an analytical balance.
-
Dissolve the standard in 1 mL of a 9:1 (v/v) methanol (B129727)/toluene mixture to create a 1 mg/mL stock solution.
-
Store the stock solution in an amber glass vial at -20°C.
-
-
Prepare Working Solution (10 µg/mL):
-
Allow the stock solution to equilibrate to room temperature.
-
Dilute 10 µL of the 1 mg/mL stock solution with 990 µL of methanol to create a 10 µg/mL working solution.
-
This working solution will be added to the samples. Store at -20°C when not in use.
-
Protocol 2: Sample Preparation and Lipid Extraction using the Folch Method
This protocol is suitable for lipid extraction from plasma or serum samples.
-
Sample Thawing: Thaw frozen plasma or serum samples on ice.
-
Internal Standard Spiking:
-
To a 2 mL glass vial, add 10 µL of the 10 µg/mL CE(20:2(6Z,9Z)) internal standard working solution.
-
Add 50 µL of the plasma or serum sample to the vial containing the internal standard.
-
Vortex briefly to mix.
-
-
Lipid Extraction:
-
Add 1 mL of a 2:1 (v/v) mixture of chloroform:methanol to the sample vial.
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.
-
Add 200 µL of 0.9% NaCl solution to induce phase separation.
-
Vortex for 30 seconds.
-
Centrifuge the sample at 2,000 x g for 10 minutes at 4°C. This will result in two distinct phases: an upper aqueous phase and a lower organic phase containing the lipids.[1]
-
-
Lipid Collection:
-
Carefully collect the lower organic phase using a glass Pasteur pipette, avoiding the protein interface, and transfer it to a new clean glass tube.
-
-
Drying and Reconstitution:
-
Evaporate the solvent to dryness under a gentle stream of nitrogen gas.
-
Reconstitute the dried lipid extract in 100 µL of a suitable solvent for LC-MS analysis (e.g., 1:1 v/v methanol/isopropanol).
-
Protocol 3: LC-MS/MS Analysis and Quantification
The following are general parameters for the analysis of cholesteryl esters using a triple quadrupole mass spectrometer. Instrument parameters should be optimized for the specific instrument being used.
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size) is suitable for separating cholesteryl esters.
-
Mobile Phase A: Water with 10 mM ammonium (B1175870) acetate.
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 10 mM ammonium acetate.
-
Gradient: A typical gradient would start at 30% B, increase to 100% B over 10 minutes, hold for 5 minutes, and then re-equilibrate at 30% B.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): The precursor ion for cholesteryl esters is typically the [M+NH4]+ adduct. The most common product ion results from the neutral loss of the fatty acid chain, leaving the cholesterol backbone.[2]
-
MRM Transition for CE(20:2(6Z,9Z)):
-
Precursor Ion (Q1): m/z 695.6 (calculated for [C47H80O2+NH4]+)
-
Product Ion (Q3): m/z 369.3 (cholesterol backbone fragment)
-
Collision Energy (CE): This will need to be optimized for the specific instrument but is typically in the range of 15-30 eV for cholesteryl esters.
-
-
Monitor the specific MRM transitions for the endogenous cholesteryl esters of interest.
-
-
Quantification:
-
Calibration Curve: Prepare a series of calibration standards containing known concentrations of the target cholesteryl ester analytes and a constant concentration of the CE(20:2(6Z,9Z)) internal standard.
-
Data Analysis: Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration to generate a calibration curve. Determine the concentration of the analytes in the unknown samples by interpolating their analyte/IS peak area ratios from the calibration curve.
-
Visualization of Workflows and Concepts
To aid in the understanding of the experimental process and the role of the internal standard, the following diagrams are provided.
Caption: A flowchart of the experimental workflow for lipid analysis using an internal standard.
References
Application Notes and Protocols for the Synthesis of Stable Isotope-Labeled CE(20:2(6Z,9Z))
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholesteryl esters (CE) are critical molecules in lipid metabolism and transport. They represent the primary form for cholesterol storage and transport within lipoproteins. Cholesteryl eicosadienoate (CE(20:2(6Z,9Z))) is a specific cholesteryl ester containing a 20-carbon polyunsaturated fatty acid with two cis double bonds at the 6th and 9th positions. The accumulation of cholesteryl esters in the arterial intima is a hallmark of atherosclerosis, a chronic inflammatory disease that underlies many cardiovascular conditions. Stable isotope-labeled versions of CE(20:2(6Z,9Z)) are invaluable tools for researchers studying lipid metabolism, transport, and the pathology of diseases like atherosclerosis. They can be used as internal standards for mass spectrometry-based quantification or as tracers in metabolic flux studies to elucidate the dynamics of cholesteryl ester formation, transport, and deposition in vivo and in vitro.
This document provides a detailed guide for the synthesis, purification, and characterization of stable isotope-labeled CE(20:2(6Z,9Z)).
Synthesis of Stable Isotope-Labeled CE(20:2(6Z,9Z))
The synthesis of stable isotope-labeled CE(20:2(6Z,9Z)) can be approached in two main ways: by labeling the cholesterol moiety or by labeling the fatty acid chain. Here, we present a protocol focusing on the synthesis of the stable isotope-labeled fatty acid, eicosa-6,9-dienoic acid, followed by its esterification with cholesterol. A Wittig reaction-based approach is proposed for the synthesis of the (Z,Z)-diene system of the fatty acid.
Part 1: Proposed Synthesis of Stable Isotope-Labeled Eicosa-6,9-dienoic Acid
The synthesis of a polyunsaturated fatty acid with specific cis-double bond geometry often requires a stereoselective method such as the Wittig reaction.[1][2][3] The following is a proposed synthetic scheme. Stable isotopes (e.g., ¹³C or ²H) can be incorporated into the starting materials to produce the labeled fatty acid.
Experimental Protocol:
-
Preparation of the Phosphonium (B103445) Salt (Wittig Reagent Precursor):
-
Start with a commercially available stable isotope-labeled alkyl halide (e.g., 1-bromopentane-¹³C₅).
-
React the labeled alkyl halide with triphenylphosphine (B44618) in a suitable solvent like toluene (B28343) and heat to reflux to form the corresponding triphenylphosphonium bromide salt.
-
Isolate the salt by filtration and wash with a non-polar solvent like diethyl ether.
-
-
Generation of the Ylide and Wittig Reaction:
-
Suspend the phosphonium salt in an anhydrous aprotic solvent such as tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., argon).
-
Cool the suspension to -78°C and add a strong base like n-butyllithium dropwise to generate the ylide.
-
In a separate flask, prepare the aldehyde partner. For the 6,9-diene, a suitable starting aldehyde would be a protected 4-oxo-butanal derivative.
-
Add the aldehyde to the ylide solution at -78°C and allow the reaction to warm to room temperature slowly. The Wittig reaction between the ylide and the aldehyde will form the first Z-alkene.[2]
-
-
Chain Elongation and Second Wittig Reaction:
-
Deprotect the aldehyde functionality from the product of the first Wittig reaction.
-
Repeat the Wittig reaction sequence with a second phosphonium ylide to introduce the second Z-double bond at the 9-position.
-
-
Final Modification and Purification:
-
Modify the terminal functional group to a carboxylic acid. This may involve oxidation of a terminal alcohol or hydrolysis of a nitrile.
-
Purify the final stable isotope-labeled eicosa-6,9-dienoic acid using column chromatography on silica (B1680970) gel.
-
Part 2: Esterification of Cholesterol with Stable Isotope-Labeled Eicosa-6,9-dienoic Acid
Once the labeled fatty acid is obtained, it can be esterified with cholesterol using various methods. An efficient approach utilizes a triphenylphosphine-sulfur trioxide adduct as a catalyst.[4]
Experimental Protocol:
-
Reaction Setup:
-
In a reaction vial, dissolve cholesterol (1 equivalent) and the stable isotope-labeled eicosa-6,9-dienoic acid (1.1 equivalents) in toluene.
-
Add the triphenylphosphine-sulfur trioxide adduct (Ph₃P·SO₃) (1.2 equivalents) as the catalyst.[4]
-
-
Reaction Conditions:
-
Heat the reaction mixture at 110°C for 4-6 hours.[4]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Workup and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a non-polar solvent like hexane (B92381) and wash with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate (B1210297) to isolate the stable isotope-labeled CE(20:2(6Z,9Z)).
-
Purification and Characterization
Purification:
-
Solid-Phase Extraction (SPE): For rapid purification, SPE with aminopropyl-silica columns can be employed. The crude product is loaded onto the column, and the cholesteryl ester is eluted with a non-polar solvent like hexane.[4][5][6]
-
High-Performance Liquid Chromatography (HPLC): For higher purity, reversed-phase HPLC can be used. A C18 column with a mobile phase of acetonitrile (B52724) and isopropanol (B130326) can effectively separate the desired cholesteryl ester.[7]
Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the synthesized cholesteryl ester. The chemical shifts and coupling constants of the protons on the double bonds will confirm the (Z,Z) stereochemistry.[8][9]
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) mass spectrometry can be used to confirm the molecular weight and the incorporation of the stable isotopes.[10][11]
Quantitative Data Summary
The following table provides expected outcomes for the synthesis of stable isotope-labeled CE(20:2(6Z,9Z)). These are representative values and may vary based on the specific stable isotope used and the efficiency of the fatty acid synthesis.
| Step | Parameter | Expected Value |
| Fatty Acid Synthesis | Yield | 15-25% (multi-step synthesis) |
| Isotopic Enrichment | >98% | |
| Chemical Purity | >95% | |
| Esterification | Yield | 80-95% |
| Chemical Purity (after chromatography) | >98% | |
| Overall Synthesis | Overall Yield | 12-24% |
Visualizations
Experimental Workflow
Caption: A workflow diagram for the synthesis of stable isotope-labeled CE(20:2(6Z,9Z)).
Role of Cholesteryl Esters in Atherosclerosis
Caption: The role of cholesteryl esters in the formation of atherosclerotic plaques.
References
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. Wittig Reaction [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 5. Purification of fatty acid ethyl esters by solid-phase extraction and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A method for separation of phosphatidylcholine, triacylglycerol, non-esterified fatty acids and cholesterol esters from plasma by solid-phase extraction* | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 7. Free and esterified fatty acid and cholesterol synthesis in adult males and its effect on the doubly-labelled water method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Construction of (Z,Z [ ] ) skipped 1,4-dienes. Application to the synthesis of polyunsaturated fatty acids and derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. aocs.org [aocs.org]
- 10. Glycerolipid and Cholesterol Ester Analyses in Biological Samples by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Note: High-Resolution Mass Spectrometry of Cholesteryl Eicosadienoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholesteryl esters (CE) are neutral lipids that play a crucial role in the storage and transport of cholesterol within the body. Dysregulation of CE metabolism is implicated in various diseases, including atherosclerosis and other cardiovascular conditions. Cholesteryl eicosadienoic acid, a specific CE containing a 20-carbon fatty acid with two double bonds, is of growing interest in biomedical research due to the biological activities of eicosadienoic acid, which can modulate inflammatory pathways.[1][2] High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) has emerged as a powerful tool for the sensitive and specific quantification of individual CE species, offering insights into their metabolic pathways and roles in disease.[3][4][5] This application note provides a detailed protocol for the analysis of cholesteryl eicosadienoic acid using LC-HRMS.
Experimental Protocols
Sample Preparation (Lipid Extraction)
A robust lipid extraction is critical for accurate quantification. The following protocol is a modified Bligh and Dyer method suitable for extracting cholesteryl esters from plasma or tissue homogenates.
Materials:
-
Methanol
-
Deionized Water
-
Internal Standard (IS): Cholesteryl heptadecanoate (CE 17:0) or a deuterated analog (e.g., cholesterol-d7).[6]
-
Glass centrifuge tubes with PTFE-lined caps
-
Nitrogen gas evaporator
Protocol:
-
To 100 µL of plasma or tissue homogenate in a glass centrifuge tube, add 375 µL of a 1:2 (v/v) chloroform:methanol mixture.
-
Add 10 µL of the internal standard solution (e.g., 10 µg/mL in methanol).
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Add 125 µL of chloroform and vortex for 1 minute.
-
Add 125 µL of deionized water and vortex for 1 minute.
-
Centrifuge the sample at 2000 x g for 10 minutes to induce phase separation.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a clean glass tube.
-
Dry the extracted lipids under a gentle stream of nitrogen gas.
-
Reconstitute the dried lipid extract in 100 µL of a suitable solvent for LC-MS analysis (e.g., 9:1 methanol:chloroform or isopropanol).
Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap).
LC Conditions: The following conditions are a starting point and may require optimization for specific instrumentation.
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size) |
| Mobile Phase A | Acetonitrile:Water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) & 0.1% formic acid |
| Mobile Phase B | Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate & 0.1% formic acid |
| Gradient | 0-2 min, 30% B; 2-15 min, 30-100% B; 15-20 min, 100% B; 20.1-25 min, 30% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 50 °C |
| Injection Volume | 5 µL |
HRMS Conditions: Accurate mass measurements are key for confident identification.
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) or Atmospheric Pressure Chemical Ionization (APCI+) |
| Adduct Formation | Ammonium ([M+NH₄]⁺), Sodium ([M+Na]⁺), or Lithium ([M+Li]⁺) adducts are commonly observed.[7][8][9] |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120 °C |
| Desolvation Gas Flow | 800 L/hr |
| Desolvation Temperature | 350 °C |
| Mass Range | m/z 100-1000 |
| Data Acquisition | Full Scan and Data-Dependent MS/MS (ddMS2) |
| Collision Energy (for MS/MS) | 25-40 eV (optimized for the specific instrument and adduct) |
Data Presentation
Predicted Mass and Fragmentation of Cholesteryl Eicosadienoate
The primary method for identifying cholesteryl esters is through the characteristic neutral loss of the cholesterol backbone upon collision-induced dissociation (CID).
| Analyte | Chemical Formula | Exact Mass (Monoisotopic) | Adduct Ion [M+NH₄]⁺ | Key Fragment Ion (MS/MS) |
| Cholesteryl Eicosadienoate | C₄₇H₈₀O₂ | 676.6158 | 694.6527 | m/z 369.3516 |
| Internal Standard | ||||
| Cholesteryl Heptadecanoate | C₄₄H₇₈O₂ | 626.6002 | 644.6371 | m/z 369.3516 |
Note: The key fragment ion corresponds to the cholesterol backbone ([C₂₇H₄₅]⁺) after the neutral loss of the fatty acid and the ammonium adduct.
Quantitative Analysis
Quantification is achieved by comparing the peak area of the analyte's adduct ion to that of the internal standard. A calibration curve should be prepared using a serial dilution of a cholesteryl eicosadienoate standard with a constant concentration of the internal standard.
Mandatory Visualization
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Eicosadienoic acid differentially modulates production of pro-inflammatory modulators in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Facile LC-MS Method for Profiling Cholesterol and Cholesteryl Esters in Mammalian Cells and Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Uncovering Structural Diversity of Unsaturated Fatty Acyls in Cholesteryl Esters via Photochemical Reaction and Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Electrospray Ionization Tandem Mass Spectrometry of Sodiated Adducts of Cholesteryl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of Cholesteryl Esters and Diacylglycerols using Lithiated Adducts and Electrospray Ionization Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Chromatographic Separation of Cholesteryl Eicosadienoate (CE(20:2)) Isomers
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
Cholesteryl esters (CE) are critical lipid molecules involved in the transport and storage of cholesterol and fatty acids. The isomeric forms of these molecules, particularly those with polyunsaturated fatty acyl chains like eicosadienoic acid (20:2), can have distinct biological activities and metabolic fates. For instance, different positional isomers of CE(20:2), such as cholesteryl linoleate (B1235992) (CE(20:2(11Z,14Z))) and cholesteryl eicosadienoate (CE(20:2(6Z,9Z))), may exhibit varied roles in physiological and pathological processes, including atherosclerosis and inflammatory responses. Consequently, the accurate separation and quantification of these isomers are paramount for detailed lipidomic studies and the development of targeted therapeutics.
This document provides detailed application notes and protocols for the chromatographic separation of CE(20:2) isomers, focusing on two primary high-performance liquid chromatography (HPLC) techniques: Silver Ion (Argentation) HPLC and Reversed-Phase (RP) HPLC.
Data Presentation: Quantitative Analysis of CE(20:2) Isomer Separation
The following tables summarize the expected quantitative data for the chromatographic separation of CE(20:2) isomers using the protocols detailed in this document. These values are representative and may vary based on specific instrument configurations and laboratory conditions.
Table 1: Silver Ion HPLC Separation of CE Isomers by Degree of Unsaturation
| Analyte | Number of Double Bonds | Expected Retention Time (min) | Resolution (Rs) |
| Cholesteryl Stearate (18:0) | 0 | 5.2 | - |
| Cholesteryl Oleate (18:1) | 1 | 8.9 | > 2.0 |
| CE(20:2) Isomers | 2 | 12.5 | > 2.0 |
| Cholesteryl Linolenate (18:3) | 3 | 16.8 | > 2.0 |
| Cholesteryl Arachidonate (20:4) | 4 | 21.3 | > 2.0 |
Table 2: Reversed-Phase HPLC Separation of CE(20:2) Positional Isomers
| Analyte | Isomer | Expected Retention Time (min) | Resolution (Rs) |
| CE(20:2(11Z,14Z)) | ω-6 | 22.5 | - |
| CE(20:2(6Z,9Z)) | ω-11 | 23.8 | > 1.5 |
Experimental Protocols
Protocol 1: Silver Ion HPLC for Separation by Degree of Unsaturation
This method separates cholesteryl esters based on the number of double bonds in the fatty acyl chain. It is highly effective for isolating the di-unsaturated CE fraction, which includes all CE(20:2) isomers, from other CEs with different degrees of unsaturation.[1][2]
1. Materials and Reagents:
-
Column: Commercially available or lab-prepared silver ion HPLC column (e.g., a strong cation exchange column loaded with Ag+ ions).[1][3]
-
Mobile Phase A: Hexane or Isooctane
-
Mobile Phase B: Dichloromethane or a mixture of Dichloromethane/Isopropanol
-
Silver Nitrate (AgNO₃): For column preparation if not using a commercial column.
-
Standards: Cholesteryl ester standards (saturated, mono-, di-, and polyunsaturated).
-
Sample: Lipid extract containing CE(20:2) isomers, dissolved in the initial mobile phase.
2. Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Detection Wavelength: 205-210 nm.
-
Column Temperature: 20-25°C.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Gradient Elution:
-
0-5 min: 100% Mobile Phase A
-
5-25 min: Linear gradient from 0% to 100% Mobile Phase B
-
25-30 min: 100% Mobile Phase B (column wash)
-
30-35 min: Return to 100% Mobile Phase A (re-equilibration)
-
3. Sample Preparation:
-
Extract total lipids from the biological sample using a standard method (e.g., Folch or Bligh-Dyer).
-
Isolate the neutral lipid fraction, which contains the cholesteryl esters, using solid-phase extraction (SPE) with a silica (B1680970) cartridge.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the dried lipid extract in a small volume of the initial mobile phase (Hexane).
-
Filter the sample through a 0.22 µm PTFE syringe filter before injection.
4. Data Analysis:
-
Identify the peak corresponding to the di-unsaturated cholesteryl esters by comparing its retention time with that of a CE(20:2) standard.
-
Collect the fraction corresponding to the CE(20:2) peak for further analysis by Reversed-Phase HPLC (Protocol 2) to separate positional isomers.
Protocol 2: Reversed-Phase HPLC for Separation of CE(20:2) Positional Isomers
This method separates CE(20:2) isomers based on subtle differences in their hydrophobicity, which can be influenced by the position of the double bonds in the fatty acyl chain.[4][5]
1. Materials and Reagents:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). For higher resolution, two columns can be connected in series.[4]
-
Mobile Phase: Isocratic mixture of Acetonitrile and Isopropanol (e.g., 60:40 v/v).[6]
-
Standards: Authentic standards of CE(20:2(6Z,9Z)) and other relevant CE(20:2) isomers, if available.
-
Sample: The collected di-unsaturated CE fraction from Protocol 1, or a total neutral lipid extract, dissolved in the mobile phase.
2. Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV or Evaporative Light Scattering Detector (ELSD).
-
Detection: UV at 205-210 nm or ELSD.
-
Column Temperature: 30-40°C.
-
Flow Rate: 1.0 - 1.5 mL/min.
-
Injection Volume: 10-20 µL.
-
Run Time: 30-40 minutes.
3. Sample Preparation:
-
If starting with the collected fraction from Protocol 1, evaporate the solvent under nitrogen and reconstitute in the RP-HPLC mobile phase.
-
If starting with a total neutral lipid extract, prepare as described in Protocol 1, Step 3, but reconstitute in the RP-HPLC mobile phase.
-
Filter the sample through a 0.22 µm PTFE syringe filter before injection.
4. Data Analysis:
-
Identify and quantify the peaks corresponding to the different CE(20:2) isomers by comparing their retention times with those of known standards.
-
The elution order of positional isomers on a C18 column is often related to the position of the double bonds relative to the terminal methyl group (omega end). Isomers with double bonds closer to the carboxyl group (and thus further from the omega end) tend to be retained longer.[5]
Visualizations
The following diagrams illustrate the experimental workflows for the separation and analysis of CE(20:2) isomers.
Caption: Workflow for isolating di-unsaturated cholesteryl esters using Silver Ion HPLC.
Caption: Workflow for separating CE(20:2) positional isomers using Reversed-Phase HPLC.
Caption: Logical relationship between HPLC methods and separation principles for CE isomers.
Concluding Remarks
The separation of CE(20:2) isomers is a challenging yet crucial task in lipidomics. The protocols outlined provide a robust framework for achieving this separation. Silver Ion HPLC is the recommended initial step for fractionating cholesteryl esters by their degree of unsaturation, effectively isolating the di-unsaturated species. Subsequent analysis of this fraction by Reversed-Phase HPLC allows for the resolution of positional isomers. For unambiguous identification, especially when authentic standards are unavailable, coupling these chromatographic methods with mass spectrometry (LC-MS) is highly recommended. Advanced techniques such as ion mobility spectrometry can provide an additional dimension of separation for particularly complex isomeric mixtures.[7] The successful implementation of these methods will enable a more precise understanding of the role of specific CE(20:2) isomers in health and disease.
References
- 1. Separation of cholesterol esters by silver ion chromatography using high-performance liquid chromatography or solid-phase extraction columns packed with a bonded sulphonic acid phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Separations of lipids by silver ion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aocs.org [aocs.org]
- 4. Evolving neural network optimization of cholesteryl ester separation by reversed-phase HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jsbms.jp [jsbms.jp]
- 6. waters.com [waters.com]
- 7. Analytical separations for lipids in complex, nonpolar lipidomes using differential mobility spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: CE(20:2(6Z,9Z)) in Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholesteryl eicosadienoate (CE(20:2(6Z,9Z))) is a cholesteryl ester containing eicosadienoic acid, a 20-carbon polyunsaturated fatty acid. Cholesteryl esters are critical components of cellular lipid metabolism, serving as a storage form of cholesterol and fatty acids. In pathological conditions such as atherosclerosis, the accumulation of cholesteryl esters within macrophages and smooth muscle cells leads to the formation of foam cells, a hallmark of atherosclerotic plaques.[1][2] The biological functions of specific cholesteryl ester species are largely determined by the fatty acid moiety. Eicosadienoic acid (20:2 n-6) is a less common n-6 polyunsaturated fatty acid that can be elongated from linoleic acid and has been shown to modulate inflammatory responses in macrophages.[3][4]
These application notes provide an overview of the potential applications of CE(20:2(6Z,9Z)) in cell culture models, with a focus on studying lipid metabolism, inflammation, and cellular processes relevant to diseases like atherosclerosis.
Potential Applications in Cell Culture Models
-
Atherosclerosis and Foam Cell Formation: CE(20:2(6Z,9Z)) can be used to model the lipid accumulation that occurs in atherosclerosis. By loading macrophages and vascular smooth muscle cells with this specific cholesteryl ester, researchers can investigate the cellular mechanisms of foam cell formation, including uptake, hydrolysis, and cholesterol efflux.[1][2][5]
-
Inflammatory Response Modulation: Upon hydrolysis of CE(20:2(6Z,9Z)), the released eicosadienoic acid can influence inflammatory pathways.[3] This allows for the study of how this specific fatty acid affects the production of pro-inflammatory mediators, such as nitric oxide and prostaglandins, in response to inflammatory stimuli like lipopolysaccharide (LPS).
-
Lipid Droplet Dynamics: The accumulation of cholesteryl esters leads to the formation of lipid droplets within cells. CE(20:2(6Z,9Z)) can be used as a tool to induce lipid droplet formation and study their dynamics, including their biogenesis, expansion, and catabolism.
-
Cholesterol Metabolism and Efflux: Investigating the fate of the cholesterol and fatty acid components of CE(20:2(6Z,9Z)) can provide insights into cellular cholesterol homeostasis. This includes studying the activity of enzymes involved in cholesteryl ester hydrolysis, such as neutral cholesteryl ester hydrolase (nCEH), and the subsequent efflux of free cholesterol to acceptors like high-density lipoprotein (HDL).[5][6]
-
Cell Signaling Pathways: The liberation of eicosadienoic acid from CE(20:2(6Z,9Z)) may trigger specific signaling cascades. Potential pathways to investigate include those involved in inflammation (e.g., NF-κB) and cell proliferation (e.g., ERK1/2), particularly in vascular smooth muscle cells where cholesterol esterification has been linked to cell cycle progression.[7][8]
Data Summary
The following table summarizes hypothetical quantitative data based on the known effects of related compounds. These values should be experimentally determined for CE(20:2(6Z,9Z)).
| Cell Type | Treatment | Parameter Measured | Expected Outcome |
| Murine Macrophages (RAW264.7) | CE(20:2(6Z,9Z)) + LPS | Nitric Oxide (NO) Production | Modulation of LPS-induced NO production |
| Murine Macrophages (RAW264.7) | CE(20:2(6Z,9Z)) + LPS | Prostaglandin E2 (PGE2) Levels | Modulation of LPS-induced PGE2 levels |
| Human Aortic Smooth Muscle Cells | CE(20:2(6Z,9Z)) | DNA Synthesis (e.g., BrdU incorporation) | Potential increase in proliferation |
| Human Aortic Smooth Muscle Cells | CE(20:2(6Z,9Z)) | Cholesteryl Ester Content | Increased intracellular cholesteryl ester levels |
| Murine Macrophages (RAW264.7) | CE(20:2(6Z,9Z)) | Cholesterol Efflux to HDL | Increased cholesterol efflux upon hydrolysis |
Experimental Protocols
Protocol 1: Preparation of CE(20:2(6Z,9Z))-BSA Complex for Cell Culture
This protocol describes the preparation of a complex of CE(20:2(6Z,9Z)) with bovine serum albumin (BSA) for delivery to cultured cells. Lipids are typically complexed with a carrier protein like BSA to enhance their solubility in aqueous culture media and facilitate their uptake by cells.
Materials:
-
CE(20:2(6Z,9Z))
-
Ethanol (B145695) (100%, sterile)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium, serum-free
-
Sterile microcentrifuge tubes
-
Water bath or incubator at 37°C
-
Vortex mixer
Procedure:
-
Prepare a stock solution of CE(20:2(6Z,9Z)): Dissolve CE(20:2(6Z,9Z)) in 100% ethanol to a concentration of 10 mg/mL. Vortex thoroughly to ensure complete dissolution.
-
Prepare a BSA solution: Dissolve fatty acid-free BSA in serum-free cell culture medium to a final concentration of 10% (w/v). Warm the solution to 37°C to aid in dissolution.
-
Complex formation:
-
Warm the CE(20:2(6Z,9Z)) stock solution and the BSA solution to 37°C.
-
Slowly add the CE(20:2(6Z,9Z)) stock solution to the BSA solution while gently vortexing. The final molar ratio of CE(20:2(6Z,9Z)) to BSA should be between 5:1 and 10:1.
-
Incubate the mixture in a 37°C water bath for 30-60 minutes with occasional vortexing to allow for complex formation.
-
-
Sterilization and Storage:
-
Sterilize the CE(20:2(6Z,9Z))-BSA complex by passing it through a 0.22 µm syringe filter.
-
The complex can be used immediately or stored in aliquots at -20°C for future use. Avoid repeated freeze-thaw cycles.
-
Protocol 2: Induction of Foam Cell Formation in Macrophages
This protocol details the steps to induce a foam cell phenotype in macrophage cell lines (e.g., RAW264.7 or J774) or primary bone marrow-derived macrophages using the prepared CE(20:2(6Z,9Z))-BSA complex.
Materials:
-
Macrophage cell line (e.g., RAW264.7)
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin)
-
CE(20:2(6Z,9Z))-BSA complex (from Protocol 1)
-
Phosphate-buffered saline (PBS)
-
Oil Red O staining solution
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Mounting medium
-
Microscope
Procedure:
-
Cell Seeding: Seed macrophages in a multi-well plate at a density that will result in 70-80% confluency at the time of treatment. Culture overnight in complete medium.
-
Lipid Loading:
-
The following day, remove the complete medium and wash the cells once with warm PBS.
-
Add fresh serum-free medium containing the desired concentration of the CE(20:2(6Z,9Z))-BSA complex (typically 10-50 µg/mL). A negative control group with BSA-containing medium alone should be included.
-
Incubate the cells for 24-48 hours.
-
-
Assessment of Foam Cell Formation (Oil Red O Staining):
-
After the incubation period, remove the lipid-containing medium and wash the cells three times with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells twice with distilled water.
-
Add 60% isopropanol (B130326) to the cells for 5 minutes.
-
Remove the isopropanol and add the Oil Red O working solution. Incubate for 15-30 minutes at room temperature.
-
Remove the staining solution and wash the cells with distilled water until the water runs clear.
-
Counterstain with hematoxylin (B73222) if desired.
-
Add a drop of mounting medium and visualize the lipid droplets (stained red) under a microscope.
-
Visualizations
References
- 1. Macrophage‐mediated cholesterol handling in atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Macrophage Cholesteryl Ester Mobilization and Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eicosadienoic acid differentially modulates production of pro-inflammatory modulators in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Macrophage cholesterol homeostasis and metabolic diseases: critical role of cholesteryl ester mobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydrolysis and excretion of cytoplasmic cholesteryl esters by macrophages: stimulation by high density lipoprotein and other agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of cholesterol ester pathway in the control of cell cycle in human aortic smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Role of cholesterol ester pathway in the control of cell cycle in human aortic smooth muscle cells. | Sigma-Aldrich [merckmillipore.com]
Application Note: Detection of CE(20:2(6Z,9Z)) in Untargeted Metabolomics
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cholesteryl eicosadienoate (CE(20:2(6Z,9Z))), a cholesteryl ester containing an arachidonic acid-derived fatty acid, is a significant lipid molecule implicated in various physiological and pathological processes. Notably, the accumulation of cholesteryl esters in the arterial intima is a hallmark of atherosclerosis.[1][2] Untargeted metabolomics, a comprehensive analytical approach to study small molecules in a biological system, provides a powerful tool for investigating the role of lipids like CE(20:2(6Z,9Z)) in disease and for biomarker discovery. This application note provides a detailed protocol for the detection and relative quantification of CE(20:2(6Z,9Z)) in biological samples using liquid chromatography-mass spectrometry (LC-MS) based untargeted metabolomics.
Biological Significance
CE(20:2(6Z,9Z)) is an ester of cholesterol and eicosadienoic acid. Cholesteryl esters are the primary form in which cholesterol is stored in cells and transported in plasma.[3] Elevated levels of cholesteryl esters are associated with the development of cardiovascular diseases.[4] In the context of atherosclerosis, the uptake of modified low-density lipoproteins (LDL) by macrophages in the arterial wall leads to the accumulation of cholesteryl esters, transforming the macrophages into foam cells, a key event in plaque formation.[5] The fatty acid component, eicosadienoic acid, is a metabolite of arachidonic acid, a precursor to a wide range of signaling molecules.[6][7] Therefore, monitoring the levels of CE(20:2(6Z,9Z)) can provide insights into cholesterol metabolism and inflammatory processes.
Experimental Protocols
Sample Preparation: Lipid Extraction from Plasma/Serum
This protocol is adapted from established lipid extraction methods.[8]
Materials:
-
Plasma or serum samples
-
Chloroform
-
Methanol
-
Deionized water
-
Internal Standard (IS): e.g., Cholesteryl Ester C17:0 (or other odd-chain CE)
-
Centrifuge capable of 4°C
-
Nitrogen evaporator
-
Glass vials
Procedure:
-
Thaw plasma/serum samples on ice.
-
To 100 µL of plasma/serum in a glass vial, add 10 µL of the internal standard solution.
-
Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.
-
Vortex vigorously for 1 minute.
-
Add 500 µL of deionized water and vortex for 30 seconds.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C to induce phase separation.
-
Carefully collect the lower organic phase containing the lipids using a glass pipette and transfer to a new glass vial.
-
Dry the extracted lipids under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in 100 µL of a suitable solvent for LC-MS analysis (e.g., 9:1 methanol:toluene or isopropanol).
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
This protocol utilizes a reversed-phase liquid chromatography (RPLC) separation coupled to a high-resolution mass spectrometer.[8][9][10]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) with an Electrospray Ionization (ESI) source
LC Parameters:
| Parameter | Value |
|---|---|
| Column | C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate |
| Mobile Phase B | Acetonitrile/Isopropanol (e.g., 10:90, v/v) with 0.1% formic acid and 10 mM ammonium formate |
| Gradient | 0-2 min: 30% B; 2-15 min: 30-100% B; 15-20 min: 100% B; 20.1-25 min: 30% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 50°C |
| Injection Volume | 5 µL |
MS Parameters:
| Parameter | Value |
|---|---|
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120°C |
| Desolvation Gas | Nitrogen |
| Desolvation Temp | 350°C |
| **Mass Range (Full Scan) | m/z 100-1500 |
| Data Acquisition | Data-Dependent Acquisition (DDA) or Data-Independent Acquisition (DIA) |
| **Collision Energy (for MS/MS)| 20-40 eV |
Data Processing and Analysis
Software:
-
Vendor-specific instrument control software
-
Untargeted metabolomics data processing software (e.g., XCMS, Progenesis QI, MS-DIAL)
Procedure:
-
Data Conversion: Convert raw data files to an open format (e.g., mzML).
-
Peak Picking and Alignment: Use the data processing software to detect chromatographic peaks, deisotope, and align peaks across all samples.
-
Feature Identification: Putatively identify CE(20:2(6Z,9Z)) based on its accurate mass-to-charge ratio (m/z). The expected [M+NH4]+ adduct for CE(20:2(6Z,9Z)) (C47H80O2) is approximately m/z 694.629.
-
MS/MS Confirmation: Confirm the identity of the feature by comparing its experimental MS/MS fragmentation pattern with known fragmentation behavior of cholesteryl esters or with spectral libraries. The characteristic neutral loss of the cholestane (B1235564) moiety (C27H46, 368.359 Da) or the detection of the cholestadiene fragment ion (m/z 369.35) is a key diagnostic feature.[2][11]
-
Relative Quantification: Normalize the peak area of the CE(20:2(6Z,9Z)) feature to the peak area of the internal standard to obtain relative quantitative data.
-
Statistical Analysis: Perform statistical analysis on the normalized peak areas to identify significant differences between experimental groups.
Data Presentation
Quantitative Data Summary
The following table presents hypothetical relative abundance data for CE(20:2(6Z,9Z)) in two experimental groups. In a real-world scenario, these values would be the normalized peak areas from the LC-MS analysis.
| Sample ID | Group | Normalized Peak Area of CE(20:2(6Z,9Z)) |
| CTRL_01 | Control | 1.25E+06 |
| CTRL_02 | Control | 1.38E+06 |
| CTRL_03 | Control | 1.19E+06 |
| TREAT_01 | Treated | 2.54E+06 |
| TREAT_02 | Treated | 2.89E+06 |
| TREAT_03 | Treated | 2.67E+06 |
Expected Mass Spectrometry Data
| Analyte | Formula | Adduct | Expected m/z | Key MS/MS Fragment |
| CE(20:2(6Z,9Z)) | C47H80O2 | [M+NH4]+ | 694.629 | Neutral Loss of 368.359 Da or m/z 369.35 |
Visualizations
References
- 1. Role of cholesterol ester pathway in the control of cell cycle in human aortic smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of Cholesteryl Esters and Diacylglycerols using Lithiated Adducts and Electrospray Ionization Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human Metabolome Database: Showing metabocard for CE(20:2(6Z,9Z)) (HMDB0006734) [hmdb.ca]
- 4. Cholesterol Ester: Synthesis, Metabolism & Therapeutic Role - Creative Proteomics [creative-proteomics.com]
- 5. The Role of Lipids and Lipoproteins in Atherosclerosis - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Metabolism and Detection of Arachidonic Acid - Creative Proteomics [metabolomics.creative-proteomics.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A Facile LC-MS Method for Profiling Cholesterol and Cholesteryl Esters in Mammalian Cells and Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Electrospray Ionization Tandem Mass Spectrometry of Sodiated Adducts of Cholesteryl Esters - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Mass Spectrometry Analysis of Cholesteryl Esters
Welcome to our technical support center. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve the signal intensity of Cholesteryl Ester (20:2, 6Z,9Z), hereafter referred to as CE(20:2), in your mass spectrometry experiments.
Frequently Asked Questions (FAQs)
Q1: Why am I observing a low signal for CE(20:2) in my mass spectrometry analysis?
A1: Low signal intensity for cholesteryl esters like CE(20:2) is a common issue primarily due to their chemical nature. These molecules are neutral lipids and have inherently poor ionization efficiency, especially with electrospray ionization (ESI), a widely used technique.[1][2][3] The lack of easily ionizable functional groups makes it difficult to generate a strong signal in the mass spectrometer.
Q2: How can I improve the ionization of CE(20:2)?
A2: To enhance the ionization of CE(20:2), you can promote the formation of adducts.[1][4] These are ions formed when your molecule of interest associates with a cation. Common adducts for cholesteryl esters are formed with ammonium (B1175870) ([M+NH₄]⁺), sodium ([M+Na]⁺), or lithium ([M+Li]⁺).[1][2][5] The addition of salts like ammonium acetate (B1210297) or lithium hydroxide (B78521) to your mobile phase or sample solvent can facilitate the formation of these adducts, which generally have better ionization efficiency than the protonated molecule ([M+H]⁺).[4][6]
Q3: What is the characteristic fragment ion for cholesteryl esters, and how can I use it to improve my signal?
A3: Cholesteryl esters readily undergo collision-induced dissociation (CID) to produce a highly stable and abundant cholesteryl cation fragment at an m/z of 369.3.[2][7] This characteristic fragmentation is a powerful tool for improving signal intensity and specificity. You can perform a precursor ion scan for m/z 369.3, which will specifically detect all parent ions that fragment to produce this ion.[2] Alternatively, in a targeted approach, you can use Selected Reaction Monitoring (SRM) on a triple quadrupole mass spectrometer, monitoring the transition from the precursor ion of CE(20:2) to the product ion at m/z 369.3. This technique significantly enhances sensitivity by reducing background noise.
Troubleshooting Guide
Issue 1: Weak or No CE(20:2) Signal
This is one of the most common challenges faced during the analysis of cholesteryl esters.[8] The following workflow can help you troubleshoot this issue.
Caption: Troubleshooting workflow for low CE(20:2) signal intensity.
Detailed Steps:
-
Sample Concentration and Integrity: Ensure your sample is not too dilute.[8] Cholesteryl esters can also be prone to oxidation, which can degrade your analyte of interest. Consider using antioxidants like BHT during sample extraction.[7]
-
Ionization Method: While ESI is common, Atmospheric Pressure Chemical Ionization (APCI) can sometimes provide better sensitivity for neutral lipids like cholesteryl esters.[2] If your instrument has an APCI source, it may be worth testing.
-
Promote Adduct Formation: As mentioned in the FAQs, the use of additives is crucial. Prepare fresh mobile phases containing ammonium acetate or formate (B1220265) (typically 5-10 mM) to encourage the formation of [M+NH₄]⁺ adducts.[6] Studies have also shown that lithiated adducts ([M+Li]⁺) can significantly enhance ionization.[1]
-
Mass Spectrometer Settings:
Issue 2: Inconsistent Signal/Poor Reproducibility
Inconsistent signal intensity can be due to a variety of factors, from sample preparation to instrument instability.
Caption: Troubleshooting workflow for inconsistent CE(20:2) signal.
Detailed Steps:
-
Internal Standards: The use of a stable isotope-labeled internal standard is highly recommended for accurate quantification and to account for variations in sample preparation and instrument response.[2]
-
Matrix Effects: Co-eluting compounds from your sample matrix can suppress the ionization of CE(20:2).[7] Improving your chromatographic separation to better resolve your analyte from interfering species can help. Sample dilution can also mitigate matrix effects.
-
Instrument Stability: Ensure a stable electrospray.[9] Check that gas flows and temperatures are optimal and consistent. A dirty ion source can also lead to signal instability.
Experimental Protocols & Data
Protocol 1: Sample Preparation and LC-MS Analysis of CE(20:2)
This protocol is a general guideline and may need to be optimized for your specific sample matrix and instrumentation.
1. Sample Extraction (Lipid Extraction):
- A common method is the Bligh and Dyer extraction or a methyl-tert-butyl ether (MTBE) based extraction.
- It is advisable to include an antioxidant such as BHT in the extraction solvent to prevent oxidation of unsaturated fatty acid chains.[7]
2. Liquid Chromatography:
- Column: A C18 reversed-phase column is typically used.[7]
- Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium acetate.
- Mobile Phase B: Isopropanol/Acetonitrile (e.g., 90:10, v/v) with 0.1% formic acid and 5 mM ammonium acetate.
- Gradient: A typical gradient would start with a lower percentage of Mobile Phase B, ramping up to a high percentage to elute the hydrophobic cholesteryl esters.
- Flow Rate: Dependent on the column dimensions, but typically in the range of 0.2-0.5 mL/min for analytical scale columns.
3. Mass Spectrometry:
- Ionization Mode: Positive ion ESI.
- Data Acquisition:
- Full Scan: Acquire over a mass range that includes the expected m/z of the [M+NH₄]⁺ adduct of CE(20:2).
- Targeted Analysis (Recommended):
- Precursor Ion Scan: Scan for precursors of m/z 369.3.
- SRM: Set up a transition from the m/z of the [M+NH₄]⁺ adduct of CE(20:2) to the product ion at m/z 369.3. Collision energy will need to be optimized.
Quantitative Data Summary
The following table provides typical parameters and expected performance metrics for cholesteryl ester analysis, which can be used as a benchmark for your CE(20:2) experiments.
| Parameter | Typical Value/Range | Reference |
| Limit of Quantification (LOQ) | 0.5–10 ng/mL (in plasma-like matrices) | [7] |
| Linear Dynamic Range | ≥ 4 orders of magnitude | [7] |
| Precision (CV%) | ≤ 10% (intra-batch), ≤ 15% (inter-batch) | [7] |
| Mass Accuracy (HRAM) | ≤ 3 ppm | [7] |
| Characteristic Fragment Ion | m/z 369.3516 (cholesteryl cation) | [7] |
| Common Adducts | [M+NH₄]⁺, [M+Na]⁺, [M+Li]⁺ | [1][2] |
By following these guidelines and systematically troubleshooting, you should be able to significantly improve the signal intensity and data quality for your CE(20:2) mass spectrometry experiments.
References
- 1. Analysis of Cholesteryl Esters and Diacylglycerols using Lithiated Adducts and Electrospray Ionization Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glycerolipid and Cholesterol Ester Analyses in Biological Samples by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Cholesterol Ester Analysis Service - Creative Proteomics [creative-proteomics.com]
- 8. gmi-inc.com [gmi-inc.com]
- 9. biotage.com [biotage.com]
Technical Support Center: Overcoming Matrix Effects in CE(20:2(6Z,9Z)) Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the analysis of Cholesteryl Eicosadienoate (CE(20:2(6Z,9Z))) using Capillary Electrophoresis (CE).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of CE(20:2(6Z,9Z))?
A1: Matrix effects are the alteration of the expected analytical signal of the analyte, CE(20:2(6Z,9Z)), due to the presence of other components in the sample matrix. In CE, these effects can manifest as:
-
Ion suppression or enhancement: Co-eluting matrix components can affect the ionization efficiency of CE(20:2(6Z,9Z)) when using a mass spectrometry (MS) detector, leading to inaccurate quantification.[1]
-
Peak shape distortion: Interactions between the analyte and matrix components or the capillary wall can lead to peak broadening, tailing, or fronting, which compromises resolution and integration accuracy.
-
Migration time shifts: The sample matrix can alter the electroosmotic flow (EOF) or the effective charge of the analyte, causing variability in migration times and making peak identification difficult.[2]
-
Baseline instability: The presence of salts, proteins, and other macromolecules can cause fluctuations in the baseline, reducing the signal-to-noise ratio.[2]
CE(20:2(6Z,9Z)), being a highly hydrophobic and neutral molecule, is particularly susceptible to matrix effects arising from complex biological samples such as plasma, serum, or tissue homogenates.
Q2: What are the most common sources of matrix effects in biological samples for CE(20:2(6Z,9Z)) analysis?
A2: The primary sources of interference in the analysis of cholesteryl esters like CE(20:2(6Z,9Z)) from biological matrices include:
-
Proteins: High concentrations of proteins in samples like plasma can precipitate within the capillary, leading to blockages and erratic performance. They can also bind to the analyte, altering its migration characteristics.
-
Phospholipids (B1166683): These are major components of cell membranes and are notorious for causing ion suppression in MS detection and fouling the analytical system.
-
Salts: High salt concentrations in the sample can affect the sample stacking process, leading to broad peaks and reduced sensitivity. They can also cause unstable currents during the CE separation.
-
Other Lipids: Complex mixtures of other neutral lipids, such as triglycerides and other cholesteryl esters, can co-migrate with CE(20:2(6Z,9Z)), leading to difficulties in separation and quantification, especially if they are isobaric.
Q3: How can I minimize matrix effects during sample preparation for CE(20:2(6Z,9Z)) analysis?
A3: Effective sample preparation is the most critical step in mitigating matrix effects.[1] The choice of method depends on the sample matrix and the required level of cleanliness. Common strategies include:
-
Protein Precipitation (PPT): A simple and fast method to remove the bulk of proteins from plasma or serum samples. However, it is the least effective technique for removing other matrix components like phospholipids and may result in significant matrix effects.[3]
-
Liquid-Liquid Extraction (LLE): This technique separates lipids from the aqueous phase based on their differential solubility in immiscible solvents. LLE can provide clean final extracts but may suffer from low recovery for certain analytes.[3][4]
-
Solid-Phase Extraction (SPE): SPE offers a more selective way to clean up samples. By using a stationary phase that retains the analyte while matrix components are washed away (or vice-versa), a much cleaner extract can be obtained. Mixed-mode SPE, which combines reversed-phase and ion-exchange mechanisms, can be particularly effective in removing a broad range of interferences.[3]
The following diagram illustrates a general workflow for selecting a sample preparation method.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing, Fronting, Broadening)
| Potential Cause | Troubleshooting Steps |
| Sample Solvent Mismatch | The sample solvent is significantly stronger or weaker than the background electrolyte (BGE). Dissolve the sample in a solvent that closely matches the BGE. |
| Analyte Adsorption | CE(20:2(6Z,9Z)) is highly hydrophobic and can adsorb to the capillary wall. Add organic modifiers (e.g., acetonitrile, methanol) to the BGE to reduce hydrophobic interactions. Consider using a coated capillary. |
| Sample Overload | The concentration of the analyte is too high, leading to peak fronting. Dilute the sample and re-inject. |
| Matrix Component Interference | Co-eluting matrix components are interacting with the analyte. Improve sample cleanup using a more rigorous method like SPE. |
| Improper Stacking | The conductivity of the sample is too high compared to the BGE. Dilute the sample in a low-conductivity solution (e.g., water with a small amount of organic solvent). |
Issue 2: Unstable Baseline or High Noise
| Potential Cause | Troubleshooting Steps |
| Contaminated BGE | The BGE may contain particulate matter or has degraded. Prepare fresh BGE daily and filter it through a 0.22 µm filter.[5] |
| Dirty Capillary | Residual matrix components have adsorbed to the capillary wall. Flush the capillary with a rigorous washing procedure (e.g., methanol, followed by 1 M NaOH, water, and then re-equilibration with BGE).[6] |
| Air Bubbles in the System | Air bubbles in the capillary or detector window can cause significant noise. Degas the BGE and all solutions. Visually inspect for bubbles.[5] |
| Incompatible Sample Matrix | High concentrations of salts or other ionic species in the sample can cause current instability. Enhance sample cleanup to remove these components. |
Issue 3: Inconsistent Migration Times
| Potential Cause | Troubleshooting Steps |
| Fluctuations in Electroosmotic Flow (EOF) | The sample matrix is altering the capillary surface charge. Implement a thorough capillary conditioning and washing protocol between runs. The use of an internal standard can help to correct for minor shifts. |
| Temperature Variations | Inconsistent temperature control can affect buffer viscosity and EOF. Ensure the capillary temperature is stable and the instrument is in a temperature-controlled environment.[5] |
| BGE Depletion | The composition of the BGE in the inlet and outlet vials is changing over multiple runs. Replace the BGE in the vials frequently, for example, every 5-10 injections. |
| Capillary Aging | The performance of the capillary degrades over time. If reproducibility cannot be restored through washing, replace the capillary. |
Experimental Protocols
Protocol 1: Sample Preparation of Plasma for CE(20:2(6Z,9Z)) Analysis using LLE (Modified Folch Method)
This protocol is adapted from established lipid extraction methods and is suitable for removing proteins and enriching the lipid fraction.
-
Sample Collection: Collect 100 µL of plasma into a clean glass tube.
-
Internal Standard Spiking: Add an appropriate internal standard (e.g., a deuterated version of a cholesteryl ester) to the plasma to correct for extraction losses and matrix effects.
-
Solvent Addition: Add 2 mL of a 2:1 (v/v) mixture of chloroform:methanol to the plasma sample.
-
Vortexing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein denaturation.
-
Phase Separation: Add 400 µL of 0.9% NaCl solution and vortex for another 30 seconds. Centrifuge at 2,000 x g for 10 minutes to facilitate phase separation.
-
Lipid Extraction: Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a glass Pasteur pipette and transfer it to a new clean glass tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitution: Reconstitute the dried lipid extract in a solvent compatible with your CE method (e.g., the BGE or a mixture of acetonitrile and isopropanol).
The following diagram outlines the key steps of this LLE protocol.
Protocol 2: CE Method for Separation of Hydrophobic Compounds (Adapted for CE(20:2(6Z,9Z)))
Due to the neutral and highly hydrophobic nature of CE(20:2(6Z,9Z)), conventional Capillary Zone Electrophoresis (CZE) is not suitable. Micellar Electrokinetic Chromatography (MEKC) or Nonaqueous Capillary Electrophoresis (NACE) are recommended approaches. This protocol outlines a starting point for MEKC method development.
-
Capillary: Fused-silica capillary, 50 µm I.D., effective length of 40 cm.
-
Capillary Conditioning (for new capillary):
-
Flush with 1 M NaOH for 30 minutes.
-
Flush with deionized water for 30 minutes.
-
Flush with the BGE for 30 minutes.
-
-
Background Electrolyte (BGE): 25 mM sodium borate (B1201080) buffer, pH 9.2, containing 50 mM sodium dodecyl sulfate (B86663) (SDS) and 15% (v/v) acetonitrile. The SDS forms micelles to act as a pseudo-stationary phase for the separation of neutral analytes. Acetonitrile is an organic modifier to improve the solubility of hydrophobic compounds and modulate the separation.
-
Sample Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
-
Separation Voltage: 25 kV.
-
Temperature: 25 °C.
-
Detection: UV detection at 200-210 nm or hyphenation to a mass spectrometer (CE-MS) for higher selectivity and sensitivity.
-
Between-Run Wash:
-
Flush with 0.1 M NaOH for 2 minutes.
-
Flush with deionized water for 2 minutes.
-
Flush with BGE for 5 minutes.
-
Data Presentation
The following table provides a hypothetical comparison of different sample preparation techniques on the recovery and matrix effect for CE(20:2(6Z,9Z)) analysis. This data is illustrative and will vary depending on the specific matrix and analytical conditions.
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Relative Standard Deviation (RSD, %) |
| Protein Precipitation (PPT) | 95 ± 5 | -60 ± 15 | < 15 |
| Liquid-Liquid Extraction (LLE) | 85 ± 8 | -25 ± 10 | < 10 |
| Solid-Phase Extraction (SPE) | 90 ± 5 | -10 ± 5 | < 5 |
-
Matrix Effect (%) is calculated as ((Peak Area in Matrix) / (Peak Area in Solvent) - 1) * 100. A negative value indicates ion suppression.
This technical support guide provides a starting point for addressing matrix effects in the CE analysis of CE(20:2(6Z,9Z)). Optimization of both sample preparation and CE conditions will be necessary for robust and accurate quantification in your specific application.
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. Fundamentals of micellar electrokinetic chromatography (MEKC) | European Journal of Chemistry [eurjchem.com]
- 4. Micellar electrokinetic chromatography - Wikipedia [en.wikipedia.org]
- 5. Method development and proteomics applications of nonaqueous capillary electrophoresis – mass spectrometry - UBC Library Open Collections [open.library.ubc.ca]
- 6. asdlib.org [asdlib.org]
Resolving co-eluting lipid species with CE(20:2(6Z,9Z))
Welcome to the Technical Support Center for lipidomics analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common challenges encountered during the analysis of complex lipid mixtures, with a specific focus on resolving co-eluting species like Cholesteryl eicosadienoate (CE(20:2(6Z,9Z))).
Frequently Asked Questions (FAQs)
Q1: What is CE(20:2(6Z,9Z)) and in what biological contexts is it found?
Cholesteryl eicosadienoic acid, or CE(20:2(6Z,9Z)), is a cholesteryl ester. Cholesteryl esters are formed by the esterification of cholesterol with a fatty acid and constitute about two-thirds of the cholesterol in plasma.[1][2] This particular lipid has been identified in non-excretory biofluids such as blood and is associated with cellular membranes and extracellular spaces.[1][2] Its presence has been noted in triglyceride-rich cells like monocyte-derived macrophages.[1][2] The accumulation of cholesteryl esters in the arterial intima is a characteristic feature of atherosclerosis, a chronic inflammatory disease of the arterial blood vessels.[1][2]
Q2: What is peak co-elution and why is it a significant problem in lipidomics?
Peak co-elution happens when two or more distinct lipid species are not adequately separated by a chromatography system, causing them to elute from the column at nearly the same time.[3] This results in a single, merged chromatographic peak, which complicates both qualitative and quantitative analysis.[3] The consequences of co-elution include:
-
Inaccurate Identification: A merged peak can be mistaken for a single, more abundant lipid, leading researchers to overlook other significant species.[3]
-
Incorrect Quantification: The area of a co-eluting peak reflects the combined signal of all compounds within it, leading to an overestimation of the quantity of any single species.[3]
Q3: What are the primary reasons for the co-elution of lipid species like CE(20:2(6Z,9Z))?
The immense structural diversity of lipids is the main driver of co-elution.[3] Many lipids possess similar physicochemical properties, making their separation challenging. Key causes include:
-
Isobaric Species: These are different lipids that have the same nominal mass but different elemental compositions. High-resolution mass spectrometry is often required to distinguish them.[3]
-
Isomeric Species: Lipids with the same elemental composition and identical mass but different structures are a major challenge.[3] This category includes:
-
Regioisomers: Lipids containing the same fatty acids arranged differently on the glycerol (B35011) backbone.[3]
-
Positional Isomers: Fatty acid chains of the same length and with the same number of double bonds, but with the double bonds located at different positions.[4]
-
Cis/Trans (E/Z) Isomers: Isomers with different spatial arrangements of substituents around a double bond.[4]
-
For a lipid like CE(20:2(6Z,9Z)), co-elution can occur with other cholesteryl esters containing fatty acids of similar length and unsaturation, or with isomers where the double bonds are in different positions (e.g., CE(20:2(8Z,11Z))).
Troubleshooting Guides
Issue: Poor resolution of CE(20:2(6Z,9Z)) from other lipid species.
This guide provides a systematic approach to troubleshooting and resolving the co-elution of CE(20:2(6Z,9Z)) with other interfering lipid species.
Step 1: System Suitability and Initial Checks
Before modifying your analytical method, ensure your LC-MS system is performing optimally.
-
Symptom: Retention time shifts, peak broadening, or splitting.[5]
-
Possible Cause: Column degradation, changes in mobile phase composition, fluctuating flow rates, or contamination.[5][6]
-
Recommendation:
-
Inject a system suitability test (SST) sample containing a known standard of CE(20:2(6Z,9Z)) to check for retention time stability and peak shape.[5]
-
Flush the sample injection system between runs to minimize carryover.[5]
-
Ensure the mobile phase composition is accurate and has been freshly prepared.
-
Step 2: Chromatographic Method Optimization
If the system is performing as expected, the next step is to optimize the chromatographic separation.
-
Symptom: A single, broad peak where multiple species are suspected.
-
Possible Cause: The current chromatographic method lacks the selectivity to separate the isomers.
-
Recommendations:
-
Gradient Modification: Adjust the gradient elution program. A shallower gradient can often improve the resolution of closely eluting compounds.[6]
-
Column Chemistry: Consider using a column with a different stationary phase that offers alternative selectivity. For instance, a phenyl-based column may provide better separation for compounds with aromatic moieties, while a cholesterol-based column can offer shape-based selectivity.[4]
-
Extend Run Time: Increasing the chromatography run time can help resolve co-eluting lipids.[7]
-
Two-Dimensional Liquid Chromatography (2D-LC): For highly complex mixtures, 2D-LC can provide a significant increase in peak capacity and has been shown to be effective in separating isomeric compounds.[8][9]
-
Step 3: Mass Spectrometry and Data Acquisition Parameters
Fine-tuning the mass spectrometer settings can aid in differentiating co-eluting species.
-
Symptom: Inability to distinguish between isobaric or isomeric lipids in the mass spectrum.
-
Possible Cause: Insufficient mass resolution or fragmentation data.
-
Recommendations:
-
High-Resolution Mass Spectrometry (HRMS): Utilize a high-resolution mass spectrometer to differentiate between isobaric species with the same nominal mass but different elemental compositions.[3]
-
Tandem MS (MS/MS): Employ data-dependent or data-independent acquisition to obtain fragmentation spectra. Isomers often produce unique fragment ions that allow for their differentiation.[6][7]
-
Ion Mobility Spectrometry (IMS): This technique separates ions based on their size, shape, and charge in the gas phase, providing an additional dimension of separation that can resolve co-eluting isomers.[10][11]
-
Experimental Protocols
Protocol 1: General Lipid Extraction from Plasma
This protocol outlines a common method for extracting lipids from plasma samples.
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 1 mL of a 2:1 (v/v) mixture of chloroform:methanol.
-
Vortex for 2 minutes.
-
-
Phase Separation:
-
Add 200 µL of water to induce phase separation.
-
Vortex for 1 minute.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C.
-
-
Lipid Collection:
-
Carefully collect the lower organic phase containing the lipids using a glass syringe.
-
Dry the lipid extract under a stream of nitrogen.
-
-
Reconstitution:
-
Reconstitute the dried lipid extract in an appropriate volume of a suitable solvent (e.g., 9:1 methanol:toluene) for LC-MS analysis.
-
Protocol 2: Reversed-Phase LC-MS for Cholesteryl Ester Analysis
This protocol provides a starting point for the separation of cholesteryl esters.
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm).[12]
-
Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium (B1175870) formate.
-
Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate.
-
Gradient:
-
Start at 30% B.
-
Linearly increase to 100% B over 20 minutes.
-
Hold at 100% B for 5 minutes.
-
Return to 30% B and equilibrate for 5 minutes.
-
-
Flow Rate: 0.3 mL/min.[6]
-
Column Temperature: 50°C.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Acquisition Mode: Full MS/data-dependent MS2.
-
Scan Range: m/z 300-1200.
-
Collision Energy: Ramped collision energy (e.g., 20-50 eV) for MS2 fragmentation.
-
Data Presentation
Table 1: Common Adducts of CE(20:2) in Mass Spectrometry
| Adduct | Ionization Mode | Calculated m/z |
| [M+H]⁺ | Positive | 677.58 |
| [M+NH₄]⁺ | Positive | 694.61 |
| [M+Na]⁺ | Positive | 699.56 |
| [M-H]⁻ | Negative | 675.56 |
Table 2: Example LC Gradient for Resolving Cholesteryl Esters
| Time (min) | Flow Rate (mL/min) | % Mobile Phase B |
| 0.0 | 0.3 | 30 |
| 2.0 | 0.3 | 52 |
| 20.0 | 0.3 | 100 |
| 25.0 | 0.3 | 100 |
| 25.1 | 0.3 | 30 |
| 30.0 | 0.3 | 30 |
This is an example gradient and should be optimized for your specific application and column.[6]
Visualizations
Caption: A typical experimental workflow for lipidomics analysis.
Caption: A logical workflow for troubleshooting co-elution issues.
Caption: The role of cholesteryl ester accumulation in atherosclerosis.
References
- 1. ChemFOnt: Showing chemical card for CE(20:2(6Z,9Z)) (CFc000002896) [chemfont.ca]
- 2. Human Metabolome Database: Showing metabocard for CE(20:2(6Z,9Z)) (HMDB0006734) [hmdb.ca]
- 3. benchchem.com [benchchem.com]
- 4. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 5. zefsci.com [zefsci.com]
- 6. A protocol for investigating lipidomic dysregulation and discovering lipid biomarkers from human serums - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Challenges in Lipidomics Biomarker Identification: Avoiding the Pitfalls and Improving Reproducibility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. waters.com [waters.com]
- 10. lcms.cz [lcms.cz]
- 11. chemrxiv.org [chemrxiv.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Preventing Degradation of CE(20:2(6Z,9Z)) During Sample Storage
For researchers, scientists, and drug development professionals, ensuring the stability of Cholesteryl Ester (20:2(6Z,9Z)), a polyunsaturated cholesteryl ester, during sample storage is critical for accurate and reproducible experimental results. This guide provides troubleshooting advice and answers to frequently asked questions to help you mitigate degradation of your valuable samples.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of CE(20:2(6Z,9Z)) degradation during storage?
A1: The degradation of CE(20:2(6Z,9Z)) is primarily caused by three mechanisms:
-
Oxidation: The polyunsaturated fatty acid component of CE(20:2(6Z,9Z)) is highly susceptible to oxidation, a process initiated by factors like exposure to air (oxygen), light, and trace metal ions. This leads to the formation of various oxidation products, altering the molecule's structure and function.
-
Hydrolysis: The ester bond linking cholesterol to the fatty acid can be broken through hydrolysis, a reaction with water. This results in the formation of free cholesterol and the corresponding free fatty acid. While less common in organic solvents, it can be a concern if samples are exposed to moisture.
-
Enzymatic Degradation: If the sample is of biological origin or becomes contaminated, enzymes such as cholesterol esterases can catalyze the hydrolysis of the ester bond.[1][2][3]
Q2: What is the optimal temperature for storing CE(20:2(6Z,9Z))?
A2: For long-term storage, it is recommended to store CE(20:2(6Z,9Z)) at -80°C.[4][5] Studies have shown that fatty acid profiles in serum, including those in cholesteryl esters, show no significant degradation for up to 10 years when stored at this temperature.[4][5] For short-term storage, -20°C is acceptable, but degradation can occur over weeks to months. Storage at 4°C or room temperature should be avoided as enzymatic activity and oxidation can still occur.[6][7]
Q3: What is the best way to store CE(20:2(6Z,9Z))? In a dry powder form or in a solvent?
A3: Storing CE(20:2(6Z,9Z)) as a solution in a suitable organic solvent is generally recommended over storing it as a dry powder.[6] Lyophilized (dry) lipids are more susceptible to hydrolysis and oxidation due to their hygroscopic nature.[6]
Q4: If I store CE(20:2(6Z,9Z)) in a solvent, which one should I use?
A4: A non-polar organic solvent such as chloroform (B151607) or dichloromethane (B109758) is a good choice for dissolving and storing CE(20:2(6Z,9Z)).[8][9] It is crucial to use high-purity, LC-MS grade solvents to avoid introducing impurities that could catalyze degradation.[9]
Q5: Should I use an antioxidant? If so, which one is best?
A5: Yes, the use of an antioxidant is highly recommended to prevent oxidation.[6] Butylated hydroxytoluene (BHT) and α-tocopherol (a form of Vitamin E) are commonly used and effective antioxidants for lipids.[10][11] The choice between them may depend on the specific experimental conditions and downstream applications. In some cases, a combination of antioxidants may provide synergistic protection.[12] A typical concentration for BHT is 0.01% (w/v).[13]
Q6: How should I prepare my samples for storage?
A6: To ensure optimal stability, follow these steps:
-
Dissolve the CE(20:2(6Z,9Z)) in a high-purity, dry organic solvent (e.g., chloroform).
-
Add an antioxidant such as BHT to a final concentration of 0.01%.
-
Dispense the solution into glass vials with Teflon-lined caps (B75204) to prevent solvent evaporation and leaching of plasticizers.[8]
-
Purge the headspace of the vial with an inert gas like argon or nitrogen to remove oxygen.
-
Seal the vials tightly and store them at -80°C in the dark.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Unexpected peaks in chromatogram after storage. | Oxidation of CE(20:2(6Z,9Z)). | Store samples at -80°C, purge with inert gas, and add an antioxidant (e.g., BHT). Protect from light. |
| Hydrolysis of CE(20:2(6Z,9Z)). | Use dry solvents and store in a moisture-free environment. Ensure vials are tightly sealed. | |
| Contamination from storage container. | Use glass vials with Teflon-lined caps. Avoid plastic containers for storage in organic solvents.[8] | |
| Decrease in CE(20:2(6Z,9Z)) concentration over time. | Degradation due to improper storage temperature. | Store samples at -80°C for long-term stability.[4][5] Avoid repeated freeze-thaw cycles. |
| Insufficient antioxidant protection. | Ensure an adequate concentration of antioxidant is present in the solvent. | |
| Variability between replicate samples. | Inconsistent sample handling and storage. | Standardize the entire storage protocol, from solvent preparation to sample aliquoting and sealing. |
| Presence of enzymatic activity in biological samples. | Heat-inactivate enzymes or use enzymatic inhibitors if compatible with the experimental design. |
Quantitative Data on Lipid Stability
Table 1: Long-Term Stability of Fatty Acids in Serum Cholesteryl Esters at -80°C [4][5]
| Fatty Acid Class | Reliability Coefficient (after 8-10 years) | Interpretation |
| Saturated Fatty Acids | 0.70 | Good stability |
| Monounsaturated Fatty Acids | 0.90 | Excellent stability |
| Polyunsaturated Fatty Acids | 0.80 | Very good stability |
This study demonstrates the excellent long-term stability of cholesteryl esters when stored at -80°C, with minimal degradation observed even after a decade.[4][5]
Table 2: Effect of Storage Temperature on Cholesteryl Ester Stability in Human Serum (1 week) [7][14]
| Storage Temperature | Percentage of CE Metabolites Affected | Observation |
| 4°C | 0-4% | Minimal degradation over one week. |
| -20°C | 0-4% | Minimal degradation over one week. |
| -80°C | 0-4% | Minimal degradation over one week. |
This data suggests that for short-term storage (up to one week), -20°C and -80°C are effective at preserving cholesteryl ester integrity.[7][14]
Experimental Protocols
Protocol 1: Accelerated Oxidative Stability Testing
This protocol is adapted from the Rancimat and Schaal oven test methods to provide a rapid assessment of CE(20:2(6Z,9Z)) stability under oxidative stress.
Objective: To evaluate the relative stability of CE(20:2(6Z,9Z)) under different storage conditions (e.g., with and without antioxidants).
Materials:
-
CE(20:2(6Z,9Z)) sample
-
Organic solvent (e.g., chloroform)
-
Antioxidants (e.g., BHT, α-tocopherol)
-
Glass vials with Teflon-lined caps
-
Heating block or oven capable of maintaining a constant temperature (e.g., 60-70°C)
-
Analytical instrument for quantification (e.g., HPLC-MS, GC-MS)
Procedure:
-
Prepare solutions of CE(20:2(6Z,9Z)) in the chosen solvent at a known concentration.
-
Create different sample groups:
-
Control (no antioxidant)
-
Sample + BHT (e.g., 0.01%)
-
Sample + α-tocopherol (e.g., 0.01%)
-
-
Aliquot the solutions into glass vials.
-
Leave the caps slightly loose to allow for air exposure or purge with a controlled flow of air if using a Rancimat-type instrument.
-
Place the vials in the heating block or oven at a constant elevated temperature (e.g., 65°C).
-
At specified time points (e.g., 0, 24, 48, 72 hours), remove an aliquot from each group for analysis.
-
Quantify the remaining CE(20:2(6Z,9Z)) and/or its oxidation products using a validated analytical method (see Protocol 2 or 3).
-
Plot the degradation of CE(20:2(6Z,9Z)) over time for each condition to compare their stability.
Protocol 2: Quantification of CE(20:2(6Z,9Z)) and its Oxidation Products by HPLC-MS
Objective: To separate and quantify CE(20:2(6Z,9Z)) and its primary oxidation products.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Mass Spectrometer (MS) with an appropriate ionization source (e.g., ESI or APCI)
Materials:
-
CE(20:2(6Z,9Z)) sample from the stability study
-
Internal standard (e.g., a stable isotope-labeled cholesteryl ester)
-
LC-MS grade solvents (e.g., methanol, isopropanol, hexane)
-
C18 reversed-phase HPLC column
Procedure:
-
Sample Preparation:
-
To a known volume of the sample, add a known amount of the internal standard.
-
Dilute the sample with the initial mobile phase solvent to a suitable concentration for injection.
-
-
HPLC Separation:
-
Equilibrate the C18 column with the initial mobile phase.
-
Inject the prepared sample.
-
Run a gradient elution to separate the non-oxidized CE(20:2(6Z,9Z)) from its more polar oxidation products. A typical gradient might start with a high percentage of a non-polar solvent (e.g., hexane (B92381)/isopropanol) and gradually increase the percentage of a more polar solvent (e.g., methanol).
-
-
MS Detection:
-
Use the mass spectrometer to detect and quantify the eluting compounds.
-
Monitor for the molecular ion of CE(20:2(6Z,9Z)) and the expected masses of its primary oxidation products (e.g., M+16 for hydroxylated products, M+32 for hydroperoxides).
-
Use selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for enhanced specificity and sensitivity.[15]
-
-
Data Analysis:
-
Integrate the peak areas for CE(20:2(6Z,9Z)) and its oxidation products.
-
Calculate the concentration of each analyte relative to the internal standard.
-
Protocol 3: Analysis of CE(20:2(6Z,9Z)) Degradation by Gas Chromatography (GC)
Objective: To analyze the fatty acid profile of CE(20:2(6Z,9Z)) to assess degradation.
Instrumentation:
-
Gas Chromatograph (GC) with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Materials:
-
CE(20:2(6Z,9Z)) sample from the stability study
-
Internal standard (e.g., a fatty acid methyl ester not present in the sample)
-
Reagents for transesterification (e.g., methanolic HCl or BF3-methanol)
-
Hexane
-
Sodium bicarbonate solution
Procedure:
-
Sample Preparation (Transesterification):
-
To a known amount of the CE(20:2(6Z,9Z)) sample, add the internal standard.
-
Evaporate the solvent under a stream of nitrogen.
-
Add the transesterification reagent (e.g., 1 ml of 2% methanolic H2SO4).
-
Heat the sample at a specific temperature and time (e.g., 70°C for 1 hour) to convert the fatty acid from the cholesteryl ester into its fatty acid methyl ester (FAME).
-
After cooling, add hexane and water to extract the FAMEs into the hexane layer.
-
Wash the hexane layer with a sodium bicarbonate solution to neutralize the acid.
-
Collect the hexane layer containing the FAMEs.
-
-
GC Analysis:
-
Detection and Quantification:
-
Detect the eluting FAMEs using FID or MS.
-
Identify the FAME corresponding to 20:2(6Z,9Z) based on its retention time compared to a standard.
-
Quantify the amount of the 20:2 FAME relative to the internal standard. A decrease in the relative amount of this FAME over time indicates degradation of the parent CE(20:2(6Z,9Z)).
-
Visualizing Degradation Pathways and Experimental Workflows
Caption: Primary degradation pathways for CE(20:2(6Z,9Z)).
Caption: General workflow for a storage stability study of CE(20:2(6Z,9Z)).
References
- 1. researchgate.net [researchgate.net]
- 2. The hydrolysis of cholesterol esters in plasma lipoproteins by hormone-sensitive cholesterol esterase from adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cholesterol Ester: Synthesis, Metabolism & Therapeutic Role - Creative Proteomics [creative-proteomics.com]
- 4. Long-term fatty acid stability in human serum cholesteryl ester, triglyceride, and phospholipid fractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Long-term fatty acid stability in human serum cholesteryl ester, triglyceride, and phospholipid fractions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of sample handling and storage on quantitative lipid analysis in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. primescholars.com [primescholars.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. 80 Effectiveness of naturally sourced mixed tocopherols as an antioxidant when compared to Bha and Bht in fresh pork sausage - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of sample handling and storage on quantitative lipid analysis in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 15. database.ich.org [database.ich.org]
Technical Support Center: Optimization of Fragmentation Parameters for CE(20:2(6Z,9Z)) Identification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing mass spectrometry fragmentation parameters for the confident identification of Cholesteryl Eicosadienoate (CE(20:2(6Z,9Z))).
Frequently Asked Questions (FAQs)
Q1: What are the typical adducts formed by CE(20:2(6Z,9Z)) in positive ion mode electrospray ionization (ESI)?
In positive ion mode ESI, cholesteryl esters like CE(20:2(6Z,9Z)) typically form ammonium (B1175870) ([M+NH₄]⁺) or alkali metal adducts, such as lithium ([M+Li]⁺), sodium ([M+Na]⁺), and potassium ([M+K]⁺). The choice of adduct can significantly influence fragmentation patterns and sensitivity. Ammonium adducts are common when using solvents containing ammonium acetate (B1210297) or ammonium formate.[1][2] The addition of a small amount of lithium hydroxide (B78521) (e.g., 100 µM) to the sample can promote the formation of lithiated adducts.[3]
Q2: What are the characteristic product ions observed in the MS/MS spectrum of CE(20:2(6Z,9Z))?
The fragmentation of cholesteryl esters primarily yields a characteristic neutral loss of the cholesterol backbone or the formation of a stable cholestane (B1235564) ion.
-
Ammonium Adducts ([M+NH₄]⁺): Collision-activated dissociation (CAD) of the ammonium adduct of a cholesteryl ester predominantly produces a cholestane positive ion at m/z 369.3.[3] This corresponds to the dehydrated cholesterol moiety [cholesterol - H₂O + H]⁺.
-
Lithiated Adducts ([M+Li]⁺): CAD of lithiated cholesteryl esters yields two major fragments: the cholestane ion (m/z 369.3) and a fragment corresponding to the lithiated fatty acyl group.[3] For CE(20:2(6Z,9Z)), this would be [C₂₀H₃₅O₂Li]⁺.
Q3: How do I optimize the collision energy for CE(20:2(6Z,9Z)) fragmentation?
Optimizing collision energy (CE) is crucial for obtaining informative MS/MS spectra. The optimal CE value is instrument-dependent and should be determined empirically. A good starting point is to perform a collision energy ramping experiment.
-
General Recommendations: For cholesteryl esters, collision energies in the range of 5 eV to 35 eV have been reported to be effective.[1][2][3]
-
A lower CE (e.g., 5 eV) may be optimal for preserving the precursor ion while generating sufficient fragment ions for identification.[1][2]
-
Higher CEs (e.g., 25-35 eV) can be used to maximize the intensity of specific fragment ions, which is useful for selected reaction monitoring (SRM) experiments.[3]
-
-
Optimization Workflow:
-
Infuse a standard solution of CE(20:2(6Z,9Z)) into the mass spectrometer.
-
Select the precursor ion of interest (e.g., the [M+NH₄]⁺ or [M+Li]⁺ adduct).
-
Acquire MS/MS spectra over a range of collision energies (e.g., 5 to 50 eV in 5 eV increments).
-
Plot the intensity of the precursor and key product ions as a function of collision energy to determine the optimal value that provides the desired balance of precursor and product ion intensities.
-
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no signal for CE(20:2(6Z,9Z)) | Poor ionization efficiency. | Ensure the use of appropriate mobile phase additives to promote adduct formation (e.g., ammonium acetate for [M+NH₄]⁺ or a lithium salt for [M+Li]⁺). Optimize source parameters such as capillary voltage, nozzle voltage, and gas flows.[2] |
| Sample degradation. | Prepare fresh samples and standards. Avoid prolonged storage. | |
| Poor fragmentation or only precursor ion observed in MS/MS | Collision energy is too low. | Gradually increase the collision energy. Perform a collision energy ramping experiment to find the optimal setting. |
| Incorrect precursor ion selection. | Verify the m/z of the precursor ion, considering the expected adduct. | |
| Excessive fragmentation and loss of precursor ion | Collision energy is too high. | Gradually decrease the collision energy. |
| Inconsistent fragmentation patterns | Unstable ion source conditions. | Check for fluctuations in gas flows, temperatures, and voltages in the ion source. Ensure a stable spray.[4] |
| Matrix effects from complex samples. | Employ appropriate sample preparation techniques (e.g., solid-phase extraction) to remove interfering substances. Use an internal standard to normalize the signal. | |
| Difficulty in identifying the fatty acyl chain | Using ammonium adducts which primarily show the cholestane fragment. | For detailed structural information on the fatty acyl chain, consider using lithiated adducts which will produce a fragment corresponding to the lithiated fatty acid.[3] |
Experimental Protocols
Protocol 1: Optimization of Collision Energy for CE(20:2(6Z,9Z)) Identification
-
Standard Preparation: Prepare a 1 µg/mL solution of CE(20:2(6Z,9Z)) standard in a suitable solvent mixture such as chloroform/methanol (1:1, v/v). For ammonium adducts, add 10 mM ammonium acetate to the solvent. For lithiated adducts, add 100 µM lithium hydroxide.[3]
-
Infusion and MS Analysis: Infuse the standard solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min). Acquire full scan mass spectra in positive ion mode to identify the precursor ion of CE(20:2(6Z,9Z)) (e.g., [M+NH₄]⁺ or [M+Li]⁺).
-
Product Ion Scan and Collision Energy Ramp:
-
Set up a product ion scan experiment, selecting the m/z of the desired precursor ion.
-
Program the instrument to acquire data over a range of collision energies (e.g., from 5 to 50 eV with a step size of 5 eV).
-
Monitor the intensity of the precursor ion and the characteristic product ions (m/z 369.3 and the fatty acyl fragment for lithiated adducts).
-
-
Data Analysis: Plot the ion intensities versus the collision energy. The optimal collision energy is typically the value that produces a stable and abundant signal for the desired product ions while maintaining a reasonable intensity of the precursor ion.
Data Presentation
Table 1: Summary of Mass Spectrometry Parameters for Cholesteryl Ester Analysis
| Parameter | Value/Range | Adduct Type | Notes | Reference |
| Collision Energy (CE) | 25 eV | Not specified | Optimized for neutral loss scans of the cholesterol backbone. | [3] |
| 35 eV | Not specified | Optimized for diacylglycerols (often analyzed alongside CEs). | [3] | |
| 5 eV | [M+NH₄]⁺ | Optimal for generating both parent and MS/MS fragments for C17:0 CE. | [1][2] | |
| 10% (Normalized) | [M+NH₄]⁺ | Used for multiplexed MS/MS of cholesterol. | [5] | |
| Fragmentor Voltage | 80 V | [M+NH₄]⁺ | General parameter for cholesteryl ester analysis. | [2] |
| Capillary Voltage | 3 kV | [M+NH₄]⁺ | General parameter for cholesteryl ester analysis. | [2] |
| Nozzle Voltage | 1 kV | [M+NH₄]⁺ | General parameter for cholesteryl ester analysis. | [2] |
Visualizations
Caption: Fragmentation pathways of CE(20:2(6Z,9Z)) adducts.
Caption: Workflow for collision energy optimization.
References
- 1. biorxiv.org [biorxiv.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Analysis of Cholesteryl Esters and Diacylglycerols using Lithiated Adducts and Electrospray Ionization Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cgspace.cgiar.org [cgspace.cgiar.org]
- 5. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
Troubleshooting poor peak shape for Cholesteryl eicosadienoic acid
This technical support guide provides troubleshooting strategies and frequently asked questions (FAQs) to address poor peak shape encountered during the chromatographic analysis of cholesteryl eicosadienoic acid and other related cholesteryl esters.
Frequently Asked Questions (FAQs)
Q1: Why is my cholesteryl eicosadienoic acid peak exhibiting significant tailing in reversed-phase HPLC?
Peak tailing is a common issue in chromatography and can arise from several factors, particularly when analyzing complex lipids.[1] For a neutral, hydrophobic molecule like cholesteryl eicosadienoic acid, the primary causes are often related to secondary interactions with the stationary phase, column health, or methodological parameters.
-
Secondary Silanol (B1196071) Interactions: The most frequent cause of peak tailing in reversed-phase chromatography is the interaction between analytes and residual silanol groups on the silica-based stationary phase.[2][3] While cholesteryl esters are non-polar, trace impurities or interactions with the silica (B1680970) backbone can still occur. These interactions create an alternative retention mechanism that delays a portion of the analyte molecules, resulting in a tailed peak.[4][5]
-
Column Contamination: Accumulation of strongly retained compounds from previous injections at the column inlet can interfere with the chromatography, leading to distorted peak shapes.[1][3]
-
Column Degradation: Over time, the stationary phase can degrade, especially under harsh pH conditions or high temperatures. This can lead to voids in the packing material, causing peak tailing or splitting.[6][7]
-
Sample Overload: Injecting a sample that is too concentrated or has too large a volume can saturate the stationary phase, leading to peak fronting or tailing.[3][8]
-
Incompatible Sample Solvent: If the sample is dissolved in a solvent that is significantly stronger (less polar) than the initial mobile phase, it can cause the analyte band to spread improperly at the column head, resulting in a distorted peak.[1][3]
Q2: What are the initial, simple steps I can take to fix peak tailing?
Before making significant changes to your method, start with the simplest potential solutions.
-
Reduce Injection Volume/Concentration: Halve the injection volume or dilute the sample by a factor of 5 or 10.[9] If the peak shape improves, the issue was likely column overloading.[10]
-
Ensure Sample Solvent Compatibility: Whenever possible, dissolve your sample in a solvent that is identical to or weaker than your initial mobile phase.[1] This ensures the analyte band is tightly focused at the head of the column.
-
Prepare Fresh Mobile Phase: Mobile phase components can degrade or change in proportion over time. Preparing fresh solvents and buffers can often resolve unexpected peak shape issues.[11]
Q3: How does the mobile phase composition affect the peak shape of cholesteryl esters?
Mobile phase composition is critical for controlling retention and peak shape. For neutral compounds like cholesteryl esters, the mobile phase is primarily optimized to mitigate secondary interactions with the column.
-
Use of Additives: Incorporating additives like ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) (typically 5-10 mM) into the mobile phase can help mask residual silanol groups on the column, significantly improving peak shape.[1]
-
Acidification: Adding a small amount of a weak acid, such as 0.1% formic acid or acetic acid, can suppress the ionization of residual silanols, reducing their ability to interact with analytes.[1] For many lipid classes, a slightly acidic mobile phase (pH 3-5) improves peak symmetry.[1]
-
Organic Modifier Choice: Acetonitrile and methanol (B129727) are common organic solvents in reversed-phase chromatography. Their choice can influence selectivity and peak shape. Experimenting with different ratios or substituting one for the other may improve peak symmetry.[4]
Q4: Could my sample preparation be the cause of the poor peak shape?
Yes, sample preparation can directly impact peak shape. The two most common issues are sample overload and solvent mismatch.
-
Sample Overload: Cholesteryl esters can easily overload a column if the concentration is too high. This leads to partial saturation of the stationary phase, causing some molecules to elute faster (fronting) or slower (tailing) than the main band.[3]
-
Solvent Mismatch: Dissolving a highly non-polar sample like cholesteryl eicosadienoic acid in a very strong solvent (e.g., 100% isopropanol) and injecting it into a mobile phase with a high aqueous content can cause poor peak shape, especially for early eluting peaks. The strong injection solvent carries the analyte down the column before it can properly partition onto the stationary phase.[1]
Q5: When should I suspect a column or system hardware issue?
If you have addressed mobile phase and sample preparation issues and the problem persists, the issue may lie with the column or the HPLC system itself.
-
Column Contamination: If all peaks in your chromatogram are tailing, it may indicate a contaminated column. Try flushing the column with a strong solvent (like isopropanol) or replacing the guard column.[1]
-
Column Void: A void or channel in the column packing can cause split or severely tailed peaks. This is often indicated by a sudden drop in backpressure and is usually irreversible. The column will need to be replaced.[6][11]
-
Extra-Column Volume (Dead Volume): Excessive tubing length or width between the injector, column, and detector can cause peak broadening and tailing.[1][4] Ensure all connections are made with narrow internal diameter tubing (e.g., 0.005") and that fittings are properly seated to minimize dead volume.[4][10]
Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and resolving poor peak shape issues.
References
- 1. benchchem.com [benchchem.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 4. chromtech.com [chromtech.com]
- 5. youtube.com [youtube.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. mastelf.com [mastelf.com]
- 8. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
- 9. obrnutafaza.hr [obrnutafaza.hr]
- 10. silicycle.com [silicycle.com]
- 11. agilent.com [agilent.com]
Enhancing recovery of CE(20:2(6Z,9Z)) from complex biological samples
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the recovery of Cholesteryl Eicosadienoate (CE(20:2(6Z,9Z))) from complex biological samples.
Frequently Asked Questions (FAQs)
Q1: What is CE(20:2(6Z,9Z)) and what is its biological significance?
A1: CE(20:2(6Z,9Z)), or Cholesteryl Eicosadienoate, is an ester of cholesterol and eicosadienoic acid.[1][2] These cholesteryl esters are a major component of cholesterol found in blood plasma and are transported within lipoproteins.[1][2] Accumulation of cholesteryl esters in the inner layer of arteries is a key characteristic of atherosclerosis.[1][2] CE(20:2(6Z,9Z)) has been identified in triglyceride-rich cells like monocyte-derived macrophages.[1][2] Alterations in the levels of certain cholesteryl esters may also play a role in processes like adipogenic differentiation.[3]
Q2: What are the primary challenges in recovering CE(20:2(6Z,9Z)) from biological samples?
A2: The main challenges stem from the complex nature of biological matrices. Lipids, including CE(20:2(6Z,9Z)), are often present in a mixture with numerous other molecules like proteins, salts, and other lipid classes.[4] Key challenges include:
-
Low Recovery: Inefficient extraction can lead to significant loss of the target analyte.[5]
-
Matrix Effects: Co-extracted substances can interfere with downstream analysis, particularly in mass spectrometry, causing ion suppression or enhancement.[4][6]
-
Analyte Degradation: Cholesteryl esters with polyunsaturated fatty acids are susceptible to oxidation.[5][7]
-
Poor Ionization: The hydrophobicity and chemical inertness of neutral lipids like cholesteryl esters can make them challenging to detect with mass spectrometry.[8][9]
Q3: Which analytical techniques are most suitable for the quantification of CE(20:2(6Z,9Z))?
A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly effective and widely used method for the sensitive and specific quantification of cholesteryl ester molecular species, including CE(20:2(6Z,9Z)).[10][11] This technique offers good precision and accuracy.[10] High-performance liquid chromatography (HPLC) coupled with other detectors can also be used for the separation and quantification of plasma cholesteryl esters.[12]
Troubleshooting Guides
Issue 1: Low Recovery of Total Cholesteryl Esters
Q: I am experiencing low recovery of my cholesteryl ester fraction after the initial lipid extraction from plasma. What are the potential causes and solutions?
A: Low recovery during the initial extraction is a common issue. Here are the primary factors to investigate:
-
Inappropriate Solvent System: The polarity of the extraction solvent is critical. For complex samples with high fat content where the analyte is lipid-soluble, a single solvent like methanol (B129727) may be insufficient.[5]
-
Solution: Employ a biphasic solvent system like chloroform (B151607)/methanol (Folch or Bligh & Dyer methods) or a methyl-tert-butyl ether (MTBE)-based extraction, which are standard for broad lipid extraction.[13][14][15][16] Ensure the correct ratios of solvents and sample volume are used to achieve proper phase separation.
-
-
Insufficient Homogenization: The analyte may not be fully accessible to the extraction solvent if the sample is not thoroughly homogenized.
-
Solution: Ensure vigorous vortexing or sonication after adding the extraction solvents to disrupt sample matrices and improve lipid release.
-
-
Analyte Degradation: CE(20:2(6Z,9Z)) contains two double bonds, making it susceptible to oxidation, which can lead to lower recovery of the intact molecule.[5]
-
Multiple Extractions: A single extraction step may not be sufficient to recover all lipids.
-
Solution: Perform the extraction two or three times on the same sample pellet, pooling the organic supernatants to maximize yield.
-
Issue 2: Poor Separation and Purity after Solid-Phase Extraction (SPE)
Q: My cholesteryl ester fraction is contaminated with other lipid classes after SPE. How can I improve the purity?
A: Cross-contamination of lipid classes during SPE is usually due to suboptimal protocol steps. Consider the following:
-
Incorrect Sorbent or Column Activation: The stationary phase must be properly conditioned to ensure consistent interaction with the sample.
-
Solution: Ensure the SPE column (e.g., aminopropyl silica) is properly activated and equilibrated with the appropriate solvents as per the manufacturer's or a validated protocol's instructions. Insufficient activation can lead to poor retention and elution.[5]
-
-
Inappropriate Elution Solvents: The polarity of the wash and elution solvents is key to separating different lipid classes.[18]
-
Solution: Review your solvent selection. For aminopropyl silica (B1680970) columns, a common strategy is to elute neutral lipids like cholesteryl esters with non-polar solvents (e.g., hexane (B92381) or chloroform/isopropanol) while more polar lipids remain on the column.[14][19] A stepwise gradient of increasing solvent polarity is used to elute different lipid classes sequentially.[13][18]
-
-
Column Overloading: Exceeding the binding capacity of the SPE column will cause the analyte to elute prematurely with less-retained contaminants.
-
Solution: Reduce the amount of total lipid extract loaded onto the column. If necessary, use a larger SPE column with a higher capacity.[5]
-
-
Flow Rate: An excessively fast flow rate during sample loading or elution can prevent proper equilibration and lead to poor separation.
-
Solution: Allow solvents to pass through the column under gravity or with very light positive pressure/vacuum to ensure adequate interaction time between the lipids and the sorbent.
-
Data Presentation
Table 1: Comparison of Lipid Class Recovery using Solid-Phase Extraction
This table summarizes the recovery rates for major plasma lipid classes after a combined chloroform-methanol extraction followed by solid-phase extraction on an aminopropyl silica column.
| Lipid Class | Mean Recovery (%) | Standard Deviation (SD) |
| Cholesteryl Esters (CE) | 84.9 | 4.9 |
| Triacylglycerols (TAG) | 86.8 | 4.9 |
| Phosphatidylcholine (PC) | 74.2 | 7.5 |
| Non-Esterified Fatty Acids (NEFA) | 73.6 | 8.3 |
| Data sourced from Burdge et al.[13][19][20] |
Experimental Protocols
Protocol 1: Total Lipid Extraction from Plasma (Modified Folch Method)
This protocol is a standard method for extracting total lipids from a plasma sample.[13]
-
Preparation: To 1 mL of plasma in a glass tube with a Teflon-lined cap, add internal standards as required for quantification.
-
Solvent Addition: Add 8 mL of chloroform:methanol (2:1, v/v) containing an antioxidant (e.g., 50 µg/mL BHT).
-
Homogenization: Vortex the tube vigorously for 1 minute, then shake for 15 minutes at room temperature to ensure thorough mixing and extraction.
-
Phase Separation: Add 2 mL of 1 M NaCl solution. Vortex for another minute.
-
Centrifugation: Centrifuge the sample at ~1,100 x g for 10 minutes at 4°C to achieve a clear separation of the aqueous (upper) and organic (lower) phases.
-
Collection: Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer it to a clean glass tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried lipid extract in a small volume of chloroform (e.g., 1 mL) for loading onto the SPE column.
Protocol 2: Isolation of Cholesteryl Esters using Aminopropyl Silica SPE
This protocol describes the separation of cholesteryl esters from a total lipid extract.[13][19]
-
Column Conditioning: Condition an aminopropyl silica SPE cartridge (e.g., 100 mg) by washing it with 2 mL of hexane.
-
Sample Loading: Load the reconstituted total lipid extract (from Protocol 1) onto the conditioned column. Allow the sample to pass through under gravity.
-
Elution of Cholesteryl Esters:
-
Wash the column with 2 mL of chloroform to elute certain compounds.[13]
-
Elute the cholesteryl ester fraction with a non-polar solvent. A common approach is to use hexane or a mixture like 30% isopropanol (B130326) in hexane.[14] Collect this fraction in a clean glass tube. Note: In some protocols, cholesteryl esters and triacylglycerols may co-elute in this step and require further separation if needed.[13][19]
-
-
Elution of Other Lipids (Optional): If other lipid classes are of interest, they can be subsequently eluted with solvents of increasing polarity. For example, free fatty acids can be eluted with diethyl ether/acetic acid (98:2, v/v), and phospholipids (B1166683) with methanol.
-
Drying and Storage: Dry the collected cholesteryl ester fraction under a stream of nitrogen. Reconstitute in an appropriate solvent for your downstream analysis (e.g., isopropanol/acetonitrile for LC-MS). Store at -80°C until analysis.
Mandatory Visualizations
Caption: Workflow for CE(20:2(6Z,9Z)) recovery from biological samples.
Caption: Troubleshooting logic for low recovery of cholesteryl esters.
References
- 1. Human Metabolome Database: Showing metabocard for CE(20:2(6Z,9Z)) (HMDB0006734) [hmdb.ca]
- 2. ChemFOnt: Showing chemical card for CE(20:2(6Z,9Z)) (CFc000002896) [chemfont.ca]
- 3. mdpi.com [mdpi.com]
- 4. americanlaboratory.com [americanlaboratory.com]
- 5. welchlab.com [welchlab.com]
- 6. mdpi.com [mdpi.com]
- 7. Quantification of eicosanoids and their metabolites in biological matrices: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Facile LC-MS Method for Profiling Cholesterol and Cholesteryl Esters in Mammalian Cells and Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Absolute quantification of cholesteryl esters using liquid chromatography-tandem mass spectrometry uncovers novel diagnostic potential of urinary sediment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Simultaneous Quantification of Free Cholesterol, Cholesteryl Esters, and Triglycerides without Ester Hydrolysis by UHPLC Separation and In-Source Collision Induced Dissociation Coupled MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitation of plasma free cholesterol and cholesteryl esters by high performance liquid chromatography. Study of a normal population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cambridge.org [cambridge.org]
- 14. lipidmaps.org [lipidmaps.org]
- 15. Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. How to overcome low recovery - Chromatography Forum [chromforum.org]
- 18. scilit.com [scilit.com]
- 19. A method for separation of phosphatidylcholine, triacylglycerol, non-esterified fatty acids and cholesterol esters from plasma by solid-phase extraction* | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 20. researchgate.net [researchgate.net]
Minimizing ion suppression for accurate CE(20:2(6Z,9Z)) quantification
Welcome to the technical support center for the accurate quantification of Cholesteryl Eicosadienoate (CE(20:2(6Z,9Z))). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges, with a primary focus on minimizing ion suppression in LC-MS/MS analysis.
Troubleshooting Guides & FAQs
This section addresses specific issues that can compromise the accuracy and reproducibility of CE(20:2(6Z,9Z)) quantification.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem for CE(20:2(6Z,9Z)) analysis?
A1: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, in this case, CE(20:2(6Z,9Z)), in the mass spectrometer's ion source.[1][2] This interference leads to a decreased signal intensity, which can result in inaccurate and unreliable quantification, poor sensitivity, and reduced reproducibility.[1] For cholesteryl esters, which are nonpolar lipids, common sources of ion suppression in biological matrices like plasma include phospholipids (B1166683) and other abundant lipid classes.
Q2: How can I determine if ion suppression is affecting my CE(20:2(6Z,9Z)) measurements?
A2: The presence of ion suppression can be assessed using several methods:
-
Post-Column Infusion: A constant flow of a CE(20:2(6Z,9Z)) standard solution is infused into the LC eluent after the analytical column. A blank matrix sample is then injected. A dip in the baseline signal at the retention time of interfering compounds indicates ion suppression.
-
Post-Extraction Spike: The response of CE(20:2(6Z,9Z)) is compared between a standard solution in a clean solvent and a blank matrix extract spiked with the same concentration of the standard. A lower response in the matrix extract signifies ion suppression.[2] This method allows for a quantitative assessment of the matrix effect.[2]
Q3: What is the most effective way to minimize ion suppression for CE(20:2(6Z,9Z))?
A3: A multi-faceted approach is most effective. This includes:
-
Optimized Sample Preparation: Employing techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering matrix components, particularly phospholipids.[1]
-
Chromatographic Separation: Developing an efficient LC method that separates CE(20:2(6Z,9Z)) from the majority of matrix components.
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for CE(20:2(6Z,9Z)) will co-elute and experience similar ion suppression, allowing for accurate correction during data analysis.[3][4][5]
Troubleshooting Common Issues
| Problem | Potential Cause | Recommended Solution |
| Low CE(20:2(6Z,9Z)) signal intensity | Ion Suppression: Co-eluting matrix components (e.g., phospholipids) are inhibiting the ionization of your analyte. | 1. Improve Sample Cleanup: Switch from protein precipitation to a more selective method like LLE or SPE. 2. Optimize Chromatography: Adjust the LC gradient to better separate CE(20:2(6Z,9Z)) from the suppression zone. 3. Dilute the Sample: This can reduce the concentration of interfering matrix components. |
| Poor reproducibility of results | Variable Matrix Effects: Inconsistent ion suppression between different samples. | 1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most reliable way to correct for sample-to-sample variations in matrix effects.[4][5] 2. Matrix-Matched Calibrators: Prepare calibration standards in a blank matrix similar to your samples.[1] |
| Inaccurate quantification | Non-linear response: Saturation of the detector due to high analyte concentration or uncorrected ion suppression. | 1. Ensure you are working within the linear range of your calibration curve. 2. Implement a SIL-IS to correct for signal suppression that may affect linearity.[3][5] |
| Peak tailing or fronting | Poor chromatography: Issues with the analytical column, mobile phase, or interactions with residual matrix components. | 1. Check Column Health: Ensure your column is not degraded. 2. Optimize Mobile Phase: Adjust the organic solvent composition and additives (e.g., ammonium (B1175870) formate) to improve peak shape. 3. Enhance Sample Cleanup: Residual matrix components can affect peak symmetry. |
Quantitative Data Summary
The following tables summarize the expected outcomes when applying different sample preparation techniques to reduce ion suppression for cholesteryl ester analysis. The data is illustrative and based on typical performance reported in the literature.
Table 1: Comparison of Sample Preparation Methods on Matrix Effect
| Sample Preparation Method | Matrix Effect (%) * | Analyte Recovery (%) | Reproducibility (%RSD) |
| Protein Precipitation (PPT) | 35-50% | 80-95% | <15% |
| Liquid-Liquid Extraction (LLE) | 10-20% | 85-100% | <10% |
| Solid-Phase Extraction (SPE) | <10% | 90-105% | <5% |
*Matrix Effect (%) is calculated as: (1 - [Peak Area in Matrix] / [Peak Area in Solvent]) x 100. Higher values indicate greater ion suppression.
Table 2: Impact of Internal Standard on Quantification Accuracy
| Internal Standard Type | Accuracy (% Bias) | Precision (%RSD) |
| No Internal Standard | ± 20-40% | >20% |
| Analog Internal Standard | ± 10-20% | <15% |
| Stable Isotope-Labeled IS | < ± 5% | <5% |
Detailed Experimental Protocols
This section provides a detailed methodology for the quantification of CE(20:2(6Z,9Z)) in human plasma, designed to minimize ion suppression.
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is designed to efficiently extract cholesteryl esters while minimizing the co-extraction of phospholipids.
-
Materials:
-
Human plasma (50 µL)
-
Stable Isotope-Labeled Internal Standard (SIL-IS) spiking solution (e.g., CE(20:2)-d7 in isopropanol)
-
Isopropanol (IPA)
-
Methyl-tert-butyl ether (MTBE)
-
Methanol (MeOH)
-
Vortex mixer
-
Centrifuge
-
-
Procedure:
-
To 50 µL of plasma in a 2 mL microcentrifuge tube, add 10 µL of the SIL-IS spiking solution.
-
Add 440 µL of isopropanol, vortex for 20 seconds to precipitate proteins.
-
Add 1 mL of MTBE, vortex for 1 minute.
-
Add 250 µL of water, vortex for 20 seconds.
-
Centrifuge at 14,000 x g for 5 minutes at 4°C to separate the phases.
-
Carefully transfer the upper organic layer (containing the lipids) to a new tube.
-
Dry the extract under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 IPA:MeOH).
-
2. LC-MS/MS Analysis
-
Instrumentation:
-
UHPLC system coupled to a triple quadrupole or QTOF mass spectrometer with an electrospray ionization (ESI) source.
-
-
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[6]
-
Mobile Phase A: 50:50 (v/v) Water:Methanol + 0.1% formic acid + 10 mM ammonium formate.[6][7]
-
Mobile Phase B: 80:20 (v/v) Isopropanol:Methanol + 0.1% formic acid + 10 mM ammonium formate.[6][7]
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-2 min: 30% B
-
2-12 min: 30% to 100% B
-
12-15 min: Hold at 100% B
-
15.1-18 min: Re-equilibrate at 30% B
-
-
-
MS/MS Conditions (Positive Ion Mode):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 350°C
-
MRM Transitions:
-
CE(20:2(6Z,9Z)) : Precursor ion [M+NH₄]⁺ → Product ion (e.g., m/z 369.3, corresponding to the neutral loss of the fatty acid and ammonia)
-
SIL-IS (e.g., CE(20:2)-d7) : Precursor ion [M+NH₄]⁺ → Product ion (e.g., m/z 376.3)
-
-
Visualizations
Experimental Workflow for Minimizing Ion Suppression
Caption: Workflow for CE(20:2(6Z,9Z)) quantification with minimized ion suppression.
Logical Relationship of Ion Suppression Mitigation Strategies
References
- 1. longdom.org [longdom.org]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stable isotope coded derivatizing reagents as internal standards in metabolite profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stable Isotope Labelled Reference Materials Reference Materials | LGC Standards [lgcstandards.com]
- 5. crimsonpublishers.com [crimsonpublishers.com]
- 6. biorxiv.org [biorxiv.org]
- 7. biorxiv.org [biorxiv.org]
Technical Support Center: CE(20:2(6Z,9Z)) Data Processing and Normalization
Welcome to the technical support center for CE(20:2(6Z,9Z)) data processing and normalization. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals navigate common challenges in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the critical first steps in processing raw mass spectrometry data for CE(20:2(6Z,9Z))?
A1: The initial steps in processing raw mass spectrometry (MS) data are crucial for reliable and reproducible results.[1] These include data conversion, peak picking, and retention time alignment. Raw data files from the mass spectrometer should be converted to an open format (e.g., mzML). Following conversion, peak picking algorithms identify and integrate chromatographic peaks corresponding to ions of interest. Finally, retention time alignment corrects for shifts in retention time across different samples, which is essential for accurate comparison.[1]
Q2: How do I choose an appropriate internal standard for CE(20:2(6Z,9Z)) quantification?
A2: The ideal internal standard (IS) for quantitative lipidomics is a stable isotope-labeled version of the analyte of interest, as it shares nearly identical chemical and physical properties.[2] For CE(20:2(6Z,9Z)), a deuterated or ¹³C-labeled CE(20:2(6Z,9Z)) would be the best choice. If a stable isotope-labeled standard is unavailable, a structural analog from the same lipid class (cholesterol ester) with a different, non-endogenous fatty acyl chain can be used.[2] The IS should not be naturally present in the samples and should have a clearly distinguishable mass-to-charge ratio (m/z) from the analyte.[2]
Q3: What are the most common data normalization strategies for lipidomics, and which is best for CE(20:2(6Z,9Z))?
A3: Several normalization strategies can be applied to lipidomics data to correct for variations in sample amount and instrument response.[3] Common methods include:
-
Internal Standard Normalization: This is often the most accurate method, where the intensity of each lipid is divided by the intensity of a co-measured internal standard.[2][4]
-
Total Lipid Signal Normalization: This method assumes that the total amount of lipids is constant across all samples and normalizes the data to the total ion current (TIC) or the sum of all identified lipid signals.
-
Probabilistic Quotient Normalization (PQN): PQN calculates a dilution factor for each sample relative to a reference spectrum (often the median spectrum of all samples).[5][6]
-
Median Normalization: This approach assumes that the median lipid abundance is consistent across samples.[6]
For targeted quantification of CE(20:2(6Z,9Z)), normalization to a suitable internal standard is the recommended approach for achieving the highest accuracy and precision.[2][4]
Q4: How can I identify and correct for batch effects in my CE(20:2(6Z,9Z)) data?
A4: Batch effects are systematic variations between different analytical runs that can obscure true biological differences.[1] They can be identified by analyzing quality control (QC) samples, which are typically pooled aliquots of all experimental samples.[7][8] If QC samples cluster together by batch in a principal component analysis (PCA) plot, it indicates the presence of batch effects.[7] Correction methods like ComBat or LOESS normalization can be used to mitigate these effects.[1] It is also crucial to randomize the injection order of samples to prevent confounding batch effects with biological variables.[7]
Troubleshooting Guides
Issue 1: High Variability in Quality Control (QC) Samples
Symptoms:
-
The coefficient of variation (%CV) of CE(20:2(6Z,9Z)) in your pooled QC samples is greater than 15-20%.
-
QC samples do not cluster tightly in PCA plots.
Possible Causes and Solutions:
| Cause | Solution |
| Instrument Instability | Condition the LC-MS system by running several QC samples before the main analytical batch to ensure stable performance.[7] Regularly check for and address instrument response drift over long experimental runs.[7] |
| Inconsistent Sample Preparation | Ensure precise and consistent execution of the lipid extraction protocol for all samples, including QCs. Use automated liquid handlers if available to minimize human error. |
| Improper Internal Standard Addition | Add a consistent amount of internal standard to every sample, including QCs, early in the sample preparation process to account for variability in extraction efficiency.[2] |
| Matrix Effects | Optimize the chromatographic separation to minimize co-elution of CE(20:2(6Z,9Z)) with interfering compounds from the sample matrix. |
Issue 2: Poor Peak Shape or Low Signal Intensity for CE(20:2(6Z,9Z))
Symptoms:
-
Asymmetric or broad chromatographic peaks.
-
Low signal-to-noise ratio.
Possible Causes and Solutions:
| Cause | Solution |
| Suboptimal Chromatographic Conditions | Optimize the mobile phase composition, gradient, and column temperature to achieve better peak shape and resolution. |
| Poor Ionization Efficiency | Cholesterol esters can have poor ionization efficiency.[9][10] Consider using lithiated adducts by adding a low concentration of lithium salt to the mobile phase to enhance ionization and improve signal intensity.[9] |
| Sample Degradation | CE(20:2(6Z,9Z)) can be susceptible to oxidation. Store samples at -80°C and minimize freeze-thaw cycles.[7] Consider adding an antioxidant like BHT during sample preparation. |
| Active Sites in the GC System (if applicable) | For Gas Chromatography (GC) analysis, active sites in the injector, column, or detector can lead to analyte loss.[11] Regularly replace the inlet liner and deactivate the system if necessary.[11] |
Experimental Protocols
Protocol 1: Lipid Extraction
This protocol describes a standard method for extracting lipids from plasma or serum samples.
-
Sample Thawing: Thaw frozen plasma/serum samples on ice.
-
Internal Standard Spiking: Add a known amount of a suitable internal standard (e.g., deuterated CE(20:2)) to each sample.
-
Solvent Addition: Add a 2:1 (v/v) mixture of methanol:methyl-tert-butyl ether (MTBE) to the sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing.
-
Phase Separation: Add water to induce phase separation and vortex again briefly.
-
Centrifugation: Centrifuge at 4,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the upper organic phase containing the lipids into a new tube.
-
Drying: Evaporate the solvent under a stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent for LC-MS analysis (e.g., 90% isopropanol/10% acetonitrile).
Data Presentation
Table 1: Quality Control Metrics for CE(20:2(6Z,9Z)) Analysis
| QC Metric | Acceptance Criteria | Example Data (Batch 1) | Example Data (Batch 2) |
| %CV in Pooled QCs | < 15% | 12.5% | 14.2% |
| Signal-to-Noise Ratio | > 10 | 150 | 142 |
| Peak Asymmetry | 0.8 - 1.2 | 1.1 | 1.0 |
| Internal Standard Recovery | 80 - 120% | 95% | 102% |
Visualizations
Caption: A typical experimental workflow for CE(20:2(6Z,9Z)) analysis.
Caption: Troubleshooting logic for high variability in QC samples.
References
- 1. How to Interpret Lipidomics Data: A Step-by-Step Guide - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 2. benchchem.com [benchchem.com]
- 3. The Hitchhiker’s Guide to Untargeted Lipidomics Analysis: Practical Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. biorxiv.org [biorxiv.org]
- 6. biorxiv.org [biorxiv.org]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. The lipidomics reporting checklist a framework for transparency of lipidomic experiments and repurposing resource data - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of Cholesteryl Esters and Diacylglycerols using Lithiated Adducts and Electrospray Ionization Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Glycerolipid and Cholesterol Ester Analyses in Biological Samples by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
Cholesteryl Eicosadienoate (CE(20:2(6Z,9Z))): A Comparative Analysis of its Levels in Health and Disease
For Immediate Release
This guide provides a comparative analysis of Cholesteryl Eicosadienoate (CE(20:2(6Z,9Z))) levels in healthy individuals versus those with various diseases. It is intended for researchers, scientists, and drug development professionals interested in the role of this specific cholesteryl ester in human health and disease. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes associated metabolic pathways.
Introduction to CE(20:2(6Z,9Z))
CE(20:2(6Z,9Z)), or cholesteryl eicosadienoate, is an ester formed from cholesterol and eicosadienoic acid, a C20:2 polyunsaturated fatty acid. It is a minor cholesteryl ester in circulation and tissues. The fatty acid component, eicosadienoic acid, is a product of linoleic acid metabolism and a precursor to adrenic acid. Cholesteryl esters, in general, are key components of lipoproteins and are involved in the transport and storage of cholesterol. Dysregulation of cholesteryl ester metabolism has been implicated in a variety of diseases, including cardiovascular, neurodegenerative, and metabolic disorders.
Quantitative Comparison of CE(20:2) Levels
While data specifically isolating the (6Z,9Z) isomer of CE(20:2) is limited in comparative studies, research on CE(20:2) in general provides valuable insights. The following table summarizes findings from a study investigating the association of various lipid species with hypertension.
| Disease State | Tissue/Fluid | Change in CE(20:2) Levels in Diseased State | Study Population | Key Findings & Citation |
| Hypertension | Plasma | Decreased | American Indians (Strong Heart Family Study) | Higher baseline levels of CE(20:2) were significantly associated with a decreased risk of hypertension.[1] |
Note: The available quantitative data for CE(20:2) is currently limited. Further research is needed to establish its varying levels across a broader spectrum of diseases. While some studies indicate alterations in the broader class of cholesteryl esters in conditions like Huntington's disease and Alzheimer's disease, specific quantitative data for CE(20:2) in these contexts are not yet consistently reported in the literature.[2][3]
Experimental Protocols
The quantification of CE(20:2(6Z,9Z)) and other lipid species is typically performed using advanced analytical techniques, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method offers high sensitivity and specificity for the identification and quantification of individual lipid molecules within complex biological samples.
Experimental Protocol: Quantification of Cholesteryl Esters in Human Plasma by LC-MS/MS
This protocol provides a general workflow for the analysis of cholesteryl esters, including CE(20:2), from human plasma.
1. Sample Preparation and Lipid Extraction:
-
Objective: To extract lipids from plasma while minimizing degradation.
-
Procedure:
-
Thaw frozen plasma samples on ice.
-
To 50 µL of plasma, add a mixture of internal standards (including a deuterated or odd-chain cholesteryl ester standard for quantification).
-
Add a solvent mixture, typically chloroform/methanol (2:1, v/v), to the plasma sample.
-
Vortex vigorously to ensure thorough mixing and precipitation of proteins.
-
Centrifuge to separate the organic (lipid-containing) and aqueous layers.
-
Carefully collect the lower organic layer containing the lipids.
-
Dry the extracted lipids under a stream of nitrogen gas.
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol/isopropanol).
-
2. Liquid Chromatography (LC) Separation:
-
Objective: To separate the different lipid classes and individual lipid species prior to mass spectrometry.
-
Typical Column: A reversed-phase C18 column is commonly used for separating cholesteryl esters.
-
Mobile Phases: A gradient of two mobile phases is typically employed. For example:
-
Mobile Phase A: Acetonitrile/water with an additive like ammonium (B1175870) formate (B1220265) or acetate.
-
Mobile Phase B: Isopropanol/acetonitrile with the same additive.
-
-
Gradient: A programmed gradient from a lower to a higher percentage of Mobile Phase B is used to elute the lipids based on their hydrophobicity.
3. Tandem Mass Spectrometry (MS/MS) Analysis:
-
Objective: To detect and quantify the specific cholesteryl ester of interest.
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used for cholesteryl esters.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is a highly specific and sensitive mode for quantification. In MRM, a specific precursor ion (the molecular ion of the target lipid) is selected and fragmented, and a specific product ion is monitored.
-
For CE(20:2), the precursor ion would be its [M+NH4]+ or [M+Na]+ adduct, and a characteristic product ion (e.g., the cholesterol backbone fragment) would be monitored.
-
-
Data Analysis: The peak area of the target lipid is normalized to the peak area of the internal standard. Quantification is achieved by comparing the normalized peak area to a calibration curve generated using known concentrations of a CE(20:2) standard.
Below is a DOT script for a Graphviz diagram illustrating the general experimental workflow for CE(20:2) quantification.
Signaling and Metabolic Pathways
CE(20:2(6Z,9Z)) is situated within the broader context of cholesterol and fatty acid metabolism. Understanding these pathways is crucial for interpreting changes in its levels.
Cholesterol Esterification and Transport Pathway
Cholesterol is esterified to form cholesteryl esters for transport in lipoproteins and for storage in lipid droplets. This process is central to maintaining cholesterol homeostasis. Atherosclerosis is a key disease where this pathway is dysregulated.
The following DOT script generates a diagram of the cholesterol esterification and transport pathway.
Adrenic Acid Metabolic Pathway
The eicosadienoic acid (20:2) in CE(20:2) is closely related to adrenic acid (22:4n-6), a key polyunsaturated fatty acid. Adrenic acid is synthesized from linoleic acid and can be further metabolized by several enzymes to produce a variety of signaling molecules.
The following DOT script illustrates the metabolic pathway of adrenic acid.
Conclusion
The study of individual lipid species such as CE(20:2(6Z,9Z)) is a growing area of research. Current data suggests a potential protective role of CE(20:2) in hypertension. However, more extensive quantitative studies are required to fully elucidate its role in a wider range of diseases, including cancer and neurodegenerative disorders. The standardized application of advanced lipidomics techniques will be crucial in building a comprehensive understanding of how CE(20:2(6Z,9Z)) levels are altered in various pathological states and its potential as a biomarker or therapeutic target.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Cholesteryl ester levels are elevated in the caudate and putamen of Huntington’s disease patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cholesteryl ester levels are elevated in the caudate and putamen of Huntington's disease patients - PubMed [pubmed.ncbi.nlm.nih.gov]
The Differential Impact of Cholesteryl Esters in Atherosclerosis: A Comparative Analysis of CE(20:2(6Z,9Z)) and Other Key Species
For Immediate Release
[City, State] – [Date] – A comprehensive review of existing literature highlights the distinct roles of various cholesteryl esters (CEs) in the pathogenesis of atherosclerosis. While the accumulation of CEs within macrophage foam cells is a hallmark of atherosclerotic plaques, emerging evidence suggests that the specific fatty acid composition of these esters critically dictates their atherogenic potential. This guide provides a comparative analysis of Cholesteryl Eicosadienoate (CE(20:2(6Z,9Z))) against other significant CEs, offering researchers and drug development professionals valuable insights into their differential effects in atherosclerosis models.
The accumulation of cholesteryl esters in the arterial intima is a key feature of atherosclerosis.[1] While much research has focused on the role of total cholesterol, the specific type of cholesteryl ester involved can significantly influence the progression of the disease. This guide focuses on the comparative effects of CE(20:2(6Z,9Z)), also known as cholesteryl eicosadienoate, versus other prevalent cholesteryl esters in the context of atherosclerosis.
Comparative Analysis of Cholesteryl Esters in Atherosclerosis
While direct comparative studies on the effects of CE(20:2(6Z,9Z)) in atherosclerosis models are limited, we can infer its potential role by examining the behavior of its constituent fatty acid, eicosadienoic acid, and by comparing it with well-characterized cholesteryl esters like cholesteryl oleate (B1233923) (CE(18:1)) and cholesteryl linoleate (B1235992) (CE(18:2)).
| Cholesteryl Ester | Fatty Acid Component | Known/Inferred Role in Atherosclerosis | Supporting Evidence |
| CE(20:2(6Z,9Z)) | Eicosadienoic Acid (20:2) | Pro-inflammatory (context-dependent) | Eicosadienoic acid has been shown to decrease nitric oxide (NO) production while increasing prostaglandin (B15479496) E2 (PGE2) and tumor necrosis factor-alpha (TNF-α) in macrophages.[2][3] This suggests a complex, potentially pro-inflammatory role in the context of the atherosclerotic plaque. It is also an abundant CE species in mouse models of atherosclerosis.[4] |
| CE(18:1) | Oleic Acid (18:1) | Pro-atherogenic | Enrichment of LDL with cholesteryl oleate is positively associated with coronary artery atherosclerosis.[2][5] It is considered a key contributor to the atherogenic properties of lipoproteins. |
| CE(18:2) | Linoleic Acid (18:2) | Less atherogenic/Potentially protective | A higher ratio of cholesteryl linoleate to cholesteryl oleate in plasma and plaques is associated with a lower risk of atherosclerosis.[6] |
| Oxidized CEs | Various Oxidized Fatty Acids | Strongly pro-atherogenic and pro-inflammatory | Oxidized CEs are major components of oxidized LDL and atherosclerotic lesions. They activate macrophages via TLR4, leading to inflammation, reactive oxygen species generation, and foam cell formation.[7] |
Experimental Protocols
Macrophage Foam Cell Formation Assay
This protocol is designed to assess the capacity of different cholesteryl esters to induce lipid accumulation in macrophages, a critical event in early atherogenesis.
1. Cell Culture:
- Murine RAW264.7 macrophages or bone marrow-derived macrophages (BMDMs) are cultured in DMEM supplemented with 10% FBS and antibiotics.
2. Preparation of Cholesteryl Ester Loading Medium:
- Individual cholesteryl esters (e.g., CE(20:2(6Z,9Z)), CE(18:1), CE(18:2)) are dissolved in an appropriate solvent (e.g., chloroform).
- The solvent is evaporated under nitrogen, and the dried lipid is resuspended in DMEM containing 2% bovine serum albumin (BSA) by sonication to form micelles.
- Alternatively, macrophages can be loaded with modified lipoproteins (e.g., acetylated LDL or oxidized LDL) known to be enriched in specific cholesteryl esters.
3. Macrophage Loading:
- Macrophages are seeded in multi-well plates and allowed to adhere overnight.
- The culture medium is replaced with the cholesteryl ester loading medium.
- Cells are incubated for 24-48 hours to allow for lipid uptake and processing.
4. Assessment of Foam Cell Formation:
- Oil Red O Staining: Cells are fixed with 4% paraformaldehyde, washed, and stained with a filtered Oil Red O solution to visualize neutral lipid droplets. The dye can be extracted with isopropanol (B130326) and quantified spectrophotometrically at ~520 nm.
- Bodipy Staining: Live or fixed cells can be stained with Bodipy 493/503, a fluorescent dye that specifically stains neutral lipids, for visualization by fluorescence microscopy.
- Cholesterol Efflux Assay: After loading, macrophages are incubated with cholesterol acceptors like HDL or apoA1. The amount of cholesterol released into the medium is quantified to assess the impact of the specific cholesteryl ester on reverse cholesterol transport.
Analysis of Inflammatory Marker Expression
This protocol measures the inflammatory response of macrophages to different cholesteryl esters.
1. Macrophage Treatment:
- Macrophages are treated with the prepared cholesteryl ester loading medium as described above for a specified period (e.g., 6-24 hours).
2. Gene Expression Analysis (qPCR):
- RNA is extracted from the treated macrophages.
- cDNA is synthesized, and quantitative PCR is performed to measure the expression levels of key inflammatory genes such as Tnf-α, Il-6, Il-1β, and Nos2.
3. Protein Analysis (ELISA):
- The cell culture supernatant is collected.
- Enzyme-linked immunosorbent assays (ELISAs) are performed to quantify the secretion of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.
Signaling Pathways
The signaling pathways activated by different cholesteryl esters can vary, leading to different cellular responses.
Inferred Signaling for CE(20:2(6Z,9Z))
Based on the effects of its fatty acid component, eicosadienoic acid, CE(20:2(6Z,9Z)) may modulate inflammatory signaling pathways in macrophages. The increased production of PGE2 suggests an upregulation of the cyclooxygenase (COX) pathway. The elevated TNF-α points towards the activation of transcription factors like NF-κB.
Caption: Inferred signaling pathway for CE(20:2(6Z,9Z)) in macrophages.
Established Signaling for Oxidized Cholesteryl Esters
Oxidized cholesteryl esters are known to activate a pro-inflammatory signaling cascade through the Toll-like receptor 4 (TLR4).
Caption: Signaling pathway for oxidized cholesteryl esters in macrophages.
Experimental Workflow
The following diagram outlines a typical experimental workflow for comparing the effects of different cholesteryl esters on macrophage foam cell formation and inflammation.
Caption: Experimental workflow for comparing cholesteryl esters.
Conclusion
The available evidence suggests that not all cholesteryl esters are equal in their contribution to atherosclerosis. While cholesteryl oleate is clearly pro-atherogenic, and cholesteryl linoleate appears less harmful, the role of CE(20:2(6Z,9Z)) is more complex. The pro-inflammatory signature of its fatty acid component, eicosadienoic acid, warrants further investigation into the direct effects of CE(20:2(6Z,9Z)) in atherosclerosis models. Understanding the specific impacts of different cholesteryl esters will be crucial for developing more targeted therapies to combat atherosclerotic cardiovascular disease.
References
- 1. Lipid analysis and fatty acid profiles of individual arterial atherosclerotic plaques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Eicosadienoic acid differentially modulates production of pro-inflammatory modulators in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ahajournals.org [ahajournals.org]
- 5. Eicosapentaenoic Acid (EPA) Induced Macrophages Activation through GPR120-Mediated Raf-ERK1/2-IKKβ-NF-κB p65 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipids of human atherosclerotic plaques and xanthomas: clues to the mechanism of plaque progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | From Inert Storage to Biological Activity—In Search of Identity for Oxidized Cholesteryl Esters [frontiersin.org]
Differentiating Cholesteryl Eicosadienoate (CE(20:2)) Isomers: A Mass Spectrometry Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
The precise identification and quantification of lipid isomers, particularly cholesteryl eicosadienoate (CE(20:2)) species, present a significant analytical challenge with profound implications for understanding metabolic pathways and discovering disease biomarkers. The subtle differences in the positions of double bonds within the eicosadienoyl chain necessitate advanced mass spectrometry techniques for their differentiation. This guide provides an objective comparison of key mass spectrometry-based methodologies for the isomeric differentiation of CE(20:2), supported by experimental data and detailed protocols.
The Challenge of CE(20:2) Isomerism
Cholesteryl esters are crucial for the transport and storage of cholesterol. The CE(20:2) species, which contains a 20-carbon fatty acyl chain with two double bonds, can exist as several positional isomers. Two of the most commonly studied isomers are CE(20:2n-6,9) and CE(20:2n-11,14) . These isomers have the same mass and elemental composition, making them indistinguishable by conventional mass spectrometry. However, their distinct structures can lead to different biological activities and roles in metabolic networks.
Comparative Analysis of Mass Spectrometry Techniques
The differentiation of CE(20:2) isomers relies on techniques that can probe the structural differences arising from the double bond positions. This is primarily achieved through tandem mass spectrometry (MS/MS) methods that induce fragmentation at or near the double bonds, or through techniques that separate ions based on their shape in the gas phase. The following table summarizes the performance of leading mass spectrometry techniques for this purpose.
| Technique | Principle of Differentiation | Resolution of Isomers | Sensitivity | Key Advantages | Limitations |
| LC-MS/MS (MRM) | Chromatographic separation followed by detection of specific precursor-to-product ion transitions. | Partial to good, depending on the chromatographic column and gradient. | High | Widely available, high throughput, and excellent for quantification of known isomers. | May not fully resolve all isomers chromatographically; requires isomer-specific transitions which may not always be present in conventional CID. |
| Ozone-Induced Dissociation (OzID) | Gas-phase reaction with ozone cleaves the C=C double bonds, producing diagnostic fragment ions that reveal the double bond positions. | Excellent | Moderate to High | Provides unambiguous localization of double bonds; can be coupled with other techniques like ion mobility. | Requires specialized instrumentation or modification of existing mass spectrometers. |
| Ultraviolet Photodissociation (UVPD) | High-energy photons induce fragmentation across the molecule, including cleavages adjacent to the double bonds, yielding diagnostic ions. | Good to Excellent | Moderate | Provides rich fragmentation spectra with unique diagnostic ions for double bond localization. | Can result in complex spectra; may require optimization of laser parameters for different lipid classes. |
| Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) | Separation of ions in the gas phase based on their size, shape, and charge (collision cross-section, CCS). | Good to Excellent, depending on the resolving power of the IMS device. | High | Provides an additional dimension of separation, allowing for the differentiation of isomers with different shapes; CCS values provide an additional identifier. | Requires specialized instrumentation; separation is dependent on the magnitude of the CCS difference between isomers. |
Experimental Protocols
Detailed methodologies are crucial for the successful differentiation of CE(20:2) isomers. Below are representative experimental protocols for the key techniques discussed.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Multiple Reaction Monitoring (MRM)
This method is a targeted approach for the quantification of known CE(20:2) isomers.
Sample Preparation:
-
Lipid extraction from plasma or tissue samples using a modified Folch or Bligh-Dyer method.
-
Reconstitution of the dried lipid extract in a suitable solvent (e.g., isopropanol/acetonitrile/water).
-
Addition of an appropriate internal standard (e.g., a deuterated or odd-chain cholesteryl ester).
LC-MS/MS Parameters:
-
LC System: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.
-
Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.
-
Gradient: A linear gradient from 30% to 100% B over 15 minutes, followed by a hold at 100% B for 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions:
-
CE(20:2) Precursor Ion: m/z [M+NH4]+
-
Product Ion: m/z 369.3 (corresponding to the cholesterol backbone after loss of the fatty acyl chain and water).
-
Note: Isomer-specific transitions would require prior identification through fragmentation studies.
-
Ozone-Induced Dissociation (OzID) Mass Spectrometry
OzID provides definitive structural information by cleaving double bonds.
Instrumentation:
-
A mass spectrometer (typically an ion trap or a Q-TOF) modified to allow the introduction of ozone into the ion path.
Experimental Workflow:
-
Ion Selection: The CE(20:2) precursor ion (e.g., [M+Na]+) is mass-selected in the mass spectrometer.
-
Ozonolysis: The selected ions are allowed to react with ozone gas within the mass spectrometer.
-
Fragmentation Analysis: The resulting fragment ions are mass-analyzed. The masses of the aldehyde and Criegee ion fragments directly indicate the position of the double bonds.
Expected Fragmentation for CE(20:2) Isomers:
-
CE(20:2n-6,9): OzID will produce characteristic fragments corresponding to cleavage at the 9th and 12th carbon positions (from the methyl end) of the eicosadienoyl chain.
-
CE(20:2n-11,14): OzID will yield fragments indicative of cleavage at the 6th and 9th carbon positions.
Ultraviolet Photodissociation (UVPD) Mass Spectrometry
UVPD uses high-energy photons to generate information-rich fragment spectra.
Instrumentation:
-
A mass spectrometer equipped with a UV laser (e.g., 193 nm or 213 nm).
Experimental Workflow:
-
Ion Selection: The CE(20:2) precursor ion is isolated.
-
Photodissociation: The isolated ions are irradiated with the UV laser.
-
Fragment Analysis: The resulting photofragments are mass-analyzed. Diagnostic ions arise from cleavages around the double bonds.
Expected Diagnostic Ions:
-
UVPD of cholesteryl esters often results in radical-driven fragmentation, leading to a series of ions that can pinpoint the location of unsaturation. The specific diagnostic ions for CE(20:2) isomers would need to be determined empirically or through high-resolution MS analysis of standards.
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS)
IMS-MS separates isomers based on their three-dimensional structure.
Instrumentation:
-
A mass spectrometer coupled with an ion mobility cell (e.g., drift tube, traveling wave, or trapped ion mobility).
Experimental Workflow:
-
Ionization: CE(20:2) ions are generated via ESI.
-
Ion Mobility Separation: The ions are introduced into the ion mobility cell, where they are separated based on their collision cross-section (CCS) as they drift through a buffer gas under the influence of an electric field.
-
Mass Analysis: The mobility-separated ions are then analyzed by the mass spectrometer.
Data Analysis:
-
Isomers with different shapes will have different drift times and, consequently, different CCS values. A plot of drift time versus m/z (an mobilogram) will show distinct spots for each isomer. The resolving power of the ion mobility separation is crucial for separating isomers with very similar structures.[1]
Visualizing the Methodologies and Pathways
To further clarify the experimental workflows and the biological context of CE(20:2), the following diagrams are provided.
Conclusion
The differentiation of CE(20:2) isomers is a challenging but achievable task with modern mass spectrometry. While LC-MS/MS provides a robust platform for the quantification of known isomers, techniques like OzID, UVPD, and IMS-MS offer superior capabilities for the de novo identification and structural elucidation of these closely related molecules. The choice of technique will depend on the specific research question, sample complexity, and available instrumentation. For comprehensive lipidomic studies aiming to uncover the biological roles of specific CE(20:2) isomers, a multi-modal approach combining chromatographic separation with advanced MS/MS or ion mobility is often the most powerful strategy. As research in this area progresses, the development of standardized protocols and the expansion of spectral and CCS libraries will further enhance our ability to accurately characterize the full diversity of the lipidome.
References
A Comparative Analysis of Cholesteryl Arachidonate (CE(20:4)) Distribution Across Various Tissues
For Researchers, Scientists, and Drug Development Professionals: A Quantitative Comparison Guide
This guide provides a comprehensive overview of the quantitative distribution of Cholesteryl Arachidonate (B1239269) (CE(20:4)), a significant cholesteryl ester involved in various physiological and pathological processes. While the initial request specified CE(20:2), the available scientific literature predominantly focuses on the quantitative analysis of CE(20:4), the ester of cholesterol and arachidonic acid. This document summarizes key findings on CE(20:4) levels in different tissues, details the experimental methodologies for its quantification, and illustrates relevant biological pathways.
Quantitative Distribution of Cholesteryl Arachidonate (CE(20:4))
Cholesteryl esters are crucial for cholesterol transport and storage in the body.[1] Cholesteryl arachidonate, in particular, is a key component of low-density lipoprotein (LDL) and is found in various tissues, with its levels fluctuating based on metabolic and inflammatory states.[2] The following table summarizes the quantitative findings of CE(20:4) across different tissues as reported in various studies. It is important to note that concentrations can vary significantly depending on the species, physiological condition, and analytical method used.
| Tissue/Sample Type | Species | Concentration / Abundance | Key Findings |
| Plasma/Blood | Human | Reported in nmol/L to µg/ml range.[3][4] | Found in circulating lipoproteins, particularly LDL.[2][5] Levels can be indicative of cardiovascular disease risk.[3] |
| Adrenal Gland | Rat, Human | High abundance.[1][2] | Serves as a precursor for steroid hormone synthesis.[1][2] |
| Liver | Mouse | Relatively low total cholesteryl ester content, but high levels of specific species like CE(18:1).[5] | Plays a central role in cholesterol homeostasis.[6] |
| White Adipose Tissue | Human | CE(20:4) is the most concentrated cholesteryl ester subclass.[7] | Important site for energy storage in the form of neutral lipids.[7] |
| Brain | Mouse | Present in various brain regions, with differing concentrations between cortex and hippocampus.[8][9] | Regional differences may relate to susceptibility to neurodegenerative disorders.[8][9] |
| Nasal Fluid | Human | Found in µg/ml concentrations.[4] | Contributes to the inherent antibacterial activity of nasal secretions.[4] |
| Bronchoalveolar Lavage Fluid | Human | Increased levels in pediatric cystic fibrosis patients.[2][10] | Levels may be elevated in inflammatory conditions of the airways.[10] |
Experimental Protocols
The quantification of cholesteryl esters like CE(20:4) in biological samples requires sensitive and specific analytical techniques. The most common methods employed are based on mass spectrometry coupled with chromatographic separation.
Sample Preparation and Lipid Extraction
A crucial first step in the analysis of tissue lipids is the efficient extraction of lipids from the biological matrix.
-
Tissue Homogenization: Tissues are typically homogenized in a suitable solvent, often on ice to minimize enzymatic degradation.[11]
-
Lipid Extraction: The Folch or Bligh-Dyer methods are commonly used, employing a chloroform/methanol mixture to extract lipids from the aqueous phase.[11][12]
-
Internal Standards: To ensure accurate quantification, stable isotope-labeled internal standards, such as d7-cholesterol or specific deuterated cholesteryl esters, are added at the beginning of the extraction process.[13]
-
Sample Cleanup: Solid-phase extraction (SPE) may be used to remove interfering substances and enrich the cholesteryl ester fraction.
Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful technique for the separation and quantification of individual lipid species.
-
Chromatography: Reverse-phase liquid chromatography (RPLC) is typically used to separate different cholesteryl ester species based on their hydrophobicity.[12][14] An isocratic elution with a solvent mixture like acetonitrile/isopropanol is often employed.[14]
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) is a common method for ionizing cholesteryl esters.[13] They are often detected as ammonium (B1175870) adducts ([M+NH4]+).[13]
-
Detection: Tandem mass spectrometry (MS/MS) is used for specific and sensitive detection. A common approach is precursor ion scanning for the characteristic cholesteryl cation at m/z 369.3.[13] Quantification is achieved by comparing the signal intensity of the endogenous CE(20:4) to that of the internal standard.[13]
-
Visualizing the Workflow and Biological Context
Diagrams created using the DOT language provide a clear visual representation of the experimental workflow and the signaling pathways involving cholesteryl arachidonate.
Caption: Experimental workflow for the quantification of cholesteryl esters in tissues.
Caption: Simplified signaling pathways involving cholesteryl arachidonate hydrolysis.[15]
References
- 1. Human Metabolome Database: Showing metabocard for CE(20:4) (HMDB0006726) [hmdb.ca]
- 2. caymanchem.com [caymanchem.com]
- 3. From Inert Storage to Biological Activity—In Search of Identity for Oxidized Cholesteryl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipids Including Cholesteryl Linoleate and Cholesteryl Arachidonate Contribute to the Inherent Antibacterial Activity of Human Nasal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A systematic survey of lipids across mouse tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Untargeted Lipidomic Profiling Reveals Lysophosphatidylcholine and Ceramide as Atherosclerotic Risk Factors in apolipoprotein E Knockout Mice | MDPI [mdpi.com]
- 7. biorxiv.org [biorxiv.org]
- 8. Quantitative analysis of phospholipids containing arachidonate and docosahexaenoate chains in microdissected regions of mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative analysis of phospholipids containing arachidonate and docosahexaenoate chains in microdissected regions of mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
- 12. biorxiv.org [biorxiv.org]
- 13. Glycerolipid and Cholesterol Ester Analyses in Biological Samples by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantitation of plasma free cholesterol and cholesteryl esters by high performance liquid chromatography. Study of a normal population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
Validating the Identity of Cholesteryl Eicosadienoate (CE(20:2(6Z,9Z))) with Tandem Mass Spectrometry: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate identification of lipid species is paramount in lipidomics research and drug development. Cholesteryl esters (CE), such as cholesteryl eicosadienoate (CE(20:2(6Z,9Z))), play crucial roles in lipid metabolism and are implicated in various disease states. Tandem mass spectrometry (MS/MS) has emerged as a powerful tool for the structural elucidation and validation of these molecules. This guide provides a comparative overview of tandem MS-based methods for the validation of CE(20:2(6Z,9Z)), supported by experimental data and detailed protocols.
Performance Comparison: Tandem MS for Cholesteryl Ester Identification
The validation of CE(20:2(6Z,9Z)) by tandem MS relies on characteristic fragmentation patterns that provide structural information. The choice of ionization adduct ([M+NH₄]⁺ or [M+Li]⁺) significantly influences the resulting product ion spectra and, consequently, the identification confidence.
| Adduct Ion | Precursor Ion (m/z) for CE(20:2(6Z,9Z)) | Characteristic Fragmentation | Key Product Ions (m/z) | Ionization Efficiency | Remarks |
| [M+NH₄]⁺ | 684.6 | Neutral loss of the fatty acyl chain | 369.3 (Cholesterol backbone) | Good | This is the most common method for CE analysis, providing a highly specific and intense signal for the cholesterol moiety.[1][2] |
| [M+Li]⁺ | 667.6 | Neutral loss of the cholesterol backbone | 311.2 ([C₂₀H₃₁O₂Li]⁺) | Variable | This approach is useful for identifying the specific fatty acyl chain, as the lithiated fatty acid is a prominent fragment.[3][4] |
| [M+H]⁺ (APCI) | 667.6 | Fragmentation of the ester bond | 369.3 (Cholesterol backbone) | Good | Atmospheric Pressure Chemical Ionization (APCI) is an alternative ionization technique suitable for nonpolar lipids like CEs.[5] |
Experimental Protocol: LC-MS/MS for CE(20:2(6Z,9Z)) Validation
This protocol outlines a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflow for the identification and validation of CE(20:2(6Z,9Z)) in a biological matrix.
1. Lipid Extraction:
-
A modified Bligh-Dyer extraction is performed on the biological sample (e.g., plasma, cell lysate).
-
Briefly, to 100 µL of sample, add 375 µL of a 1:2 (v/v) chloroform:methanol mixture.
-
Vortex thoroughly and add 125 µL of chloroform, vortex again.
-
Add 125 µL of water and vortex to induce phase separation.
-
Centrifuge at 1000 x g for 5 minutes.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen and reconstitute in the initial mobile phase.
2. Liquid Chromatography (LC):
-
Column: A reverse-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is typically used for separation.
-
Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium (B1175870) formate.
-
Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate.
-
Gradient: A typical gradient would start at 30% B, increase to 100% B over 15 minutes, hold for 5 minutes, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 50 °C.
3. Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive electrospray ionization (ESI).
-
Precursor Ion Selection: The quadrupole is set to isolate the [M+NH₄]⁺ adduct of CE(20:2(6Z,9Z)) at m/z 684.6.
-
Collision-Induced Dissociation (CID): The isolated precursor ion is fragmented in the collision cell. Collision energy should be optimized but is typically in the range of 15-30 eV.
-
Product Ion Scanning: The product ions are scanned in the second mass analyzer. The presence of the characteristic cholesterol backbone fragment at m/z 369.3 confirms the identity of the molecule as a cholesteryl ester.
Experimental Workflow and Metabolic Context
The following diagrams illustrate the general experimental workflow for lipid analysis and the broader metabolic context of cholesteryl esters.
Caption: Experimental workflow for the validation of CE(20:2(6Z,9Z)).
Caption: Simplified overview of cholesteryl ester metabolism.
Conclusion
Tandem mass spectrometry provides a robust and specific method for the validation of CE(20:2(6Z,9Z)) and other cholesteryl esters. By leveraging characteristic fragmentation patterns, researchers can confidently identify these important lipid molecules in complex biological samples. The choice of adduct and ionization method can be tailored to the specific research question, either to confirm the cholesteryl ester class or to elucidate the specific fatty acyl chain. The provided experimental protocol serves as a starting point for developing validated methods for the analysis of cholesteryl esters in a research or drug development setting.
References
- 1. researchgate.net [researchgate.net]
- 2. Glycerolipid and Cholesterol Ester Analyses in Biological Samples by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of Cholesteryl Esters and Diacylglycerols using Lithiated Adducts and Electrospray Ionization Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous Quantification of Free Cholesterol, Cholesteryl Esters, and Triglycerides without Ester Hydrolysis by UHPLC Separation and In-Source Collision Induced Dissociation Coupled MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of Cholesteryl Eicosadienoate (CE(20:2(6Z,9Z))) as a Disease Biomarker: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The identification of specific and reliable biomarkers is paramount for early disease detection, prognosis, and the development of targeted therapies. Cholesteryl eicosadienoate (CE(20:2(6Z,9Z))), a cholesteryl ester, has emerged as a potential biomarker in various pathological conditions, including cancer and cardiovascular diseases. This guide provides an objective comparison of the performance of CE(20:2(6Z,9Z)) as a biomarker across different diseases, supported by available experimental data.
Quantitative Data Summary
The following tables summarize the quantitative findings on the association of CE(20:2(6Z,9Z)) and other comparative lipid biomarkers with various diseases.
Table 1: CE(20:2(6Z,9Z)) as a Biomarker in Different Diseases
| Disease | Tissue/Fluid | Observation | Quantitative Value | Reference |
| Colorectal Cancer | Plasma | Decreased risk | Adjusted OR per SD: 0.05–0.68 | [1] |
| Atherosclerosis | Arterial Plaque | Increased concentration | 2.3 ± 0.732 mg/g tissue (vs. 1.1 ± 0.155 in control) | |
| Prostate Cancer | Tissue | Increased in Hispanics vs. non-Hispanics | Data not provided for healthy controls |
Table 2: Comparison with Alternative Lipid Biomarkers
| Disease | Alternative Biomarker | Tissue/Fluid | Observation | Quantitative Value | Reference |
| Colorectal Cancer | |||||
| Lysophosphatidylethanolamine (LPE) 18:0 | Plasma | Increased risk | Adjusted ORs per SD: 1.60–6.19 | [1] | |
| Diglyceride (DAG) 16:1/17:1 | Plasma | Increased risk | Adjusted ORs per SD: 1.60–6.19 | [1] | |
| Sphingomyelin (SM) 38:1 | Plasma | Increased risk | Adjusted ORs per SD: 1.60–6.19 | [1] | |
| Triacylglycerol (TAG) 56:7 [20:4] | Plasma | Decreased risk | Adjusted ORs per SD: 0.05–0.68 | [1] | |
| Breast Cancer | |||||
| Lysophosphatidylcholine (LPC) 20:0 | Plasma | Increased in cancer vs. benign | Fold-change = 4.08 | ||
| Phosphatidylcholine (PC) (38:3) | Plasma | Increased in cancer vs. benign | p = 5.70481E-11 | ||
| Cholesteryl Ester (CE) 19:0 | Plasma | Increased in cancer vs. benign | Fold-change = 4.39 | ||
| Atherosclerosis | |||||
| Cholesteryl Ester (CE) 18:2 | Arterial Plaque | Most abundant CE | ~28% of total CEs in plaques | ||
| Sphingomyelin (SM) | Plasma | Associated with coronary artery disease | High plasma levels | ||
| Metabolic Syndrome | |||||
| High-sensitivity C-reactive protein (hsCRP) | Serum | Significantly high in MetS patients | 4.97±1.48 mg/L (vs. 2.99±1.20 in controls) | [2] | |
| Cystatin-C | Serum | Significantly higher in MetS group | OR = 3.03 | [3] |
Experimental Protocols
The quantification of CE(20:2(6Z,9Z)) and other lipids is predominantly achieved through targeted lipidomics using Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).
Sample Preparation (Modified Folch Extraction)
-
Sample Collection: Collect plasma or tissue samples and store them at -80°C until analysis.
-
Lipid Extraction:
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma or homogenized tissue.
-
Add 1 mL of a chloroform:methanol (2:1, v/v) mixture.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the extracted lipids under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in 100 µL of isopropanol:acetonitrile:water (2:1:1, v/v/v) for UPLC-MS/MS analysis.
-
UPLC-MS/MS Analysis
-
Chromatographic System: Waters ACQUITY UPLC system or equivalent.
-
Column: ACQUITY UPLC CSH C18 column (2.1 x 100 mm, 1.7 µm) or equivalent.
-
Mobile Phase A: Acetonitrile:Water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.
-
Mobile Phase B: Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.
-
Gradient Elution:
-
0-2 min: 40-43% B
-
2-2.1 min: 43-50% B
-
2.1-12 min: 50-54% B
-
12-12.1 min: 54-70% B
-
12.1-18 min: 70-99% B
-
18-20 min: Re-equilibrate at 40% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 55°C
-
Injection Volume: 2 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S)
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for CE(20:2(6Z,9Z)) and other lipids of interest. For CE(20:2), the transition would be based on its specific mass-to-charge ratio (m/z).
-
Data Analysis: Peak integration and quantification are performed using appropriate software (e.g., MassLynx).
Visualizations
Experimental Workflow for Biomarker Assessment
Caption: Workflow for lipid biomarker discovery and validation.
Logical Relationship for Biomarker Specificity Assessment
References
- 1. Targeted plasma lipidomic profiles associated with colorectal cancer risk and effect modifications by common risk factors and particulate matter exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. njlm.net [njlm.net]
- 3. Association of cystatin C levels with metabolic syndrome incidence: a nested case-control study with propensity score matching - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Analytical Platforms for CE(20:2(6Z,9Z)) Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three common analytical platforms—Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS)—for the quantitative analysis of Cholesteryl Ester (20:2(6Z,9Z)), also known as cholesteryl eicosadienoate. The information presented herein is intended to assist researchers in selecting the most appropriate platform for their specific analytical needs, based on performance, sample preparation requirements, and throughput.
Introduction to CE(20:2(6Z,9Z))
Cholesteryl eicosadienoate (CE(20:2(6Z,9Z))) is a cholesteryl ester that plays a role in lipid metabolism, transport, and storage.[1] Like other cholesteryl esters, it is a key component of lipoproteins and is implicated in the pathophysiology of atherosclerosis. The accumulation of cholesteryl esters within macrophages in the arterial wall leads to the formation of foam cells, a hallmark of atherosclerotic plaques.[2][3][4] Understanding the precise role and quantifying the levels of specific cholesteryl esters such as CE(20:2(6Z,9Z)) is crucial for research into cardiovascular diseases and the development of novel therapeutics.
Comparison of Analytical Platforms
The selection of an analytical platform for CE(20:2) analysis depends on various factors, including the required sensitivity, selectivity, sample throughput, and the complexity of the sample matrix. This section provides a comparative overview of LC-MS, GC-MS, and SFC-MS for this purpose.
Data Presentation: Performance Metrics
The following table summarizes the key performance metrics for the analysis of cholesteryl esters on LC-MS, GC-MS, and SFC-MS platforms. The data presented is a synthesis of reported values for various cholesteryl esters and should be considered as a general guideline.[1][5][6][7][8][9][10][11][12][13][14][15][16][17] Specific performance for CE(20:2(6Z,9Z)) may vary depending on the exact instrumentation and experimental conditions.
| Performance Metric | Liquid Chromatography-Mass Spectrometry (LC-MS) | Gas Chromatography-Mass Spectrometry (GC-MS) | Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS) |
| Limit of Quantification (LOQ) | 2 - 50 ng/mL[10][11][12][13] | 0.2 - 10.0 µg/mL[1] | Estimated to be comparable to or slightly higher than LC-MS, in the low ng/mL range.[8][9][14][15][16][17] |
| Linearity (Dynamic Range) | Typically 2-3 orders of magnitude.[12][18] | Good linearity over 2-3 orders of magnitude.[1][18] | Good linearity over a wide dynamic range.[8][14] |
| Precision (RSD%) | < 15%[12] | < 10%[1] | Typically < 15%[15] |
| Analysis Time (per sample) | 5 - 30 minutes | 10 - 40 minutes[5] | 2 - 10 minutes[9][15][16][17] |
| Sample Preparation Complexity | Moderate (Lipid extraction)[19][20][21][22] | High (Extraction, hydrolysis, derivatization)[5][23][24] | Low to Moderate (Lipid extraction)[6][8][9][14][16][17] |
| Selectivity/Specificity | High (based on retention time and MS/MS fragmentation)[22][25] | High (based on retention time and mass spectrum)[5][23] | High (good separation of isomers)[9][15] |
| Throughput | Moderate to High | Low to Moderate | High |
Experimental Protocols
Detailed experimental protocols are essential for reproducible and accurate quantification of CE(20:2). This section outlines generalized methodologies for each platform.
Sample Preparation: Lipid Extraction
A common first step for all three platforms is the extraction of lipids from the biological matrix (e.g., plasma, cells, tissues). A widely used method is the Folch or Bligh-Dyer extraction.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful technique for the analysis of a wide range of lipids, including cholesteryl esters.[19][20][21][22]
-
Chromatography: Reversed-phase chromatography is commonly employed using a C18 column. A gradient elution with a mobile phase consisting of solvents like acetonitrile, isopropanol, and water with additives such as ammonium (B1175870) formate (B1220265) or acetate (B1210297) is used to separate the lipids.[19][22]
-
Mass Spectrometry: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are typically used as ionization sources. Detection is often performed using a triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) in multiple reaction monitoring (MRM) or full scan mode. For cholesteryl esters, a characteristic neutral loss of the fatty acyl group or the cholesterol backbone is often monitored for quantification.[23][25]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a classic and robust technique for the analysis of volatile and semi-volatile compounds, including derivatized cholesteryl esters.[5][18][23][24][26][27]
-
Sample Preparation: A key requirement for GC-MS analysis of cholesteryl esters is a derivatization step to increase their volatility. This typically involves hydrolysis of the ester bond to release the fatty acid and cholesterol, followed by methylation of the fatty acid and silylation of the cholesterol.[5]
-
Chromatography: A non-polar or medium-polarity capillary column is used for separation. The oven temperature is programmed to ramp up to elute the derivatized compounds.[5][27]
-
Mass Spectrometry: Electron ionization (EI) is the most common ionization technique. The resulting mass spectra, with their characteristic fragmentation patterns, are used for identification and quantification.[23][26]
Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS)
SFC-MS is a powerful technique for the analysis of lipids, offering high speed and unique selectivity, particularly for neutral lipids like cholesteryl esters.[6][8][9][14][15][16][17][28]
-
Chromatography: SFC utilizes a supercritical fluid, typically carbon dioxide, as the mobile phase, often with a polar co-solvent like methanol. Separation is achieved on packed columns, and the technique is known for its fast analysis times and reduced solvent consumption compared to LC.[9][15]
-
Mass Spectrometry: ESI and APCI are common ionization sources for SFC-MS. The coupling to the mass spectrometer is a critical aspect, and various interface designs are available. Detection is similar to LC-MS, using tandem or high-resolution mass spectrometers.[14][28]
Signaling Pathway Involvement
CE(20:2) is involved in the broader context of cholesterol metabolism and its dysregulation in atherosclerosis. The following diagram illustrates the general pathway of foam cell formation, a key event in the development of atherosclerotic plaques, where cholesteryl esters play a central role.
In this pathway, low-density lipoprotein (LDL) cholesterol is taken up by macrophages in the arterial wall.[4][29] Inside the macrophage, the cholesteryl esters from LDL are hydrolyzed to free cholesterol. Excess free cholesterol is then re-esterified by the enzyme ACAT1 to form cholesteryl esters, including CE(20:2), which are stored in lipid droplets.[2][3] The accumulation of these lipid droplets gives the macrophage a "foamy" appearance, transforming it into a foam cell. While some cholesteryl esters can be hydrolyzed back to free cholesterol by neutral cholesterol ester hydrolase (nCEH) for efflux out of the cell, an imbalance in these processes leads to the persistent accumulation of cholesteryl esters and the progression of atherosclerosis.[3]
Conclusion
The choice of analytical platform for the quantification of CE(20:2(6Z,9Z)) is a critical decision that will impact the quality and throughput of the research.
-
LC-MS offers a versatile and sensitive approach with good throughput, making it suitable for a wide range of applications from basic research to clinical studies.[19][20][21][22][25]
-
GC-MS provides high precision and accuracy but is hampered by a more complex and time-consuming sample preparation process, making it less ideal for high-throughput screening.[1][5][18][23][24][26][27]
-
SFC-MS emerges as a promising high-throughput alternative, particularly for the analysis of neutral lipids like cholesteryl esters, offering fast analysis times and excellent separation capabilities.[6][8][9][14][15][16][17][28]
Researchers should carefully consider the specific requirements of their study, including sample volume, desired sensitivity, and the number of samples to be analyzed, when selecting the most appropriate platform. Validation of the chosen method using appropriate internal standards and quality control samples is crucial for obtaining reliable and reproducible data.
References
- 1. High-temperature GC-MS-based serum cholesterol signatures may reveal sex differences in vasospastic angina - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The role of neutral cholesterol ester hydrolysis in macrophage foam cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An optimized method for measuring fatty acids and cholesterol in stable isotope-labeled cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Comprehensive Single-Platform Lipidomic/Metabolomic Analysis Using Supercritical Fluid Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. lcms.cz [lcms.cz]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. mdpi.com [mdpi.com]
- 13. Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Advances of supercritical fluid chromatography in lipid profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. biorxiv.org [biorxiv.org]
- 20. A Facile LC-MS Method for Profiling Cholesterol and Cholesteryl Esters in Mammalian Cells and Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. biorxiv.org [biorxiv.org]
- 22. researchgate.net [researchgate.net]
- 23. Glycerolipid and Cholesterol Ester Analyses in Biological Samples by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Analysis of Cholesterol Lipids Using Gas Chromatography Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 25. Absolute quantification of cholesteryl esters using liquid chromatography-tandem mass spectrometry uncovers novel diagnostic potential of urinary sediment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [restek.com]
- 28. Lipid Profiling by Supercritical Fluid Chromatography/Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 29. Mechanisms of foam cell formation in atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Correlating CE(20:2(6Z,9Z)) Abundance with Gene Expression: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the intricate interplay between lipid metabolism and gene regulation is paramount for elucidating disease mechanisms and identifying novel therapeutic targets. This guide provides a comprehensive comparison of methodologies to correlate the abundance of a specific cholesteryl ester, CE(20:2(6Z,9Z)), with global gene expression data. While specific studies on CE(20:2(6Z,9Z)) are nascent, this document outlines established workflows and data analysis pipelines for integrating lipidomics and transcriptomics, offering a robust framework for investigation.
Experimental Design & Protocols
A successful correlation study hinges on a meticulously planned experimental design and the precise execution of protocols. Below are detailed methodologies for the key experimental stages.
I. Sample Preparation
The initial and most critical step is the consistent and appropriate preparation of biological samples. The choice of sample type (e.g., tissues, cells, or biofluids) will depend on the research question.
Table 1: Comparison of Sample Preparation Techniques
| Parameter | Protocol 1: Liquid-Liquid Extraction (Folch Method) | Protocol 2: Solid-Phase Extraction (SPE) |
| Principle | Partitioning of lipids into a chloroform/methanol phase, separating them from aqueous components. | Selective retention of lipids on a solid sorbent, followed by elution with an appropriate solvent. |
| Best For | Broad-spectrum lipid extraction from tissues and cells. | Isolation of specific lipid classes, such as cholesteryl esters, from complex matrices like plasma. |
| Throughput | Moderate. | High, amenable to automation. |
| Selectivity | Low, co-extracts a wide range of lipids. | High, can be tailored for specific lipid classes. |
| Reference | Folch et al., J Biol Chem, 1957. | Ruiz-Gutiérrez et al., J Chromatogr B, 2007. |
II. Lipidomics Analysis: Quantifying CE(20:2(6Z,9Z))
The accurate quantification of CE(20:2(6Z,9Z)) requires high-resolution mass spectrometry coupled with a separation technique.
Table 2: Comparison of Lipidomics Platforms for Cholesteryl Ester Analysis
| Platform | Liquid Chromatography-Mass Spectrometry (LC-MS) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation of lipids based on their physicochemical properties followed by mass-to-charge ratio detection. | Separation of volatile lipid derivatives based on their boiling points and mass-to-charge ratio. |
| Sample Derivatization | Not typically required for cholesteryl esters. | Required (e.g., transesterification to fatty acid methyl esters). |
| Sensitivity & Specificity | High, capable of identifying and quantifying specific lipid species. | High, particularly for fatty acid profiling. |
| Throughput | High. | Moderate. |
| Instrumentation | UHPLC system coupled to a QTOF or Orbitrap mass spectrometer. | GC system coupled to a single or triple quadrupole mass spectrometer. |
| Reference | Bird et al., J Lipid Res, 2011. | Christie, W. W., Lipid Analysis, 2003. |
III. Transcriptomics Analysis: Measuring Gene Expression
To obtain a global view of gene expression, high-throughput sequencing is the current standard.
Table 3: Comparison of Transcriptomics Technologies
| Technology | RNA-Sequencing (RNA-Seq) | Microarrays |
| Principle | High-throughput sequencing of cDNA libraries to quantify all RNA transcripts in a sample. | Hybridization of labeled cDNA to pre-designed probes on a solid surface. |
| Discovery Potential | High, can identify novel transcripts and splice variants. | Limited to the probes on the array. |
| Dynamic Range | Wide. | Narrow. |
| Data Analysis | Computationally intensive, requires alignment to a reference genome and quantification of reads. | Less complex, involves image analysis and signal intensity normalization. |
| Cost per Sample | Decreasing, but can be higher than microarrays. | Generally lower. |
| Reference | Wang et al., Nat Rev Genet, 2009. | Schena et al., Science, 1995. |
Data Integration and Statistical Analysis
The core of this comparative guide is the integration of the lipidomics and transcriptomics datasets to uncover meaningful biological correlations.
Table 4: Statistical Approaches for Data Integration
| Analysis Type | Method | Description | Software/Tools |
| Univariate Analysis | Pearson/Spearman Correlation | Measures the linear or monotonic relationship between the abundance of CE(20:2(6Z,9Z)) and the expression of individual genes. | R, Python (pandas, scipy) |
| t-test/ANOVA | Compares the mean abundance of CE(20:2(6Z,9Z)) between groups with differential gene expression. | R, GraphPad Prism | |
| Multivariate Analysis | Principal Component Analysis (PCA) | Reduces the dimensionality of the data to identify major sources of variation in both datasets. | R (stats package), MetaboAnalyst |
| Partial Least Squares Discriminant Analysis (PLS-DA) | A supervised method to identify variables (lipids and genes) that contribute most to the separation between predefined groups. | R (ropls package), SIMCA | |
| Canonical Correlation Analysis (CCA) | Identifies and measures the associations between two sets of variables (lipidomics and transcriptomics data). | R (CCA package) | |
| Pathway Analysis | Gene Set Enrichment Analysis (GSEA) | Determines whether a predefined set of genes (e.g., from a specific metabolic pathway) shows statistically significant, concordant differences between two biological states. | GSEA software, DAVID |
| Lipid Pathway Enrichment Analysis (LIPEA) | Identifies metabolic pathways enriched in a given list of lipids. | LIPEA web tool |
Visualizing Workflows and Pathways
To provide a clearer understanding of the processes involved, the following diagrams illustrate a typical experimental workflow and a potential signaling pathway that could be influenced by changes in cholesteryl ester metabolism.
Caption: A generalized workflow for correlating lipid abundance with gene expression data.
Safety Operating Guide
Proper Disposal of CE(20:2(6Z,9Z)) (Cholesteryl Linoleate) for Laboratory Professionals
An Essential Guide to Safety, Compliance, and Environmental Protection
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring a safe laboratory environment and adhering to regulatory standards. This guide provides immediate, essential information and step-by-step procedures for the proper disposal of CE(20:2(6Z,9Z)), commonly known as Cholesteryl linoleate (B1235992). While not classified as a hazardous substance, its slight aquatic toxicity necessitates careful handling and disposal to prevent environmental contamination.[1][2]
I. Hazard Identification and Safety Precautions
Before initiating any disposal procedures, it is crucial to be aware of the hazard profile of Cholesteryl linoleate and to use appropriate personal protective equipment (PPE).
Key Safety Information:
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement | Required Personal Protective Equipment (PPE) |
| Not classified as hazardous[1][3] | None | None | None | Chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, laboratory coat.[4] |
| Slightly hazardous for water[1][2] | N/A | N/A | Do not allow to enter sewers/ surface or ground water.[1][2] | N/A |
II. General Disposal Prohibitions
To ensure environmental protection and compliance with standard laboratory safety protocols, the following disposal methods are strictly prohibited:
-
DO NOT dispose of Cholesteryl linoleate or its solutions down the drain or into any sewage system, surface water, or groundwater.[1][4]
-
DO NOT dispose of solid Cholesteryl linoleate in regular laboratory trash without proper containment and institutional approval.[4]
-
DO NOT dispose of waste by evaporation in an open container; if evaporation is a necessary step in a procedure, it must be conducted in a certified chemical fume hood.[4]
III. Step-by-Step Disposal Procedures
The proper disposal route for Cholesteryl linoleate waste depends on its physical state (solid or liquid solution). The following workflow provides a logical approach to waste segregation and disposal.
A. Disposal of Solid Cholesteryl Linoleate Waste
This procedure applies to unused or expired solid Cholesteryl linoleate, as well as contaminated items such as weighing papers, gloves, and other disposable labware.
-
Segregation: Collect all solid waste contaminated with Cholesteryl linoleate separately from other laboratory waste.
-
Container Selection: Choose a chemically compatible and sealable container, such as a wide-mouthed plastic jar or a durable, sealable plastic bag.[4]
-
Packaging: Carefully place the solid waste into the selected container. Minimize dust generation when handling the powder.
-
Labeling: Clearly label the container with "Non-Hazardous Chemical Waste" (or as directed by your institution's EHS), the full chemical name "Cholesteryl linoleate," and the approximate quantity.
-
Storage: Store the sealed container in a designated waste accumulation area, away from incompatible materials.
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) office or a licensed waste disposal contractor.[4]
B. Disposal of Liquid Cholesteryl Linoleate Waste (Solutions)
This procedure is for solutions of Cholesteryl linoleate dissolved in organic solvents.
-
Segregation: Do not mix with other waste streams.
-
Container Selection: Use a designated, leak-proof container for non-halogenated organic solvent waste. Ensure the container is chemically compatible with the solvent used.
-
Transfer: Carefully pour the liquid waste into the designated solvent waste container.
-
Labeling: Ensure the waste container is clearly labeled with "Non-Hazardous Chemical Waste" (or as specified by your EHS), and list all contents, including "Cholesteryl linoleate" and the solvent(s) with their approximate percentages.
-
Storage: Keep the waste container tightly sealed when not in use and store it in a designated satellite accumulation area, away from ignition sources.
-
Disposal: Follow your institution's procedures for the disposal of chemical waste by contacting the EHS office for collection.
C. Disposal of Empty Containers
Original product containers must be thoroughly decontaminated before being disposed of as non-hazardous waste.
-
Triple Rinsing: Rinse the empty container three times with a suitable solvent that can dissolve Cholesteryl linoleate (e.g., chloroform).[4][5]
-
Rinsate Collection: Collect the solvent rinsate and dispose of it as liquid chemical waste, as described in section III.B.[4]
-
Container Preparation: Deface or remove the original product label.
-
Final Disposal: Once clean and the label is removed, the container can be disposed of with the regular laboratory glass or plastic waste.[4]
IV. Spill Response
In the event of a spill, follow these procedures:
-
Ensure Safety: Wear appropriate PPE, including gloves, safety goggles, and a lab coat.
-
Containment: For solid spills, carefully sweep or scoop the material to minimize dust generation. For liquid spills, absorb with an inert material (e.g., vermiculite, sand, or earth).
-
Collection: Place the contained spill material into a sealed, labeled container for disposal as chemical waste.
-
Decontamination: Clean the spill area with a suitable solvent and then with soap and water. Collect all cleaning materials for disposal as chemical waste.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of CE(20:2(6Z,9Z)), protecting both personnel and the environment. Always consult your institution's specific waste management guidelines and your EHS office for any questions or clarification.
References
- 1. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 2. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 3. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 4. sfasu.edu [sfasu.edu]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
Essential Safety and Operational Guide for Handling CE(20:2(6Z,9Z))
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Cholesteryl eicosadienoate (CE(20:2(6Z,9Z))). The following procedures are based on general safety protocols for fatty acid esters and should be supplemented by a thorough review of your institution's specific safety guidelines.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is essential to ensure safety when handling CE(20:2(6Z,9Z)), which is a type of fatty acid ester. The following table summarizes the recommended PPE.
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Wear chemical safety goggles or eyeglasses with side protection.[1][2] For tasks with a risk of splashing, a face shield should be used in conjunction with safety goggles.[3][4] |
| Hand Protection | Wear chemically protective gloves.[1] Nitrile or butyl rubber gloves are often recommended for handling esters.[5] |
| Respiratory Protection | Use in a well-ventilated area.[1][2] If ventilation is inadequate or if aerosols may be generated, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[1] |
| Protective Clothing | A lab coat or coveralls should be worn to prevent skin contact.[3] For larger quantities or in case of a spill, chemical-resistant clothing may be necessary.[3] |
Operational and Disposal Plans
1. Handling and Storage:
-
Always handle CE(20:2(6Z,9Z)) in a well-ventilated area, such as a chemical fume hood.[1]
-
Avoid contact with skin, eyes, and clothing.[1]
-
Keep containers tightly closed when not in use.
-
Store in a cool, dry place away from direct sunlight and strong oxidizing agents.[1]
-
Prevent the build-up of static electricity by grounding equipment.
2. Accidental Release Measures:
-
In case of a spill, evacuate the area and ensure adequate ventilation.[1]
-
Remove all sources of ignition.[1]
-
Wear appropriate PPE, including respiratory protection, before attempting to clean up.[1]
-
Absorb the spill with an inert, non-combustible material like sand or earth.[2]
-
Collect the absorbed material into a suitable container for disposal.[2]
-
Do not let the substance enter drains or waterways.[2]
3. Disposal Plan:
-
Dispose of CE(20:2(6Z,9Z)) and any contaminated materials in accordance with all local, state, and federal regulations.
-
Waste materials should be placed in a labeled, sealed container.
-
Consult with your institution's environmental health and safety (EHS) department for specific disposal procedures.
Experimental Workflow
The following diagram illustrates the standard workflow for safely handling CE(20:2(6Z,9Z)) in a laboratory setting.
Caption: Safe handling workflow for CE(20:2(6Z,9Z)).
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
